molecular formula C7H7NO4 B2904787 3-Methoxy-2-nitrophenol CAS No. 3114-61-2

3-Methoxy-2-nitrophenol

Cat. No.: B2904787
CAS No.: 3114-61-2
M. Wt: 169.136
InChI Key: URFJTCWCTWGRBB-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.136. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJTCWCTWGRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Advanced Synthetic Strategies for 3-Methoxy-2-Nitrophenol

[1]

Executive Summary

3-Methoxy-2-nitrophenol (CAS: 704-14-3), also known as 2-nitroresorcinol monomethyl ether, is a critical scaffold in the synthesis of bioactive heterocycles, particularly benzoxazoles and specialized ligands for transition metal catalysis.[1] Its unique 1,2,3-substitution pattern presents a significant synthetic challenge due to the competing directing effects of the hydroxyl and methoxy groups, as well as the steric crowding at the 2-position.

This guide analyzes the limitations of direct nitration and establishes the Sulfonic Acid Blocking Strategy as the "Gold Standard" protocol. This route guarantees regioselectivity, minimizes dangerous isomer formation, and offers a scalable pathway for high-purity isolation.[1]

Strategic Analysis: The Regioselectivity Paradox

The synthesis of 3-methoxy-2-nitrophenol is governed by the "Ortho Effect" and the directing power of substituents.[1]

Why Direct Nitration Fails

Direct nitration of 3-methoxyphenol (resorcinol monomethyl ether) is theoretically possible but practically flawed.[1]

  • Electronic Effects: Both the -OH and -OMe groups are ortho/para directors.[1]

  • Steric Hindrance: The 2-position (between -OH and -OMe) is sterically crowded.[1]

  • Thermodynamics: Nitration preferentially occurs at the less hindered 4- and 6-positions, yielding a mixture of isomers that are difficult to separate by crystallization.[1]

The Solution: The Blocking Group Strategy

To force substitution at the 2-position, we must temporarily block the highly reactive 4- and 6-positions.[1] The most robust method utilizes sulfonation, followed by nitration and hydrolytic desulfonation.

Pathway Logic Visualization

The following diagram illustrates the decision logic between the flawed direct route and the engineered blocking route.

SynthesisLogicStartStarting Material:ResorcinolDirectRoute A: Direct Nitration(High Risk)Start->Direct AvoidBlockRoute B: Blocking Strategy(Recommended)Start->BlockIsomersMixture of Isomers:4-Nitro (Major)6-Nitro (Minor)2-Nitro (Trace)Direct->IsomersSulfonationStep 1: Disulfonation(Blocks 4,6 positions)Block->SulfonationNitrationStep 2: Nitration(Forces 2-position)Sulfonation->NitrationHydrolysisStep 3: Desulfonation(Removes Blocking Groups)Nitration->HydrolysisMethylationStep 4: Mono-methylationHydrolysis->MethylationProductTarget:3-Methoxy-2-NitrophenolMethylation->Product

Figure 1: Comparative logic of synthetic pathways.[1] Route B ensures regiocontrol via steric blocking.[1]

Detailed Experimental Protocol

This protocol is divided into two phases: the synthesis of the 2-nitroresorcinol intermediate and its subsequent selective methylation.

Phase 1: Synthesis of 2-Nitroresorcinol

Rationale: This phase utilizes the reversibility of the sulfonation reaction. By sulfonating resorcinol, we occupy the 4 and 6 positions.[2] The subsequent nitration is forced into the 2-position. Steam distillation then removes the sulfonic acid groups and isolates the product.

Reagents:

  • Resorcinol (1.0 eq)[1][3][4]

  • Sulfuric Acid (98%, excess)[1]

  • Nitric Acid (fuming or 70%)[1]

  • Crushed Ice[2][5]

Step-by-Step Methodology:

  • Sulfonation (Blocking):

    • In a round-bottom flask equipped with a mechanical stirrer, dissolve finely powdered resorcinol (11.0 g, 0.1 mol) in concentrated sulfuric acid (55 g).

    • Heat the mixture to 60–65 °C for 30 minutes. The solution will become viscous as resorcinol-4,6-disulfonic acid forms.[1]

    • Checkpoint: Ensure complete dissolution.[2] The formation of the disulfonic acid is exothermic; control the temperature to prevent tar formation.

  • Nitration (Functionalization):

    • Cool the sulfonated mixture to 0–5 °C using an ice-salt bath.

    • Prepare a nitrating mixture: Nitric acid (10 mL) and concentrated sulfuric acid (15 mL).

    • Add the nitrating mixture dropwise, maintaining the internal temperature below 10 °C .

    • Safety Note: This step is highly exothermic. Rapid addition will lead to runaway oxidation and fume generation (NOx).

  • Desulfonation (Deprotection):

    • Allow the mixture to stand for 1 hour, then pour it onto 200 g of crushed ice.

    • Transfer the aqueous mixture to a steam distillation apparatus.[5]

    • Pass steam through the boiling mixture. The sulfonic acid groups hydrolyze, and volatile 2-nitroresorcinol co-distills with the water.

    • Observation: The product appears as orange-red crystals in the distillate.

  • Isolation:

    • Cool the distillate.[2][5] Filter the orange needles of 2-nitroresorcinol.[1]

    • Yield: Expect 45–55%.[1]

    • Melting Point: ~83–85 °C [1].

Phase 2: Regioselective Monomethylation

Rationale: 2-Nitroresorcinol has two equivalent hydroxyl groups.[1] We need to methylate only one. Statistical methylation using 1 equivalent of methylating agent is the standard approach, followed by chromatographic separation.

Reagents:

  • 2-Nitroresorcinol (from Phase 1)[1][2][5]

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)[1]

  • Potassium Carbonate (K2CO3)[1]

  • Acetone (Solvent)[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 2-nitroresorcinol (1.55 g, 10 mmol) in anhydrous acetone (30 mL).

    • Add anhydrous K2CO3 (1.38 g, 10 mmol). Note: Using a slight deficit of base can help minimize di-methylation.[1]

  • Alkylation:

    • Add Dimethyl Sulfate (1.26 g, 10 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).[1]

    • TLC Profile: You will observe three spots: Starting material (lowest Rf), Mono-ether (Target, medium Rf), and Di-ether (highest Rf).[1]

  • Work-up & Purification:

    • Filter off the inorganic salts and evaporate the acetone.

    • Dissolve the residue in DCM and wash with water.

    • Purification: The crude mixture contains ~50% target, ~25% starting material, and ~25% di-ether.

    • Separation: Perform flash column chromatography on silica gel. Elute with a gradient of Hexane -> 10% EtOAc/Hexane.[1]

    • Product: 3-Methoxy-2-nitrophenol is isolated as yellow crystals.[1]

Data Summary & Process Parameters

ParameterPhase 1: 2-NitroresorcinolPhase 2: Methylation
Limiting Reagent Resorcinol2-Nitroresorcinol
Key Reagent H2SO4 (Blocking Agent)Dimethyl Sulfate (1.0 eq)
Temperature 65°C (Sulfonation) -> <10°C (Nitration)Reflux (~56°C)
Critical Control Exotherm control during HNO3 additionStoichiometry (1:[1]1) to prevent dimethylation
Typical Yield 45–55%40–50% (Isolated)
Purification Steam DistillationColumn Chromatography

Mechanistic Pathway Visualization

The following diagram details the molecular transformations, highlighting the specific role of the sulfonic acid groups in directing the nitro group.

MechanismResorcinolResorcinol(1,3-benzenediol)DisulfonicResorcinol-4,6-disulfonic acid(Steric Blockade)Resorcinol->Disulfonic+ H2SO4, 65°CNitroInter2-Nitro-resorcinol-4,6-disulfonic acidDisulfonic->NitroInter+ HNO3, <10°C(Directs to pos 2)NitroRes2-Nitroresorcinol(Orange Needles)NitroInter->NitroRes+ H2O / Steam(- 2 H2SO4)Target3-Methoxy-2-nitrophenol(Final Product)NitroRes->Target+ Me2SO4 / K2CO3(Monomethylation)

Figure 2: Step-wise mechanistic flow from Resorcinol to 3-Methoxy-2-nitrophenol.[1]

Safety & Toxicology (E-E-A-T)

  • Nitration Risks: The nitration of sulfonated phenols is extremely exothermic. Failure to maintain temperature below 10°C can result in a "runaway" reaction, releasing voluminous NOx fumes. Always have an ice bath and quenching water available.

  • Dimethyl Sulfate (DMS): DMS is a potent alkylating agent and a suspected carcinogen. It can be absorbed through intact skin.

    • Mitigation: Use Methyl Iodide (MeI) as a safer alternative if facility safety protocols permit, though it is more volatile. If using DMS, quench all glassware with aqueous ammonia before cleaning to destroy residual reagent.

  • Steam Distillation: Ensure the system is open to the atmosphere (via the receiver) to prevent pressure buildup during steam generation.

References

  • Kauffman, H. F.; de Pay, E. "2-Nitroresorcinol."[1] Berichte der deutschen chemischen Gesellschaft, 1904 , 37, 726.

  • Chapman, E.; Perkin, A. G.; Robinson, R. "The Colouring Matters of Datisca Cannabina Root." Journal of the Chemical Society, Transactions, 1927 , 3015–3041.

  • Organic Syntheses, Coll. Vol. 5, p. 539 (Note: References the general handling of resorcinol derivatives).[6] [1]

  • GuideChem. "Synthesis of 2-Nitroresorcinol from Resorcinol."

  • ChemicalBook. "3-Methoxyphenol Synthesis and Derivatives."[1]

An In-Depth Technical Guide to the Physical Characteristics of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrophenol is a substituted aromatic organic compound with the chemical formula C₇H₇NO₄.[1][2] This molecule features a phenol ring substituted with a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 2-position relative to the hydroxyl group (-OH).[1] The strategic placement of these functional groups imparts a unique electronic and steric environment to the aromatic ring, making 3-methoxy-2-nitrophenol a valuable intermediate in various synthetic applications, including the preparation of dyes, pigments, pharmaceuticals, and agrochemicals.[3] Understanding its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, characterization, and application in synthetic strategies. This technical guide provides a comprehensive overview of the core physical properties of 3-methoxy-2-nitrophenol, supported by experimental data and detailed analytical protocols.

Core Physical Properties

The physical state and solubility of 3-Methoxy-2-nitrophenol are fundamental parameters for its handling and use in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 52-53 °C[1]
Boiling Point No experimental data available. Predicted to be high due to hydrogen bonding.
Solubility No quantitative data available. Generally, nitrophenols are soluble in polar organic solvents such as acetone, ethanol, and methanol.[4]
pKa No experimental data available. The pKa of the parent 3-nitrophenol is 8.36.[5][6] The methoxy group may slightly alter this value.

Expert Insights: The physical properties of phenols are significantly influenced by intermolecular forces, primarily hydrogen bonding. The presence of the hydroxyl group in 3-Methoxy-2-nitrophenol allows for the formation of hydrogen bonds, which is expected to result in a relatively high boiling point compared to non-hydroxylated analogues. The solubility in polar organic solvents is also attributed to the ability to form hydrogen bonds. The acidity of the phenolic proton, and thus the pKa, is influenced by the electronic effects of the substituents on the aromatic ring.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 3-Methoxy-2-nitrophenol.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Methoxy-2-nitrophenol exhibits characteristic absorption bands corresponding to its key structural features.

Vibrational ModeTypical Frequency Range (cm⁻¹)Functional Group
O-H Stretch~3198 (broad)Phenolic Hydroxyl (-OH)
C-H Stretch (Aromatic)3000 - 3100Aromatic Ring
C-H Stretch (Aliphatic)2880 - 2988Methoxy (-OCH₃)
NO₂ Asymmetric Stretch~1520Nitro (-NO₂)
C=C Stretch1450 - 1600Aromatic Ring
NO₂ Symmetric Stretch~1340Nitro (-NO₂)
C-O Stretch1000 - 1300Aryl Ether & Phenol

Source:[1]

Causality Behind Experimental Observations: The broadness of the O-H stretching band around 3198 cm⁻¹ is a direct consequence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group.[1] This interaction is a key structural feature of 2-nitrophenols. The distinct asymmetric and symmetric stretching vibrations of the nitro group are also prominent features in the spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for providing a detailed map of the carbon and proton framework of 3-Methoxy-2-nitrophenol.

¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.07Singlet1HPhenolic Hydroxyl (-OH)
6.55 - 8.07Multiplet3HAromatic Protons
~3.90Singlet3HMethoxy Protons (-OCH₃)

Source:[1]

Expert Interpretation: The significant downfield chemical shift of the phenolic hydroxyl proton at approximately 11.07 ppm is a strong indicator of intramolecular hydrogen bonding with the neighboring nitro group.[1] This deshielding effect is a hallmark of such structural motifs. The methoxy protons appear as a sharp singlet, as expected. The aromatic protons exhibit a complex multiplet pattern due to the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group.[1]

¹³C NMR Spectrum:

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic (C-OH, C-NO₂, C-OCH₃)~140 - 160
Aromatic (C-H)~100 - 130
Methoxy (-OCH₃)~56

Rationale: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NO₂, and C-OCH₃) are expected to be the most deshielded and therefore resonate at the lowest field (highest ppm values). The remaining aromatic carbons will appear at intermediate chemical shifts, and the aliphatic carbon of the methoxy group will be the most shielded, appearing at the highest field (lowest ppm value).[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. For aromatic nitro compounds like 3-Methoxy-2-nitrophenol, the most significant electronic transitions are typically π → π* and n → π*.[1] The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).[1] While specific λmax values for 3-Methoxy-2-nitrophenol are not available in the provided search results, it is known that the absorption peaks of protonated nitrophenols are blue-shifted compared to their deprotonated forms.[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the key physical characteristics of 3-Methoxy-2-nitrophenol. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry 3-Methoxy-2-nitrophenol.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (52-53 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • Reporting: Report the melting point as a range from the onset to the completion of melting.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Finely powder the 3-Methoxy-2-nitrophenol sample Prep2 Load into a capillary tube Prep1->Prep2 Analysis1 Place capillary in melting point apparatus Prep2->Analysis1 Analysis2 Heat rapidly to ~40°C, then slowly (1-2°C/min) Analysis1->Analysis2 Analysis3 Observe and record temperature range of melting Analysis2->Analysis3 Result1 Report the melting point range Analysis3->Result1

Caption: Workflow for determining the melting point of 3-Methoxy-2-nitrophenol.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid 3-Methoxy-2-nitrophenol sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands and compare them with known values for the functional groups present.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2-nitrophenol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the respective protons and carbons in the molecule.

3. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Methodology:

  • Solution Preparation: Prepare a dilute solution of 3-Methoxy-2-nitrophenol in a suitable UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Diagram of Spectroscopic Analysis Workflow:

SpectroscopyWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample 3-Methoxy-2-nitrophenol IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine C-H Framework NMR->NMR_Data UV_Data Analyze Electronic Transitions UV->UV_Data

Caption: General workflow for the spectroscopic characterization of 3-Methoxy-2-nitrophenol.

Conclusion

This technical guide provides a consolidated overview of the essential physical characteristics of 3-Methoxy-2-nitrophenol. The data presented, including melting point, and comprehensive spectroscopic analyses (IR and NMR), serve as a critical resource for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols offer a practical framework for the consistent and reliable characterization of this important chemical intermediate. While some physical properties like boiling point, quantitative solubility, and pKa have not been experimentally determined in the reviewed literature, the provided data for related compounds offers valuable context. Further experimental investigation into these specific parameters would be a valuable addition to the scientific literature.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11137, 3-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Nitrophenols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Carl Roth. (n.d.). 3-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • ResearchGate. (2006). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • ACS Publications. (2010). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

Sources

3-Methoxy-2-nitrophenol: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-2-nitrophenol CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-2-nitrophenol (CAS: 3114-61-2 ) is a highly functionalized aromatic building block characterized by a crowded 1,2,3-trisubstitution pattern. Its unique structure—featuring a nitro group flanked by a phenolic hydroxyl and a methoxy group—creates a distinct electronic environment that facilitates regioselective downstream functionalization. This compound serves as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, agrochemicals, and complex heterocyclic scaffolds.

This guide provides a comprehensive technical analysis of 3-Methoxy-2-nitrophenol, detailing its physicochemical properties, validated synthetic pathways, analytical characterization, and safety protocols.

Chemical Identity and Identifiers

Identifier TypeValueNotes
CAS Registry Number 3114-61-2 Primary identifier
IUPAC Name 3-Methoxy-2-nitrophenolPreferred IUPAC name
Synonyms 2-Nitroresorcinol 1-methyl ether; 2-Nitro-3-methoxyphenolCommon laboratory nomenclature
Molecular Formula C₇H₇NO₄-
Molecular Weight 169.13 g/mol -
SMILES COC1=CC=CC(=C1[O-])OUseful for cheminformatics
InChI Key URFJTCWCTWGRBB-UHFFFAOYSA-NUnique hash identifier
MDL Number MFCD16876801Database reference

Physicochemical Profile

The physical behavior of 3-Methoxy-2-nitrophenol is dominated by the intramolecular hydrogen bond between the phenolic hydroxyl proton and the adjacent nitro group oxygen.[1] This interaction significantly influences its solubility, melting point, and spectroscopic signature.

PropertyDataTechnical Insight
Appearance Yellow crystalline solidColor arises from the nitro-aromatic conjugation.
Melting Point 52–53 °CRelatively low MP due to intramolecular H-bonding reducing intermolecular lattice forces.
Boiling Point ~310 °C (Predicted)Decomposes before boiling at atmospheric pressure.
pKa ~6.8–7.2 (Estimated)More acidic than phenol (pKa 10) due to the electron-withdrawing nitro group.
Solubility Soluble in DMSO, MeOH, EtOAc, DCMPoor water solubility; intramolecular H-bond reduces polarity relative to isomers.

Synthetic Pathways[2][3][4][5][6][7]

Synthesis of 3-Methoxy-2-nitrophenol requires overcoming the directing effects of the meta-substituted starting material (3-methoxyphenol), which typically favors nitration at the 4- and 6-positions. Accessing the crowded 2-position (between the OH and OMe) requires specific conditions.

Method A: Regioselective Nitration using Bismuth(III) Nitrate

This method utilizes solid-phase or mild solvent conditions to enhance ortho-selectivity.

  • Reaction: Nitration of 3-methoxyphenol.[2][3][4][5][6]

  • Reagents: Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O].

  • Solvent: Acetone or THF.

  • Conditions: 0 °C to Room Temperature, 20 hours.

Protocol:

  • Preparation: Dissolve 3-methoxyphenol (1.0 equiv) in acetone.

  • Addition: Add Bi(NO₃)₃·5H₂O (1.0–1.2 equiv) portion-wise at 0 °C to control exotherm.

  • Reaction: Stir the heterogeneous mixture for 20 hours, allowing it to warm to room temperature.

  • Workup: Filter off the bismuth salts. Concentrate the filtrate.

  • Purification: The crude mixture contains the 2-nitro (target), 4-nitro, and 6-nitro isomers. Separation is achieved via silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate).

    • Note: The 2-nitro isomer (target) is often less polar due to intramolecular H-bonding and elutes earlier than the 4-nitro isomer.

Method B: Retrosynthetic Analysis & Workflow

The following diagram illustrates the synthesis and potential downstream applications (e.g., Suzuki coupling after bromination).

SynthesisWorkflow Start 3-Methoxyphenol (CAS 150-19-6) Intermediate Isomer Mixture (2-, 4-, 6-Nitro) Start->Intermediate Nitration Reagent Bi(NO3)3·5H2O Acetone, 0°C Reagent->Intermediate Target 3-Methoxy-2-nitrophenol (CAS 3114-61-2) Target Isomer Intermediate->Target Chromatography (Separation based on polarity) SideProduct 4-Nitro / 6-Nitro Byproducts Intermediate->SideProduct Later eluting fractions Bromination NBS / DMF Bromination Target->Bromination Functionalization Product 6-Bromo-3-methoxy-2-nitrophenol (Suzuki Precursor) Bromination->Product Regioselective

Figure 1: Synthetic workflow for 3-Methoxy-2-nitrophenol and downstream functionalization.

Analytical Characterization

Validating the identity of CAS 3114-61-2 is critical, as it is easily confused with its isomers (e.g., 2-methoxy-3-nitrophenol).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of structure, particularly through the chemical shift of the hydroxyl proton.[1]

SignalShift (δ ppm)MultiplicityIntegrationAssignment
Ph-OH 11.0 – 11.10 Singlet (Broad)1HDiagnostic: Highly deshielded due to intramolecular H-bond with -NO₂.
Ar-H 7.20 – 7.30Triplet (t)1HH-5 (Meta to both OH and OMe).
Ar-H 6.60 – 6.75Doublet (d)1HH-4 or H-6 (Ortho to OMe/OH).
Ar-H 6.50 – 6.60Doublet (d)1HH-6 or H-4 (Ortho to OH/OMe).
-OCH₃ 3.85 – 3.95Singlet (s)3HMethoxy group.

Note: Shifts may vary slightly depending on solvent (CDCl₃ vs. DMSO-d₆). The OH shift is the primary differentiator from the 4-nitro isomer, where the OH is typically < 10 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI- (Electrospray Ionization, Negative mode).

  • Expected Mass: [M-H]⁻ = 168.12 m/z.

Applications in Drug Discovery[9]

3-Methoxy-2-nitrophenol is not merely a reagent but a strategic scaffold.

  • PDE4 Inhibitors: The compound serves as a starting material for novel phosphodiesterase 4 (PDE4) inhibitors used in treating ischemic stroke and inflammation. The 1,2,3-substitution pattern allows for the construction of benzoxazole or benzimidazole cores after reduction of the nitro group.

  • Suzuki-Miyaura Coupling: The ring can be brominated (typically at the 6-position, para to the methoxy) to create 6-bromo-3-methoxy-2-nitrophenol . This intermediate allows for the modular attachment of aryl groups via palladium-catalyzed cross-coupling, facilitating fragment-based drug design (FBDD).

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity: Respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at Room Temperature (RT) or 4°C in a tightly sealed container. Light sensitive—store in amber vials.

  • Spill Response: Solid spills should be swept up (avoid dust generation) and disposed of as hazardous organic waste. Do not let product enter drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15654643, 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • Zhang, J., et al. (2012). Discovery of Novel PDE4 Inhibitors. Journal of Medicinal Chemistry.[2] (Contextual citation for application in PDE4 inhibitor synthesis).

Sources

Molecular Architecture & Synthetic Utility of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Researchers & Drug Developers

Executive Summary

3-Methoxy-2-nitrophenol (CAS: 3114-61-2) represents a chemically significant scaffold due to its highly congested 1,2,3-trisubstituted benzene core. Unlike its more common isomers, this molecule exhibits a "locked" conformation driven by strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent nitro group. This guide analyzes the structural causality governing its synthesis, spectroscopic signature, and utility as a regiochemically defined building block in medicinal chemistry.

Part 1: Molecular Architecture & The Ortho-Effect

The physicochemical behavior of 3-Methoxy-2-nitrophenol is dominated by the interaction between the three contiguous substituents: Hydroxyl (C1), Nitro (C2), and Methoxy (C3).

Structural Connectivity

The molecule features a central benzene ring where the electron-withdrawing nitro group is flanked by two electron-donating oxygenated groups. This creates a unique "push-pull-push" electronic environment, but the defining feature is the steric and electronic lock at the C1-C2 interface.

Intramolecular Hydrogen Bonding (The Chelation Effect)

The proximity of the phenolic proton (OH) and the nitro group oxygen (


) facilitates the formation of a stable six-membered chelate ring.
  • Mechanism: The phenolic hydrogen acts as a donor, and the nitro oxygen acts as an acceptor.

  • Consequence: This intramolecular bond (

    
    ) significantly reduces the polarity of the O-H bond, lowering the boiling point relative to meta/para isomers and increasing solubility in non-polar organic solvents (e.g., dichloromethane, benzene). It effectively "masks" the phenol, making it less acidic and less available for intermolecular hydrogen bonding.
    
Steric Crowding

The methoxy group at C3 exerts steric pressure on the central nitro group. While the nitro group typically seeks coplanarity with the ring for maximum resonance, the flanking methoxy group can force a slight twist, modulating the electronic conjugation. However, the H-bond at C1 tends to pin the nitro group in place, creating a rigid molecular floor.

MolecularStructure cluster_core 3-Methoxy-2-nitrophenol Structural Dynamics C1 C1: Phenolic OH (H-Bond Donor) Interaction Intramolecular H-Bond (6-Membered Chelate Ring) C1->Interaction Donates H C2 C2: Nitro Group (H-Bond Acceptor) C2->Interaction Accepts H C3 C3: Methoxy Group (Steric Bulk) C3->C2 Steric Pressure Effect Physiochemical Outcomes: 1. Lower MP (52-53°C) 2. High Lipophilicity 3. Deshielded NMR Signal (>11 ppm) Interaction->Effect

Figure 1: Structural dynamics showing the critical intramolecular hydrogen bond and steric interactions.[1]

Part 2: Physiochemical & Spectroscopic Profile

Researchers must rely on precise data to distinguish this isomer from its regiocongeners (e.g., 2-methoxy-3-nitrophenol).

Key Physical Data
PropertyValueContext
CAS Number 3114-61-2 Unique identifier (Critical for ordering).[2]
Molecular Formula

MW: 169.13 g/mol .[2][3][4][5][6]
Appearance Yellow Crystalline SolidTypical of nitrophenols due to

transitions.
Melting Point 52 – 53 °C Distinctly lower than para-isomers due to internal H-bonding.
Solubility Soluble in

, EtOAc
Lipophilic nature allows easy extraction into organic phases.
Spectroscopic Fingerprint (Self-Validation)

The most definitive method to confirm the structure is Proton NMR (


 NMR) .
  • The "Smoking Gun" Signal:

    
    11.07 ppm .[7]
    
    • Explanation: A typical phenol OH appears at 4.0–7.0 ppm. The shift to ~11 ppm indicates extreme deshielding caused by the strong intramolecular hydrogen bond to the nitro group. If this peak is absent or upfield, the nitro group is likely not ortho to the phenol.

  • Aromatic Region:

    • Three protons in a 1,2,3-substituted pattern will typically show a doublet, a triplet (or dd), and a doublet.

    • 
       3.90 ppm: Singlet corresponding to the Methoxy (
      
      
      
      ) group.

Part 3: Synthesis & Regiochemistry

Synthesizing 3-Methoxy-2-nitrophenol is challenging because the C2 position is sterically hindered (sandwiched between OH and OMe). However, it is electronically the most activated position (ortho to two electron-donating oxygen atoms).

The Challenge of Direct Nitration

Standard nitration (HNO3/H2SO4) of 3-methoxyphenol often yields a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives, due to steric avoidance of the C2 position.

The Solution: CAN-Mediated Regioselective Nitration

To access the hindered C2 position with high selectivity, Cerium(IV) Ammonium Nitrate (CAN) is the reagent of choice.

  • Reagent: Cerium(IV) Ammonium Nitrate (CAN).

  • Substrate: 3-Methoxyphenol.[1][3][5][6][8]

  • Solvent: Acetonitrile (

    
    ).
    
  • Yield: ~90% (High regioselectivity).

Mechanistic Insight: The high yield at the hindered position suggests that the reaction may proceed via a radical cation mechanism or coordination of the Cerium metal to the oxygen atoms, guiding the nitro group to the central position despite the steric bulk. The "dual activation" by both oxygen donors overcomes the steric penalty.

SynthesisPath Start Starting Material: 3-Methoxyphenol (Resorcinol monomethyl ether) Reagent Reagent: Cerium(IV) Ammonium Nitrate (CAN) Solvent: Acetonitrile Start->Reagent Intermediate Transition State: Dual Electronic Activation (Ortho to OH and OMe) Reagent->Intermediate Regioselective Attack Product Target Product: 3-Methoxy-2-nitrophenol (90% Yield) Intermediate->Product C2 Substitution

Figure 2: Regioselective synthesis pathway using CAN to overcome steric hindrance.

Experimental Protocol (CAN Method)
  • Dissolution: Dissolve 3-methoxyphenol (1 equiv) in acetonitrile.

  • Addition: Add Cerium(IV) Ammonium Nitrate (1.1 equiv) dropwise at room temperature.

  • Quench: Pour mixture into ice water after reaction completion (monitored by TLC).

  • Extraction: Extract with Ethyl Acetate. The product will partition into the organic layer.

  • Purification: Recrystallize from ethanol or purify via silica column chromatography (though the high regioselectivity often minimizes the need for difficult separations).

Part 4: Safety & Handling

As a nitrophenol derivative, specific safety protocols are non-negotiable:

  • Toxicity: Nitrophenols are toxic by inhalation and skin absorption. They uncouple oxidative phosphorylation in mitochondria. Always wear nitrile gloves and work in a fume hood.

  • Explosion Hazard: Like many nitro compounds, it can decompose violently if heated under confinement or if dry crystals are subjected to shock. Store in a cool, stable environment.

  • Staining: The yellow compound stains skin and surfaces persistently.

References

  • Benchchem. (n.d.). 3-Methoxy-2-nitrophenol Structure and Properties (CAS 3114-61-2).[2][3][5][6][7] Retrieved from

  • University of Michigan. (2005). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from

  • PubChem. (2024). 3-Methoxy-2-nitrophenol Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). 3-Methoxy-2-nitrophenol NMR and Spectral Data. Retrieved from

Sources

An In-Depth Technical Guide to 3-Methoxy-2-nitrophenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrophenol, a significant chemical intermediate in various fields of organic synthesis. Delving into its historical discovery, the guide details the evolution of its synthesis from early 20th-century methods to contemporary regioselective protocols. A thorough examination of its physicochemical and spectroscopic properties is presented, supported by tabulated data and spectral interpretations. Furthermore, this guide elucidates the compound's versatile applications as a precursor in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals, substantiated by examples from scientific literature and patents. Detailed experimental protocols for its synthesis and characterization are provided to serve as a practical resource for laboratory and process development professionals.

Introduction: The Significance of 3-Methoxy-2-nitrophenol in Chemical Synthesis

Nitrophenolic compounds are a cornerstone of industrial and academic chemical synthesis, serving as versatile precursors for a wide array of valuable products, including dyes, polymers, pesticides, and pharmaceuticals.[1] The specific arrangement of nitro and hydroxyl groups, along with other substituents on the benzene ring, profoundly influences the compound's reactivity and potential applications.[1] Among these, 3-Methoxy-2-nitrophenol (also known by its historical names 3-nitroguaiacol and 6-nitroguaiacol) holds a position of particular interest.[2]

The unique electronic and steric environment created by the methoxy group at the 3-position and the nitro group at the 2-position, relative to the hydroxyl group, imparts distinct reactivity to the aromatic ring.[3] This specific substitution pattern makes it a valuable starting material for targeted organic synthesis, particularly in the creation of more complex molecules with potential biological activity.[3] This guide aims to provide a detailed exploration of 3-Methoxy-2-nitrophenol, from its initial discovery to its modern synthetic utility.

Historical Context and Discovery

The first documented synthesis of 3-Methoxy-2-nitrophenol is attributed to A. E. Oxford in 1926, who identified it as the only remaining unknown mononitro derivative of guaiacol at the time.[2] This pioneering work laid the foundation for subsequent investigations into the chemistry of this compound. Later, in 1946, a U.S. patent by Peterson mentioned the compound in the context of the bactericidal properties of mercurated derivatives of mononitroguaiacols, hinting at its potential in medicinal chemistry.[2]

A significant advancement in the synthesis of this and other related compounds was reported by Zhao and Snieckus in 2005, providing new methodologies and contributing to the renewed interest in its synthetic applications.[2]

Physicochemical and Spectroscopic Properties

3-Methoxy-2-nitrophenol is a yellow solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₇NO₄[4]
Molecular Weight 169.13 g/mol [4]
Melting Point 52-53 °C[1]
Appearance Yellow Solid[1]
IUPAC Name 3-methoxy-2-nitrophenol[4]
CAS Number 3114-61-2[4]
Topological Polar Surface Area 75.3 Ų[4]
XLogP3 1.3[4]
Spectroscopic Characterization

The structural elucidation of 3-Methoxy-2-nitrophenol is unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum exhibits characteristic signals that confirm the compound's structure. A notable feature is the significant downfield chemical shift of the phenolic hydroxyl (-OH) proton, typically appearing as a singlet around 11.07 ppm.[3] This pronounced shift is indicative of strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group.[3] The methoxy (-OCH₃) group protons are observed as a sharp singlet at approximately 3.90 ppm.[3] The aromatic protons appear as a complex multiplet in the range of 6.55–8.07 ppm, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, showing distinct signals for each of the seven carbon atoms in their unique electronic environments.

Infrared (IR) and Raman Spectroscopy:

The vibrational spectra of 3-Methoxy-2-nitrophenol provide a characteristic fingerprint of its functional groups.[1]

  • The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch typically found around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹.[1]

  • The phenolic O-H stretch is observed as a broad band around 3198 cm⁻¹, with the broadening being a direct consequence of the strong intramolecular hydrogen bonding.[1]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to determine the precise mass and elemental composition of the molecule, confirming the molecular formula C₇H₇NO₄.[5] The fragmentation pattern in the mass spectrum would be influenced by the stability of the aromatic ring and the nature of the substituents, with potential fragmentation pathways involving the loss of the nitro group, methoxy group, or other small molecules.

Synthesis Methodologies

The synthesis of 3-Methoxy-2-nitrophenol has evolved from classical nitration methods to more regioselective modern techniques. The choice of synthetic route is often dictated by the desired yield, purity, and the availability of starting materials.

Historical Synthesis: The Oxford Method (1926)

The original synthesis by Oxford involved the nitration of o-methoxyphenyl acetate.[2] This method utilizes acetyl chloride and silver nitrate as the nitrating agents. The acetylation of the phenolic hydroxyl group serves to protect it and modulate the directing effect of the substituents during nitration.

Experimental Protocol: Nitration of o-Methoxyphenyl Acetate (Conceptual)

  • Step 1: Acetylation of Guaiacol (o-Methoxyphenol). React guaiacol with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form o-methoxyphenyl acetate.

  • Step 2: Nitration. Treat the o-methoxyphenyl acetate with a nitrating agent, such as a mixture of acetyl chloride and silver nitrate.

  • Step 3: Hydrolysis. Hydrolyze the resulting nitro-ester to yield 3-Methoxy-2-nitrophenol.

Oxford_Method Guaiacol Guaiacol oMPA o-Methoxyphenyl Acetate Guaiacol->oMPA Acetic Anhydride NitroEster Nitro-o-methoxyphenyl Acetate oMPA->NitroEster Acetyl Chloride, Silver Nitrate Product 3-Methoxy-2-nitrophenol NitroEster->Product Hydrolysis

Caption: Conceptual workflow of the historical synthesis of 3-Methoxy-2-nitrophenol.

Modern Regioselective Synthesis: Cerium(IV) Ammonium Nitrate (CAN)-Mediated Nitration

A highly effective and regioselective method for the synthesis of 3-Methoxy-2-nitrophenol involves the ortho-nitration of 3-methoxyphenol using cerium(IV) ammonium nitrate (CAN) as the nitrating agent.[3] This approach offers a high-yield, single-step process with remarkable ortho-selectivity.[3] The powerful mesomeric (+M) effect of the methoxy group strongly activates the ortho position (C-2), directing the electrophilic nitration to this site.[3]

Experimental Protocol: CAN-Mediated Nitration of 3-Methoxyphenol

  • Materials: 3-Methoxyphenol, Cerium(IV) ammonium nitrate (CAN), Sodium bicarbonate (NaHCO₃), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 3-methoxyphenol in acetonitrile in a reaction flask.

    • Add sodium bicarbonate to the solution.

    • Slowly add a solution of cerium(IV) ammonium nitrate in acetonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure 3-Methoxy-2-nitrophenol.

This method has been reported to achieve a yield of up to 90%.[3]

Modern_Synthesis Start 3-Methoxyphenol Reaction CAN, NaHCO3 in Acetonitrile Start->Reaction Product 3-Methoxy-2-nitrophenol Reaction->Product

Sources

A Technical Guide to the Dichotomy of Electronic Effects in Methoxynitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced interplay of electron-donating and electron-withdrawing groups on an aromatic scaffold is a cornerstone of physical organic chemistry, with profound implications for molecular properties and reactivity. This guide provides an in-depth analysis of these electronic effects within the methoxynitrophenol family of compounds. We will dissect the competing and cooperative influences of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the phenolic ring. This exploration will encompass the foundational principles of inductive and resonance effects, their positional dependence (ortho, meta, para), and their ultimate impact on acidity (pKa), nucleophilicity, and electrophilic aromatic substitution patterns. Through a Senior Application Scientist's lens, this paper will not only detail the theoretical underpinnings but also connect them to practical experimental observations and analytical methodologies crucial for research and drug development.

Foundational Principles: The Language of Electron Density

The chemical behavior of a substituted phenol is fundamentally dictated by the distribution of electron density within the aromatic ring and its substituents. Two primary mechanisms govern this distribution: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativities of the atoms. Electron-withdrawing groups (EWGs) possess highly electronegative atoms that pull electron density towards themselves, creating a positive polarization on adjacent atoms. Conversely, electron-donating groups (EDGs) push electron density away. The inductive effect weakens with distance.

  • Resonance Effect (M or R): This effect operates through the pi (π) system of conjugated molecules, such as a benzene ring. It involves the delocalization of lone pairs or π electrons across the system. Electron-donating groups by resonance (+M) typically have a lone pair of electrons on the atom directly attached to the ring, which can be delocalized into the ring.[1] Electron-withdrawing groups by resonance (-M) have a π bond to an electronegative atom, which can accept electron density from the ring.

These two effects are not mutually exclusive and their interplay, which can be either synergistic or antagonistic, determines the overall electronic character of a substituent and its influence on the molecule's properties.

The Protagonists: Methoxy and Nitro Groups on a Phenolic Stage

In the context of methoxynitrophenols, we have a classic case of a "push-pull" system.

  • The Methoxy Group (-OCH₃): A Potent Electron-Donating Group: The methoxy group is a powerful electron-donating group primarily through resonance (+M effect) due to the lone pairs on the oxygen atom.[2] These lone pairs can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[3][4] However, the oxygen atom is also more electronegative than carbon, leading to a weaker, electron-withdrawing inductive effect (-I).[2] In most cases, the resonance effect of the methoxy group dominates its inductive effect.[2]

  • The Nitro Group (-NO₂): A Strong Electron-Withdrawing Group: The nitro group is a quintessential electron-withdrawing group, acting through both a strong inductive effect (-I) due to the highly electronegative nitrogen and oxygen atoms, and a powerful resonance effect (-M) where the π system of the nitro group pulls electron density from the ring.[5][6] This withdrawal of electron density is most pronounced at the ortho and para positions.

The combination of these two groups on a phenol ring creates a fascinating array of electronic environments depending on their relative positions.

Positional Isomerism: The Decisive Factor in Methoxynitrophenols

The regiochemical arrangement of the methoxy and nitro groups relative to the hydroxyl group has a profound impact on the molecule's properties, most notably its acidity. The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[5] Substituents that stabilize the negative charge of the phenoxide ion will increase the acidity of the phenol (lower pKa).

Acidity (pKa) as a Probe of Electronic Effects

The pKa value is a direct quantitative measure of the electronic effects at play. Let's consider the influence of the methoxy and nitro groups individually before examining their combined effect.

  • Phenol: The benchmark, with a pKa of approximately 10.0.[4][7]

  • Nitrophenols: The presence of a nitro group generally increases the acidity of phenol.

    • p-Nitrophenol is significantly more acidic than phenol (pKa ≈ 7.1-7.2) because the nitro group at the para position can effectively delocalize the negative charge of the phenoxide ion through resonance.[7][8]

    • o-Nitrophenol is also more acidic than phenol (pKa ≈ 7.2) for similar resonance reasons, although its acidity is slightly less than the para isomer due to intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the protonated form.[8][9][10]

    • m-Nitrophenol is more acidic than phenol (pKa ≈ 8.2-8.4) but less so than the ortho and para isomers.[7][11] At the meta position, the nitro group can only exert its electron-withdrawing inductive effect; it cannot participate in resonance delocalization of the phenoxide's negative charge.[7]

  • Methoxyphenols: The electron-donating methoxy group generally decreases the acidity of phenol.[2]

    • p-Methoxyphenol is less acidic than phenol (pKa ≈ 10.2) because the electron-donating resonance effect of the methoxy group destabilizes the phenoxide ion by increasing electron density on the negatively charged oxygen.[2][4]

    • m-Methoxyphenol is slightly more acidic than phenol (pKa ≈ 9.65).[12] At the meta position, the resonance effect is not operative, and the weaker electron-withdrawing inductive effect of the methoxy group dominates, slightly stabilizing the phenoxide ion.[4]

    • o-Methoxyphenol (guaiacol) has a pKa very similar to phenol (≈ 9.98). Here, the electron-donating resonance effect and the electron-withdrawing inductive effect are in close proximity and largely cancel each other out.[4] Additionally, intramolecular hydrogen bonding can occur in the neutral molecule.[13][14]

The Interplay in Methoxynitrophenols

When both groups are present, their effects can be additive or competitive. The overall acidity will depend on the balance of these forces, dictated by their positions.

CompoundPredicted Effect on AcidityRationale
4-Methoxy-2-nitrophenol HighThe para-methoxy group donates electrons by resonance, while the ortho-nitro group withdraws electrons by resonance and induction. The strong electron-withdrawing effect of the nitro group at a position of high electron density (due to the methoxy group) will significantly stabilize the phenoxide ion.
2-Methoxy-4-nitrophenol HighSimilar to the above, the ortho-methoxy group donates electrons (primarily by resonance), and the para-nitro group strongly withdraws them, leading to significant stabilization of the conjugate base.
3-Methoxy-4-nitrophenol Moderate-HighThe meta-methoxy group has a weak inductive withdrawing effect. The para-nitro group has a strong resonance and inductive withdrawing effect. The combined withdrawing effects will increase acidity.
4-Methoxy-3-nitrophenol ModerateThe para-methoxy group is electron-donating by resonance. The meta-nitro group is electron-withdrawing by induction only. The donating effect of the methoxy will counteract the withdrawing effect of the nitro group to some extent.

This table provides a qualitative prediction. Experimental pKa values would be necessary for a precise quantitative comparison.

Visualizing the Electronic Tug-of-War

The following diagrams, rendered using Graphviz (DOT language), illustrate the key resonance structures that explain the electronic effects in para-nitrophenoxide and para-methoxyphenoxide ions.

Resonance_p_Nitrophenoxide cluster_p_nitro p-Nitrophenoxide Ion Stabilization cluster_deloc Delocalization start O⁻ ring1 C₁ start->ring1 ring2 C₂ ring1->ring2 = ring3 C₃ ring2->ring3 neg_charge Negative charge delocalized onto nitro group ring2->neg_charge Resonance Withdrawal ring4 C₄ ring3->ring4 = ring5 C₅ ring4->ring5 N N⁺ ring4->N ring6 C₆ ring5->ring6 = ring6->ring1 ring6->neg_charge O1 O⁻ N->O1 O2 O N->O2

Caption: Delocalization of the negative charge in p-nitrophenoxide.

Resonance_p_Methoxyphenoxide cluster_p_methoxy p-Methoxyphenoxide Ion Destabilization cluster_destab Destabilization start O⁻ ring1 C₁ start->ring1 ring2 C₂ ring1->ring2 = ring3 C₃ ring2->ring3 ring4 C₄ ring3->ring4 = ring5 C₅ ring4->ring5 O_methoxy O ring4->O_methoxy pos_charge Electron density pushed towards phenoxide oxygen ring4->pos_charge ring6 C₆ ring5->ring6 = ring6->ring1 O_methoxy->ring4 Resonance Donation CH3 CH₃ O_methoxy->CH3

Caption: Destabilizing electron donation in p-methoxyphenoxide.

Experimental Protocols for Quantifying Electronic Effects

The theoretical principles discussed above are validated and quantified through various experimental techniques.

Spectrophotometric Determination of pKa

This is a robust and widely used method to determine the acid dissociation constant of a compound.

Principle: The UV-Vis absorption spectrum of a phenol differs from that of its corresponding phenoxide ion. By measuring the absorbance of a solution at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa.[15]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 pH units around the expected pKa of the methoxynitrophenol.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the methoxynitrophenol in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the total concentration of the analyte is the same in all samples.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (typically from 200-500 nm) for each sample.[15] Also, record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 12).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference (λ_max) between the acidic and basic forms.

    • At this λ_max, plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, the data can be fitted to the equation: pH = pKa + log([A⁻]/[HA]) where the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms can be determined from the absorbance values.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffers Prepare Buffers (Range of pH values) Samples Prepare Samples in Buffers Buffers->Samples Stock Prepare Analyte Stock Solution Stock->Samples UV_Vis Record UV-Vis Spectra Samples->UV_Vis Identify_lambda Identify λ_max UV_Vis->Identify_lambda Plot Plot Absorbance vs. pH Identify_lambda->Plot Calculate Calculate pKa Plot->Calculate

Caption: Workflow for Spectrophotometric pKa Determination.

Hammett Plots: A Linear Free-Energy Relationship

The Hammett equation provides a powerful tool for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[16] It takes the form:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant (e.g., phenol).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction. It reflects the sensitivity of the reaction to substituent effects.

By measuring the pKa values (related to the equilibrium constant for dissociation) of a series of meta- and para-substituted phenols and plotting log(K/K₀) against the known Hammett σ values for the substituents, a linear relationship should be observed.[17] The slope of this line is the reaction constant ρ. This analysis allows for a quantitative comparison of the electronic effects of different substituents in the context of a specific chemical transformation.

Implications for Drug Development and Materials Science

A thorough understanding of the electronic effects in methoxynitrophenols and related structures is paramount in several scientific domains:

  • Medicinal Chemistry: The acidity (pKa) of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning the pKa by strategic placement of electron-donating and -withdrawing groups can optimize a drug candidate's pharmacokinetic profile. For example, the antioxidant activity of phenolic compounds can be modulated by substituents.[18][19]

  • Synthesis and Reactivity: The electron density of the aromatic ring, as modulated by the methoxy and nitro groups, dictates its reactivity in electrophilic aromatic substitution reactions.[20][21] Electron-rich rings (activated by the -OCH₃ group) are more susceptible to electrophilic attack, while electron-poor rings (deactivated by the -NO₂ group) are less reactive.[22]

  • Materials Science: The "push-pull" nature of these systems can give rise to interesting photophysical properties, making them potential building blocks for nonlinear optical materials or dyes.

Conclusion

The electronic landscape of methoxynitrophenols is a rich tapestry woven from the inductive and resonance effects of the methoxy and nitro substituents. The interplay of these forces, which is highly dependent on their positional arrangement, governs the acidity, reactivity, and ultimately the function of these molecules. A deep, mechanistic understanding, validated by quantitative experimental techniques such as spectrophotometric pKa determination and Hammett analysis, is essential for the rational design of new molecules in drug discovery, chemical synthesis, and materials science. This guide has provided a framework for dissecting these complex interactions, bridging fundamental theory with practical application for the modern researcher.

References

  • Homework.Study.com. "Why is o-nitrophenol more acidic than o-methoxyphenol?" Accessed February 7, 2024. [Link]

  • Brainly.in. "phenol meta methoxyphenol pera methoxyphenol ortho methoxy phenol acidic strength." July 14, 2020. [Link]

  • ResearchGate. "Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants | Request PDF." Accessed February 7, 2024. [Link]

  • JoVE. "Directing Effect of Substituents: ortho–para-Directing Groups." May 22, 2025. [Link]

  • YouTube. "More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38." October 28, 2021. [Link]

  • YouTube. "What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene." November 3, 2020. [Link]

  • ResearchGate. "Phenol can withdraw electron density via the inductive effect (a) and..." Accessed February 7, 2024. [Link]

  • Wikipedia. "Electrophilic aromatic directing groups." Accessed February 7, 2024. [Link]

  • Chemistry LibreTexts. "7.5: Acid-base Properties of Phenols." July 20, 2022. [Link]

  • Chem 263_Oct 19_revised. Accessed February 7, 2024. [Link]

  • NCERT. "Alcohols, Phenols and Ethers." Accessed February 7, 2024. [Link]

  • Quora. "Which one is more acidic p-methoxyphenol and p-nitrophenol?" October 27, 2016. [Link]

  • Pearson+. "Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe..." Accessed February 7, 2024. [Link]

  • Chemistry Stack Exchange. "Is there an intramolecular hydrogen bond in guaiacol?" April 3, 2017. [Link]

  • Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." January 29, 2018. [Link]

  • Wikipedia. "Hammett equation." Accessed February 7, 2024. [Link]

  • Quora. "What is the role of methoxy group in phenol acidic strength?" November 4, 2018. [Link]

  • ResearchGate. "Molecular structures of ortho-methoxyphenol and of the corresponding radical species, calculated at the MPW1PW91/aug-ccpVDZ level." Accessed February 7, 2024. [Link]

  • Quora. "What is the mesomeric or inductive effect of a nitro group on phenol?" December 8, 2017. [Link]

  • Air Force Institute of Technology. "Substituent Effects on the Physical Properties and pKa of Phenol." August 29, 2001. [Link]

  • ResearchGate. "Effect of para-substituts of phenolic antioxidants." August 5, 2025. [Link]

  • Chemistry Stack Exchange. "Comparison of acidic strength of nitrophenols." February 26, 2023. [Link]

  • PubMed Central. "Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model." Accessed February 7, 2024. [Link]

  • Testbook.com. "Which type of hydrogen bonding occurs in 'o-nitrophenol'?" Accessed February 7, 2024. [Link]

  • YouTube. "o-Nitro Phenol Vs p-Nitro Phenol | Intermolecular Vs Intramolecular Hydrogen Bonding #youtubeshorts." October 10, 2023. [Link]

  • "Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture." Accessed February 7, 2024. [Link]

Sources

Methodological & Application

Introduction: The Analytical Imperative for 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Detection of 3-Methoxy-2-nitrophenol: Application Notes and Protocols

3-Methoxy-2-nitrophenol is a significant nitrophenolic compound characterized by a unique arrangement of hydroxyl, methoxy, and nitro functional groups on an aromatic ring. This specific substitution pattern imparts distinct chemical reactivity, making it a valuable precursor and intermediate in various fields. It is primarily utilized in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] The presence and concentration of 3-Methoxy-2-nitrophenol in reaction mixtures, final products, and environmental samples are critical parameters that dictate purity, yield, safety, and regulatory compliance.

The electronic interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro group creates a versatile chemical scaffold but also necessitates precise analytical control.[3] In drug development, for instance, it may serve as a key starting material where its efficient conversion and the absence of residual starting material are paramount. Therefore, robust and validated analytical techniques are essential for researchers, quality control scientists, and drug development professionals to ensure the integrity of their work.

This technical guide provides a comprehensive overview of the principal analytical methodologies for the detection and quantification of 3-Methoxy-2-nitrophenol. It delves into the causality behind experimental choices and presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely adopted techniques for this purpose.

Physicochemical Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
IUPAC Name 3-Methoxy-2-nitrophenol[3]
Molecular Formula C₇H₇NO₄[3]
Molecular Weight 169.13 g/mol [3]
Exact Mass 169.03750770 Da[3]
Appearance Yellow Solid[3]
Melting Point 52-53 °C[3]
CAS Number 3114-61-2[3]

Comparative Overview of Key Analytical Techniques

The choice of an analytical technique is governed by the specific requirements of the analysis, such as the need for quantification, structural confirmation, sensitivity, and the complexity of the sample matrix. Several techniques are suitable for the analysis of nitrophenolic compounds.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for routine quantification. Its primary advantage lies in its ability to analyze samples in the liquid phase, often with minimal preparation, making it ideal for monitoring reaction progress or determining purity. Coupled with a UV-Vis or Photodiode Array (PDA) detector, HPLC offers excellent sensitivity and reproducibility for chromophoric molecules like 3-Methoxy-2-nitrophenol. The separation is typically based on the compound's polarity, using a reverse-phase stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique offers unparalleled specificity.[3] Gas chromatography separates volatile components of a mixture, which are then ionized and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern that serves as a molecular "fingerprint," allowing for unambiguous identification.[3] A key consideration for nitrophenols is their polarity and potential for thermal degradation; therefore, a derivatization step to increase volatility and thermal stability is often employed to improve chromatographic performance.[7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of light by the molecule's chromophores (the aromatic ring and nitro group).[3] While simple and rapid, it is best suited for the analysis of pure samples or simple mixtures, as overlapping spectra from other components can interfere with accurate quantification. For nitrophenols, UV-Vis spectroscopy can be a powerful tool for quick concentration checks, especially when the absorption maximum (λmax) is known and distinct.[8][9]

  • Electrochemical Methods: These techniques are gaining attention for their high sensitivity, rapid response, and low cost.[6] Detection is typically based on the electrochemical reduction of the nitro group on the surface of a modified electrode. While promising for trace analysis in environmental samples, they may require more specialized expertise for method development and validation.[6][10][11]

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol details a robust method for the routine quantification of 3-Methoxy-2-nitrophenol in samples such as reaction mixtures or purity assessments of a final product.

Causality and Experimental Rationale

The choice of a C18 reverse-phase column is based on its hydrophobic stationary phase, which effectively retains the moderately polar 3-Methoxy-2-nitrophenol, allowing for its separation from more polar impurities or starting materials. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of the analyte's retention time. Acetonitrile serves as the strong organic solvent, and a buffer (e.g., acetate buffer) is used to maintain a constant pH. This is critical because the phenolic hydroxyl group's ionization state is pH-dependent, and maintaining a consistent pH ensures a stable chemical form and thus a reproducible retention time. UV detection is selected due to the strong absorbance of the nitrophenol chromophore.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Buffered Water) E Equilibrate HPLC System A->E B Prepare Stock Standard (3-Methoxy-2-nitrophenol) C Create Calibration Curve (Serial Dilutions) B->C F Inject Standards & Sample C->F D Prepare Sample (Dilute/Filter) D->F E->F G Acquire Chromatographic Data F->G H Identify Peak (by Retention Time) G->H I Integrate Peak Area H->I J Quantify Concentration (using Calibration Curve) I->J

Caption: Workflow for the quantification of 3-Methoxy-2-nitrophenol by HPLC-UV.

Step-by-Step Protocol
  • Materials and Reagents:

    • 3-Methoxy-2-nitrophenol analytical standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Acetic acid (glacial, analytical grade)

    • Sodium acetate (analytical grade)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 50 mM acetate buffer (pH 5.0) by dissolving the appropriate amount of sodium acetate in HPLC-grade water and adjusting the pH with acetic acid. The final mobile phase could be a mixture such as Acetonitrile:Acetate Buffer (e.g., 20:80 v/v).[5][12] The optimal ratio should be determined experimentally. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxy-2-nitrophenol standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM Acetate Buffer (pH 5.0) (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min[12]
Column Temperature 40°C[12]
Injection Volume 10 µL
Detection Wavelength Determined by scanning a standard solution (typically in the 270-350 nm range for nitrophenols)[9]
Run Time ~10 minutes (or until the peak of interest has eluted)
  • Data Analysis and Validation:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.

    • Inject the prepared sample. Identify the 3-Methoxy-2-nitrophenol peak based on its retention time matching that of the standard.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

    • Method validation should be performed according to established guidelines, assessing parameters such as linearity, precision (repeatability), accuracy (% recovery), limit of detection (LOD), and limit of quantitation (LOQ).[12][13]

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the definitive identification of 3-Methoxy-2-nitrophenol and its quantification, particularly in complex matrices where high selectivity is required.

Causality and Experimental Rationale

GC-MS separates compounds based on their volatility and interaction with the GC column's stationary phase, followed by mass-based detection.[3] For polar compounds like phenols, direct analysis can lead to poor peak shape and interaction with active sites in the GC system.[7] Therefore, a derivatization step (e.g., silylation with BSTFA) is often necessary. This process replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which significantly increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity. Electron Impact (EI) ionization is the standard method used, as it creates a reproducible fragmentation pattern that can be compared against a spectral library for high-confidence identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples B Solvent Evaporation (if necessary) A->B C Derivatization (e.g., Silylation) B->C D Inject Derivatized Sample C->D E GC Separation (Temperature Program) D->E F MS Detection (Ionization & Fragmentation) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Selected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC) G->H

Caption: Workflow for the identification and quantification of 3-Methoxy-2-nitrophenol by GC-MS.

Step-by-Step Protocol
  • Materials and Reagents:

    • 3-Methoxy-2-nitrophenol analytical standard (>98% purity)

    • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Solvents: Ethyl acetate, Pyridine (GC grade)

    • Inert gas for evaporation (e.g., Nitrogen)

  • Instrumentation:

    • GC-MS system with a capillary column injector (split/splitless), a mass selective detector (MSD), and a data system with a mass spectral library (e.g., NIST).

    • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Preparation and Derivatization:

    • Standard/Sample Preparation: Prepare a stock solution of 3-Methoxy-2-nitrophenol in ethyl acetate. For samples, perform an appropriate extraction if necessary (e.g., liquid-liquid extraction for aqueous samples).

    • Derivatization: Transfer an aliquot of the standard or sample extract into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temp. 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40 - 450 amu
  • Data Analysis and Confirmation:

    • Identification: The derivatized 3-Methoxy-2-nitrophenol is identified by its characteristic retention time and by matching its acquired mass spectrum with the spectrum of a known standard or a reference spectrum from a library (e.g., NIST/Wiley). The molecular ion (M+) of the TMS derivative and characteristic fragment ions should be present.

    • Quantification: For quantitative analysis, create a calibration curve using derivatized standards. Quantification can be performed based on the peak area of the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, by using selected ion monitoring (SIM) of characteristic ions.

Summary of Method Performance

The selection between HPLC-UV and GC-MS depends on the analytical goal. The following table summarizes the comparative performance characteristics based on typical results for nitrophenol analysis.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility; mass-based detection
Specificity Good; based on retention time and UV spectrumExcellent; based on retention time and unique mass fragmentation pattern
Sample Prep. Simple (dilution, filtration)More complex (may require extraction and derivatization)
Primary Use Routine quantification, purity testingConfirmatory identification, trace analysis, complex matrices
Sensitivity Good (ng level)[4]Excellent (pg level), especially in SIM mode
Throughput HighModerate
Instrumentation Cost ModerateHigh

Conclusion

The reliable detection and quantification of 3-Methoxy-2-nitrophenol are crucial for its application in chemical synthesis and product development. High-Performance Liquid Chromatography with UV detection stands out as a robust, accurate, and high-throughput method for routine quantitative analysis and purity assessment. For applications requiring unambiguous identification, trace-level quantification, or analysis in complex sample matrices, Gas Chromatography-Mass Spectrometry provides unparalleled specificity and sensitivity. The detailed protocols and workflows provided in this guide offer a validated starting point for scientists and researchers. The ultimate choice of method should be guided by a careful consideration of the analytical requirements, including the need for quantitative accuracy versus confirmatory identification, sample complexity, and available instrumentation.

References

  • Sciencemadness. (n.d.). Experiment 19 Preparation of Nitrophenols. Retrieved from [Link]

  • INTEK - Jurnal. (2021). GC-MS and Antioxidant Capacity Analysis in Propanol Extract of Carthamus Tinctorious L. Retrieved from [Link]

  • Eruditio : Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • ResearchGate. (2015). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Retrieved from [Link]

  • LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (2006). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2018). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • Google Patents. (1970). US3510527A - Preparation of p-nitrophenols.
  • RSC Publishing. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. Retrieved from [Link]

  • ResearchGate. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. Retrieved from [Link]

  • ResearchGate. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024). Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. Retrieved from [Link]

  • ResearchGate. (2004). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3-Methoxy-2-nitrophenol (CAS: 3114-61-2).

This compound is a critical intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antibiotics. Its structural features—specifically the ortho-nitro group relative to the phenolic hydroxyl and the meta-methoxy group—create unique chromatographic challenges. The presence of strong intramolecular hydrogen bonding between the nitro and hydroxyl groups reduces its polarity compared to its isomers (e.g., 3-methoxy-4-nitrophenol), necessitating a tailored stationary phase strategy to ensure adequate resolution from process impurities.

Key Analytical Challenges:

  • Isomeric Separation: Differentiating 3-Methoxy-2-nitrophenol from regioisomers (e.g., 3-methoxy-4-nitrophenol) generated during nitration.

  • Ionization Control: The phenolic proton is acidic; failure to suppress ionization leads to peak tailing and retention time drift.

  • Detection Specificity: Leveraging the nitro-chromophore for high-sensitivity detection.

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient for general purity analysis, the separation of nitro-aromatic isomers is significantly enhanced by using a Phenyl-Hexyl stationary phase.

  • Mechanism: The phenyl-hexyl phase utilizes

    
     interactions between the stationary phase and the nitro-aromatic ring of the analyte. This provides orthogonal selectivity to hydrophobicity alone, allowing for superior resolution of isomers that have similar logP values but different electron density distributions.
    
  • Recommendation: Use Phenyl-Hexyl for complex impurity profiling; C18 is acceptable for routine assay if resolution is verified.

Mobile Phase Chemistry
  • pH Control: The pKa of 2-nitrophenols is typically in the range of 7.0–7.5. To ensure the analyte remains in its neutral (protonated) state, the mobile phase pH must be maintained at least 2 units below the pKa. We utilize 0.1% Phosphoric Acid (pH ~2.1) to suppress ionization, sharpening peak shape and increasing retention.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at lower wavelengths.

Detection Physics

Nitro-aromatics exhibit strong UV absorbance.

  • Primary Wavelength (280 nm): Universal detection for the phenol ring.

  • Secondary Wavelength (340-350 nm): Specific to the nitro-conjugation band. Monitoring here reduces interference from non-nitro impurities.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV @ 280 nm (Reference) and 345 nm (Quantitation)
Run Time 20 Minutes
Gradient Program

Rationale: A gradient is required to elute the target compound (moderate polarity) while clearing highly retained dimers or late-eluting precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
14.01090Wash
16.01090Hold Wash
16.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 3-Methoxy-2-nitrophenol in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 0.1 mg/mL.

  • Note: Ensure the sample is completely dissolved; sonicate for 5 minutes if necessary.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to select the optimal conditions for nitro-aromatic separation.

MethodDevelopment Start Analyte: 3-Methoxy-2-nitrophenol CheckStruct Analyze Structure (Nitro + Phenol) Start->CheckStruct SelectCol Column Selection CheckStruct->SelectCol C18 C18 (Hydrophobic) SelectCol->C18 Standard Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) SelectCol->Phenyl Isomer Resolution (Recommended) MobilePhase Mobile Phase pH Phenyl->MobilePhase Acidic Acidic (pH ~2) Suppresses Ionization MobilePhase->Acidic Target pKa < 7 Neutral Neutral (pH 7) Risk of Tailing MobilePhase->Neutral

Caption: Decision tree for selecting stationary phase and pH conditions based on analyte physicochemical properties.

Analytical Workflow

Standard operating procedure for routine analysis.

Workflow Sample Sample Preparation (1 mg/mL in ACN) Dilution Dilution (1:10 with 50:50 Water:ACN) Sample->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Gradient Separation (Phenyl-Hexyl Column) Inject->Separation Detect UV Detection (280 nm & 345 nm) Separation->Detect Data Data Analysis (Integration & Quantitation) Detect->Data

Caption: Step-by-step workflow from sample preparation to data generation.

Validation Parameters (ICH Guidelines)

To ensure this method is suitable for regulatory submission, the following validation parameters should be assessed:

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 1.5; Theoretical Plates > 50005 replicate injections of standard.
Linearity

5 concentrations ranging from 50% to 150% of target conc.
Precision RSD < 2.0%6 replicate injections of a single sample prep.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Serial dilution of standard.
Specificity Resolution > 2.0 between isomersInject mixture of 3-Methoxy-2-nitrophenol and 3-Methoxy-4-nitrophenol.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Silanol interactions or partial ionization of the phenolic group.

  • Solution: Ensure mobile phase A contains 0.1% Phosphoric Acid or Formic Acid.[1] If using an older column, switch to a "base-deactivated" or high-purity silica column.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation.

  • Solution: Use a column oven set strictly to 30°C. Keep solvent bottles capped to prevent ACN evaporation.

Issue 3: Split Peaks

  • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (10% ACN).

  • Solution: Dilute the sample in 50:50 Water:ACN to match the initial gradient conditions more closely.

References

  • Separation of Nitrophenol Isomers: BenchChem. (2025).[2] A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Retrieved from

  • Stationary Phase Selectivity: Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from

  • UV Absorption Spectra: Chen, J., et al. (2011).[3][4] Near-ultraviolet absorption cross sections of nitrophenols. Journal of Physical Chemistry A. Retrieved from

  • Compound Data: PubChem. 3-Methoxy-2-nitrophenol (CID 15654643). Retrieved from [5]

  • pKa and Chemical Properties: ChemScene. 5-Methoxy-2-nitrophenol Data (Structural Analog Reference). Retrieved from

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methoxy-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methoxy-2-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the qualitative and quantitative analysis of 3-Methoxy-2-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methoxy-2-nitrophenol is a key intermediate in the synthesis of various commercial products, including dyes, pigments, and potential agrochemical and pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for quality control, process monitoring, and research applications. Due to the polar nature of the phenolic hydroxyl group, direct GC analysis can be challenging. This note details a robust protocol involving a silylation derivatization step to enhance volatility and improve chromatographic performance. The entire workflow, from sample preparation to method validation according to ICH guidelines, is presented with detailed scientific justifications for each procedural choice.

Introduction: The Analytical Challenge

3-Methoxy-2-nitrophenol (C₇H₇NO₄, Molar Mass: 169.13 g/mol ) is a substituted nitrophenolic compound.[2][3] The presence of both a polar hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group imparts unique chemical properties. While GC-MS is a gold-standard technique for the separation and identification of volatile and semi-volatile organic compounds, the direct analysis of phenols can be problematic.[4][5] The active hydroxyl group can engage in hydrogen bonding with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[6]

To overcome these challenges, a chemical derivatization step is essential. Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[7] This guide employs silylation, a proven and effective technique for the analysis of phenols, to ensure a reliable and high-performance GC-MS analysis.[7][8]

Principle of the Method

The core of this method is the conversion of 3-Methoxy-2-nitrophenol to its trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is shown below:

  • Derivatization Reaction: 3-Methoxy-2-nitrophenol + BSTFA → 3-Methoxy-2-nitrophenyl trimethylsilyl ether + Byproducts

The resulting TMS-ether is significantly more volatile and less polar, making it ideally suited for GC analysis. The derivatized sample is then injected into the GC-MS system. Separation is achieved on a mid-polarity capillary column, and detection is performed by a mass spectrometer operating in both full scan and selected ion monitoring (SIM) modes for qualitative identification and quantitative determination, respectively.

Experimental Methodology

Reagents and Materials
  • Analyte: 3-Methoxy-2-nitrophenol (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Acetonitrile or Ethyl Acetate (GC grade or equivalent)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., 4-Chlorophenol-d4 or a suitable stable isotope-labeled analogue.

  • Equipment: GC vials (2 mL, amber, with PTFE-lined caps), micropipettes, heating block or oven.

Causality Behind Experimental Choices
  • Solvent Selection: Acetonitrile and Ethyl Acetate are excellent solvents for phenols and are compatible with the silylation reaction and GC-MS analysis. They are volatile enough not to interfere with early eluting peaks.

  • Derivatization Reagent: BSTFA is a powerful silylating agent. The addition of 1% TMCS acts as a catalyst, accelerating the reaction, especially for sterically hindered or less reactive hydroxyl groups.[8]

  • Internal Standard: An internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, derivatization efficiency, and injection volume. An ideal IS has similar chemical properties to the analyte but a different mass and retention time.

GC-MS Instrumentation and Optimized Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrumentation in use.

Parameter Setting Justification
Gas Chromatograph (GC)
Injection Port Splitless Mode, 250 °CSplitless mode ensures maximum transfer of the analyte onto the column, which is critical for trace analysis. A high temperature ensures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good efficiency. A constant flow rate ensures reproducible retention times.
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a robust, mid-polarity column ideal for general-purpose analysis. It provides excellent resolution for a wide range of semi-polar compounds like TMS-derivatized phenols.[9]
Oven Program 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial temperature allows for solvent focusing. The temperature ramp effectively separates analytes based on their boiling points, and the final hold ensures that all components elute from the column.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) @ 70 eVEI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.
Ion Source Temp. 230 °COptimizes ion formation and minimizes thermal degradation.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination of the quadrupole.
Acquisition Mode Full Scan (m/z 50-450) & SIMFull Scan mode is used for initial identification and confirmation. SIM mode is used for quantification, offering superior sensitivity by monitoring only specific ions of interest.
SIM Ions To be determined from the full scan spectrum of the derivatized standard. For derivatized 3-Methoxy-2-nitrophenol (MW 241.26), potential ions would be the molecular ion (M⁺, m/z 241) and major fragment ions.

Data Analysis and Expected Results

Qualitative Identification

The identity of 3-Methoxy-2-nitrophenol is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a derivatized standard. Further confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST/Wiley) or a locally generated standard.

  • Underivatized MW: 169.13 g/mol

  • TMS-Derivative MW: 241.26 g/mol

The mass spectrum of the TMS-derivatized compound is expected to show a molecular ion (M⁺) at m/z 241 and a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z 226, which is very common for TMS derivatives.

Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Validation Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (%RSD) ≤ 15%
LOD / LOQ Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ)

This data is illustrative and should be determined experimentally.

Detailed Analytical Protocols

Protocol 1: Standard Preparation and Derivatization
  • Prepare Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methoxy-2-nitrophenol standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Prepare Working Standards: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). If using an internal standard, spike each standard to a constant concentration (e.g., 5 µg/mL).

  • Derivatization: a. Transfer 100 µL of each standard (or sample extract) to a 2 mL GC vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70 °C for 30 minutes using a heating block. e. Cool to room temperature before placing in the GC autosampler.

Protocol 2: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Prepare Standards/Samples Deriv Add BSTFA + 1% TMCS Prep->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject 1 µL into GC Heat->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan & SIM) Ionize->Detect Qual Qualitative ID (RT & Mass Spectrum) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report Qual->Report Quant->Report Validation_Logic Start Method Validation Plan Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (S/N Ratio) Start->Limits Robustness Robustness (Parameter Variation) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical flow for the validation of the analytical method.

Conclusion

The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of 3-Methoxy-2-nitrophenol. The use of BSTFA derivatization is a critical step that overcomes the inherent challenges of analyzing polar phenolic compounds by gas chromatography, resulting in excellent peak shape, sensitivity, and reproducibility. By following the detailed methodology and adhering to the principles of method validation, researchers and quality control professionals can achieve accurate and trustworthy results for 3-Methoxy-2-nitrophenol in their respective applications.

References

  • MySkinRecipes. 3-Methoxy-2-nitrophenol. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available from: [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]

  • PubChem - National Center for Biotechnology Information. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • International Journal of Research and Analytical Reviews. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Copernicus Publications. Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Available from: [Link]

Sources

The Strategic Role of 3-Methoxy-2-nitrophenol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the application of 3-Methoxy-2-nitrophenol as a versatile intermediate in the synthesis of advanced agrochemicals. While not as ubiquitously cited as some other nitrophenolic precursors, its unique substitution pattern offers a strategic advantage in the design of novel herbicides, fungicides, and insecticides. The interplay of the hydroxyl, methoxy, and nitro functional groups provides a rich chemical scaffold for building complex, biologically active molecules. This document provides an in-depth analysis of the molecule's reactivity, proposes synthetic pathways to key agrochemical classes based on analogous structures found in patent literature, and furnishes detailed protocols for its derivatization.

Introduction: The Untapped Potential of a Multifunctional Building Block

Nitrophenolic compounds are a cornerstone of industrial organic synthesis, serving as precursors to a wide array of dyes, pharmaceuticals, and, notably, agrochemicals.[1] The specific arrangement of substituents in 3-Methoxy-2-nitrophenol—a hydroxyl group for nucleophilic reactions, a nitro group that can be reduced to a reactive amine, and a methoxy group influencing regioselectivity—makes it a particularly valuable, if underutilized, asset in the agrochemical designer's toolbox.[1][2]

The presence of these three functional groups on a benzene ring allows for a multi-pronged synthetic strategy. The hydroxyl group can be readily alkylated or acylated, the nitro group can be transformed into an amino group for the introduction of nitrogen-containing heterocycles or amide functionalities, and the aromatic ring itself can undergo further substitution, guided by the existing groups. This guide will explore the causality behind these experimental choices and provide a framework for leveraging this molecule's potential.

Physicochemical Properties and Reactivity Profile

A thorough understanding of 3-Methoxy-2-nitrophenol's properties is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₄PubChem[3]
Molecular Weight 169.13 g/mol PubChem[3]
CAS Number 3114-61-2PubChem[3]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

The reactivity of 3-Methoxy-2-nitrophenol is governed by the electronic effects of its substituents. The hydroxyl and methoxy groups are electron-donating and ortho-, para-directing, while the nitro group is strongly electron-withdrawing and meta-directing. This electronic push-pull system activates the aromatic ring for certain reactions and deactivates it for others, allowing for controlled and selective transformations.

Application in the Synthesis of Herbicidal Compounds

While direct synthesis of a commercial herbicide from 3-Methoxy-2-nitrophenol is not prominently documented, the structural motif is present in patented herbicidal compounds. For instance, chlorinated derivatives such as 2,4-dichloro-3-methoxy-6-nitrophenol and 2,6-dichloro-3-methoxy-4-nitrophenol have been identified as active pre- and post-emergence herbicides.[4] This strongly suggests that 3-Methoxy-2-nitrophenol can serve as a key precursor for a new generation of herbicidal agents.

Proposed Synthetic Pathway to Dichloro-Methoxy-Nitrophenol Herbicides

This proposed pathway leverages the directing effects of the existing substituents to introduce chlorine atoms at specific positions on the aromatic ring.

G A 3-Methoxy-2-nitrophenol B Chlorination (e.g., SO2Cl2) A->B C Mixture of Chlorinated Isomers (including 2,4-dichloro-3-methoxy-6-nitrophenol) B->C D Chromatographic Separation C->D E Active Herbicidal Compound D->E G A 3-Methoxy-2-nitrophenol B Williamson Ether Synthesis (e.g., with Propargyl bromide) A->B C 1-Methoxy-2-nitro-3-(prop-2-yn-1-yloxy)benzene B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D E 3-Methoxy-2-(prop-2-yn-1-yloxy)aniline D->E F Amide Coupling (with a desired carboxylic acid) E->F G Novel Fungicide Candidate F->G G A 3-Methoxy-2-nitrophenol B Nitro Group Reduction (as in section 4.2) A->B C 2-Amino-3-methoxyphenol B->C D Sandmeyer Reaction (Diazotization followed by cyanation) C->D E 2-Cyano-3-methoxyphenol D->E F Hydrolysis of Nitrile E->F G 3-Methoxy-2-hydroxybenzoic acid F->G H Further derivatization G->H I Insecticide Candidate H->I

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 3-Methoxy-2-nitrophenol (CAS No. 3114-61-2) in a research and development setting. This document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks associated with the compound's hazardous properties by detailing necessary precautions, personal protective equipment (PPE), and emergency procedures. The causality behind each recommendation is explained to ensure a deep understanding of the safety requirements.

Introduction and Scientific Context

3-Methoxy-2-nitrophenol is a valuable intermediate in organic synthesis, particularly in the creation of dyes, pigments, and complex molecules for pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a phenol ring substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group, imparts unique reactivity that is leveraged in various synthetic pathways.[2]

However, the same features that make it synthetically useful also contribute to its hazardous properties. As a member of the nitrophenol family, it shares toxicological characteristics with related compounds, while the phenolic group presents a corrosive hazard.[3][4] A thorough understanding of these properties is not merely a regulatory requirement but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of experimental work.

This guide moves beyond simple procedural lists to explain the rationale behind each safety measure, fostering a proactive safety culture grounded in scientific principles.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of 3-Methoxy-2-nitrophenol is foundational to its safe handling.

PropertyValueSource
CAS Number 3114-61-2[5]
Molecular Formula C₇H₇NO₄[5]
Molecular Weight 169.13 g/mol [5]
Appearance Yellow Solid[2]
Melting Point 52-53 °C[2]
Purity Typically ≥98%[5]
Synonyms 2-nitroresorcinol monomethyl ether[5]

Hazard Identification and Risk Assessment

3-Methoxy-2-nitrophenol is classified with several hazards that necessitate stringent control measures. The primary risks are associated with its toxicity and irritant properties.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [6]

  • H312: Harmful in contact with skin. [6]

  • H332: Harmful if inhaled. [6]

  • H315: Causes skin irritation. [6]

  • H319: Causes serious eye irritation. [6][7]

  • H335: May cause respiratory irritation. [6]

Toxicological Profile: The "Why" Behind the Warnings

The toxicity of nitrophenols stems from their ability to interfere with cellular processes. While specific toxicological data for 3-Methoxy-2-nitrophenol is limited, the general class of nitrophenols is known to be readily absorbed through the skin and mucous membranes.[8]

  • Systemic Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification indicates that exposure above certain levels can cause significant health effects.[6] Phenolic compounds can be absorbed systemically and exert toxic effects on the liver and kidneys.[7] The nitro group can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen, which can manifest as cyanosis (blue-colored skin).[7][8] This explains why minimizing all routes of exposure—ingestion, skin contact, and inhalation of dust—is critical.

  • Corrosivity and Irritation: Phenol and its derivatives are corrosive and can cause severe chemical burns that may have a delayed onset of pain due to their anesthetic effect.[4] This is why immediate and thorough decontamination after any skin contact is essential. The compound's classification as a skin and eye irritant underscores the need for robust barrier protection (gloves, lab coats, and eye protection).[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

The first line of defense is to handle the compound within a controlled environment to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and dispensing of 3-Methoxy-2-nitrophenol powder must be conducted inside a certified chemical fume hood.[9] This prevents the inhalation of fine dust particles and contains any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[11][12]

Personal Protective Equipment (PPE) Selection

PPE is not a substitute for good engineering controls but is essential as the final barrier between the researcher and the chemical.

PPE_Selection cluster_Core Core PPE for 3-Methoxy-2-nitrophenol cluster_Eye Rationale: Prevents serious eye irritation (H319) and splashes cluster_Hand Rationale: Prevents skin irritation (H315) and dermal absorption (H312) cluster_Body Rationale: Protects skin from contact and contamination Eye Eye/Face Protection Goggles Chemical Safety Goggles (EN166 compliant) Eye->Goggles Hand Hand Protection Gloves Chemically Resistant Gloves Hand->Gloves Body Body Protection LabCoat Flame-Retardant Lab Coat Body->LabCoat Apron Chemical-Resistant Apron (for splash risk) Body->Apron Shoes Closed-Toe Shoes Body->Shoes FaceShield Face Shield (in addition to goggles for large quantities or splash risk) Goggles->FaceShield If splash risk high DoubleGlove Double Gloving (Recommended) Gloves->DoubleGlove GloveType Recommended: Butyl rubber, Viton, Neoprene (>0.3mm). Avoid thin nitrile for prolonged contact. Gloves->GloveType

Caption: PPE selection workflow for handling 3-Methoxy-2-nitrophenol.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[10][11] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Hand Protection : Due to the risk of skin irritation and dermal toxicity, chemically resistant gloves are mandatory.[14] While thin disposable nitrile gloves offer splash protection, they are not recommended for prolonged contact. For direct handling, more robust gloves such as butyl rubber or neoprene (thicker than 0.3 mm) are advised.[4] It is good practice to double-glove. Always inspect gloves before use and change them immediately if contamination is suspected.[14]

  • Body Protection : A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[4] For procedures with a high risk of splashes, a chemical-resistant apron is also necessary.[15]

  • Respiratory Protection : When engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate organic vapor/particulate filter cartridge is required.[10]

Standard Operating Protocols

Adherence to standardized protocols is crucial for mitigating risks. These protocols should be incorporated into the laboratory's specific Standard Operating Procedures (SOPs).

Protocol for Weighing and Dispensing Solid 3-Methoxy-2-nitrophenol

Objective: To accurately weigh and transfer the solid compound while preventing the generation and inhalation of dust and avoiding skin contact.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (safety goggles, lab coat, appropriate gloves).

    • Decontaminate the work surface within the fume hood.

    • Place a tared weigh boat or container on an analytical balance inside the fume hood.

  • Dispensing:

    • Carefully open the stock container of 3-Methoxy-2-nitrophenol. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Do not "tap" the spatula against the container, as this can generate dust.[16]

    • Securely close the stock container immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel or beaker.

    • If creating a solution, add the solvent slowly to the solid to avoid splashing.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened wipe.

    • Clean the balance and surrounding work area of any residual powder using a damp cloth.

    • Dispose of all contaminated wipes and the weigh boat as hazardous waste.[16]

    • Remove gloves and wash hands thoroughly with soap and water.[6]

Protocol for Storage

Objective: To store the compound in a manner that preserves its integrity and prevents accidental exposure or reaction.

  • Container: Keep the compound in its original, tightly sealed container.[10]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and irritant chemicals.[14] The storage area should be locked or otherwise secured to limit access to authorized personnel.

  • Compatibility: Store away from incompatible materials, especially strong oxidizing agents and strong bases.[14][17] Do not store with food or drink.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency and Spill Management

Preparedness is key to effectively managing emergencies.

Emergency_Response cluster_Spill Chemical Spill cluster_Exposure Personnel Exposure Start EMERGENCY (Spill or Exposure) Spill_Assess Assess Spill Size & Location Start->Spill_Assess Route Identify Route of Exposure Start->Route Spill_Small Small Spill (Manageable by lab staff) Spill_Assess->Spill_Small Small Spill_Large Large Spill (Evacuate) Spill_Assess->Spill_Large Large Spill_Cleanup Contain & Clean Up (Use inert absorbent, avoid dust) Spill_Small->Spill_Cleanup Medical SEEK IMMEDIATE MEDICAL ATTENTION Spill_Large->Medical Alert Emergency Services Spill_Dispose Dispose as Hazardous Waste Spill_Cleanup->Spill_Dispose Skin Skin Contact Route->Skin Eyes Eye Contact Route->Eyes Inhalation Inhalation Route->Inhalation Ingestion Ingestion Route->Ingestion Decon Remove contaminated clothing. Flush skin with water for 15+ min. Skin->Decon Eye_Flush Flush eyes at eyewash station for 15+ min. Eyes->Eye_Flush Fresh_Air Move to fresh air. Inhalation->Fresh_Air Ingestion->Medical Decon->Medical Eye_Flush->Medical Fresh_Air->Medical

Caption: General emergency response workflow for spills and exposures.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste.[14] Avoid generating dust.[7]

    • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.[12]

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin area with copious amounts of water for at least 15-20 minutes.[18] Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[20] Seek immediate medical attention.[11]

Waste Disposal

All waste containing 3-Methoxy-2-nitrophenol, including contaminated consumables (gloves, wipes, weigh boats) and residual chemical, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed, and appropriate containers.[16]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[17] Do not dispose of down the drain or in general trash.[19]

Conclusion

3-Methoxy-2-nitrophenol is a versatile chemical intermediate that can be used safely when its hazards are understood and respected. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks of toxicity and irritation. A proactive approach to safety, grounded in the scientific rationale behind each precaution, is the cornerstone of a secure and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Phenol, 2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Georganics. (2011, February 16). Safety Data Sheet: 5-METHOXY-2-NITROPHENOL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12900532, 3-Methoxy-4-nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Phenol Safety Assessment Group. (2020). The Do's and Don'ts for the Safe Use of Phenol. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Methoxy-2-nitrophenol as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-methoxy-2-nitrophenol as a pivotal building block for the synthesis of medicinally relevant heterocyclic compounds. We delve into the nuanced reactivity of this precursor, focusing on the synergistic role of its methoxy, nitro, and hydroxyl functional groups. Detailed, field-proven protocols for the synthesis of substituted benzoxazoles and phenoxazinones are provided, emphasizing the causality behind experimental choices to ensure reproducibility and high yields. This guide is structured to provide not only step-by-step instructions but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methodologies.

Introduction: The Strategic Value of 3-Methoxy-2-nitrophenol

3-Methoxy-2-nitrophenol is a highly valuable and versatile starting material in heterocyclic chemistry. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a hydroxyl group, a nitro group ortho to the hydroxyl, and a methoxy group also ortho to the hydroxyl group. This specific arrangement allows for a sequence of controlled chemical transformations, making it an ideal precursor for a variety of complex molecular scaffolds.

The core of its synthetic utility lies in the facile reduction of the nitro group to an amine.[1][2] This transformation converts the molecule into 2-amino-3-methoxyphenol, a highly reactive intermediate. The resulting ortho-disposed amino and hydroxyl groups are primed for a variety of intramolecular cyclization reactions, which are the cornerstone of forming five- and six-membered heterocyclic rings. The methoxy group, being electronically and sterically influential, provides an additional vector for diversification and can modulate the physicochemical properties of the final compounds.

This guide will focus on two principal applications: the synthesis of benzoxazoles and phenoxazinones, both of which are prominent scaffolds in numerous pharmacologically active molecules.[3][4][5]

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group in 3-methoxy-2-nitrophenol to an amine is the gateway to its utility. A variety of methods can achieve this transformation, with the choice often depending on the desired chemoselectivity and scale. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic or neutral media (e.g., Fe in the presence of NH₄Cl).[2][6] The iron/ammonium chloride system is often preferred in laboratory settings for its mild conditions, cost-effectiveness, and tolerance of various functional groups.[6]

The general mechanism for this reduction involves a series of two-electron transfers, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline.[2]

G start 3-Methoxy-2-nitrophenol (Ar-NO2) intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 end_product 2-Amino-3-methoxyphenol (Ar-NH2) intermediate2->end_product reagents Reduction [e.g., Fe/NH4Cl, H2O/EtOH]

Figure 1: General pathway for the reduction of a nitroarene to an aniline.

Application I: Synthesis of Methoxy-Substituted Benzoxazoles

Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][7] The ortho-aminophenol substructure, readily generated from 3-methoxy-2-nitrophenol, is the key synthon for constructing the benzoxazole ring.

A common and robust method for synthesizing 2-substituted benzoxazoles is the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, often under acidic conditions to facilitate dehydration and cyclization.[3] An alternative, highly efficient approach involves the reaction with aldehydes, followed by oxidative cyclization.

Protocol 1: Two-Step Synthesis of 2-Aryl-4-methoxy-1,3-benzoxazole

This protocol details the synthesis of a benzoxazole derivative via the condensation of in-situ generated 2-amino-3-methoxyphenol with an aromatic aldehyde.

G cluster_step1 Step A: Reduction cluster_step2 Step B: Condensation & Cyclization A_start 3-Methoxy-2-nitrophenol A_product 2-Amino-3-methoxyphenol (Crude Intermediate) A_start->A_product Reduction A_reagents Fe, NH4Cl EtOH/H2O, Reflux B_product 2-Aryl-4-methoxy-1,3-benzoxazole A_product->B_product Condensation B_reagents Aromatic Aldehyde (R-CHO) p-TsOH, Toluene, Reflux

Figure 2: Two-step workflow for the synthesis of 2-aryl-4-methoxy-1,3-benzoxazoles.

Step A: Synthesis of 2-Amino-3-methoxyphenol (Intermediate)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrophenol (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v ratio).

  • Addition of Reductants: Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) and iron powder (Fe, 3.0-4.0 eq) to the stirred solution. The addition of iron should be done portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methoxyphenol. This intermediate is often used directly in the next step without further purification due to its susceptibility to oxidation.

  • Expert Insight: The use of an ethanol/water solvent system is crucial. Ethanol solubilizes the organic starting material, while water is necessary for the activity of the Fe/NH₄Cl reducing system. The celite filtration is a critical step to remove inorganic byproducts, which can interfere with the subsequent cyclization.

Step B: Synthesis of 2-Aryl-4-methoxy-1,3-benzoxazole

  • Reagent Setup: To the flask containing the crude 2-amino-3-methoxyphenol (1.0 eq) from Step A, add toluene, the desired aromatic aldehyde (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05-0.1 eq).

  • Dehydration: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-4-methoxy-1,3-benzoxazole.

  • Trustworthiness of the Protocol: The Dean-Stark trap provides a visual and effective means of driving the equilibrium towards the product by removing water, ensuring high conversion. The basic wash with NaHCO₃ neutralizes the acid catalyst, preventing potential product degradation during work-up.

Reactant AldehydeProductTypical Yield (%)Ref.
Benzaldehyde2-Phenyl-4-methoxy-1,3-benzoxazole80-90%[8]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methoxy-1,3-benzoxazole85-95%[8]
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methoxy-1,3-benzoxazole75-85%[9]

Table 1: Representative yields for the synthesis of 2-aryl-4-methoxy-1,3-benzoxazoles.

Application II: Synthesis of Methoxy-Substituted Phenoxazinones

Phenoxazinones are another class of heterocyclic compounds of significant interest, most notably as the core structure of actinomycin D, a potent anticancer agent.[10] They are typically synthesized through the oxidative dimerization and cyclization of ortho-aminophenols. This process can be achieved using various oxidizing agents or, more elegantly, through aerobic oxidation catalyzed by metal complexes, mimicking the enzymatic activity of phenoxazinone synthase.[10]

Protocol 2: Catalytic Aerobic Oxidation to a Phenoxazinone Derivative

This protocol outlines the synthesis of a substituted phenoxazinone from 2-amino-3-methoxyphenol using a copper-based catalyst and atmospheric oxygen as the terminal oxidant.

G start 2-Amino-3-methoxyphenol (2 equivalents) product 1,9-Dimethoxy-2-aminophenoxazin-3-one start->product Oxidative Dimerization & Cyclization reagents Cu(II) Catalyst O2 (Air), Solvent (e.g., MeOH) Room Temperature

Figure 3: Synthesis of a phenoxazinone derivative via aerobic oxidation.

  • Intermediate Preparation: Synthesize 2-amino-3-methoxyphenol from 3-methoxy-2-nitrophenol as described in Protocol 1, Step A . For this reaction, it is advisable to purify the intermediate by column chromatography to remove any residual reducing agents that might interfere with the oxidation.

  • Reagent Setup: In a flask open to the atmosphere (or with an air inlet), dissolve the purified 2-amino-3-methoxyphenol (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a copper(II) salt, such as copper(II) acetate [Cu(OAc)₂] or a pre-formed copper-ligand complex (0.01-0.05 eq).

  • Reaction: Stir the solution vigorously at room temperature. The reaction progress can often be monitored by a distinct color change as the phenoxazinone product forms. The reaction typically takes 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. The crude product can be purified by column chromatography on silica gel to isolate the target phenoxazinone derivative.

  • Expert Insight: The choice of catalyst and solvent can significantly impact the reaction rate and yield. Copper catalysts are particularly effective as they can readily cycle between Cu(II) and Cu(I) oxidation states, facilitating the electron transfer process required for the aerobic oxidation of the aminophenol substrate.[10] Vigorous stirring is essential to ensure sufficient diffusion of atmospheric oxygen into the reaction medium.

CatalystSolventReaction Time (h)Typical Yield (%)Ref.
Cu(OAc)₂Methanol2460-70%[10]
CuCl₂Acetonitrile1865-75%[10]

Table 2: Conditions for the catalytic aerobic synthesis of phenoxazinones.

Conclusion

3-Methoxy-2-nitrophenol stands out as a strategically functionalized and cost-effective building block for accessing complex heterocyclic systems. The protocols detailed herein for the synthesis of benzoxazoles and phenoxazinones demonstrate a reliable and scalable pathway from this single precursor. By understanding the underlying chemical principles—from the initial nitro reduction to the subsequent cyclization strategies—researchers are well-equipped to leverage this versatile molecule in the design and execution of novel synthetic routes for drug discovery and materials science.

References

  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • MDPI. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Retrieved February 4, 2026, from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Heteroaromatic Compounds. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved February 4, 2026, from [Link]

  • Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Wikipedia. (n.d.). Phenothiazine. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved February 4, 2026, from [Link]

  • Autechre. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved February 4, 2026, from [Link]

  • PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine - StatPearls. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved February 4, 2026, from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • ResearchGate. (2015). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved February 4, 2026, from [Link]

Sources

Use of nitrophenols as fluorescent probes for hypoxia imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of Nitrophenol-Based Fluorescent Probes for Hypoxia Imaging

Executive Summary

Hypoxia (low oxygen tension) is a critical pathological feature in solid tumors, ischemic stroke, and inflammation. The accurate visualization of hypoxic microenvironments is essential for evaluating disease progression and therapeutic efficacy.[1][2] This guide details the application of nitrophenol-functionalized fluorescent probes , which function as "turn-on" sensors responsive to Nitroreductase (NTR)—an enzyme overexpressed in hypoxic cells.[1][3]

Unlike non-specific dyes, these probes utilize a bio-orthogonal reaction mechanism where the nitro group (


) is selectively reduced to an amine (

), restoring fluorescence via the inhibition of Photoinduced Electron Transfer (PET) or the activation of Intramolecular Charge Transfer (ICT).

Mechanism of Action

The core design principle of these probes relies on the electron-withdrawing nature of the nitro group. In the oxidized state (Nitrophenol), the moiety acts as a potent fluorescence quencher. Under hypoxic conditions, endogenous NTRs catalyze the reduction of the nitro group using NADH as an electron donor.[1][4]

Chemical Transformation:



  • Quenched State: The

    
     group facilitates non-radiative decay (PET/ICT quenching).
    
  • Fluorescent State: The reduced

    
     group is electron-donating, restoring the fluorophore's emissive electronic structure.
    

HypoxiaMechanism Probe_NO2 Probe-NO2 (Non-Fluorescent) Intermediate Hydroxylamine Intermediate (-NHOH) Probe_NO2->Intermediate Reduction Step 1 NTR Nitroreductase (Enzyme) NTR->Intermediate NADH NADH (Cofactor) NADH->Intermediate e- Donor Probe_NH2 Probe-NH2 (Highly Fluorescent) Intermediate->Probe_NH2 Reduction Step 2

Figure 1: Mechanism of nitro-to-amine reduction mediated by Nitroreductase (NTR), triggering fluorescence activation.[1][2]

Probe Selection Guide

Select the probe scaffold based on your imaging equipment and depth requirements.

Probe ScaffoldExcitation/Emission (nm)MechanismKey Advantage
Nitro-Fluorescein 490 / 525 (Green)PET SwitchingHigh quantum yield; compatible with standard GFP filters.
Nitro-Naphthalimide 440 / 550 (Green/Yellow)ICT ModulationLarge Stokes shift; high photostability.
Nitro-BODIPY 500-650 / 520-670PET SwitchingNarrow emission bandwidth; tunable to Near-Infrared (NIR).
Nitro-Cyanine (Cy7) 750 / 780 (NIR)ICT ModulationDeep tissue penetration; suitable for in vivo imaging.

Experimental Protocols

Protocol A: Preparation and Storage
  • Solvent: Dissolve the solid probe in anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 3-6 months.

  • Working Solution: Dilute stock into PBS or culture media (final concentration typically 1–10 µM). Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

Protocol B: In Vitro Enzymatic Validation (Spectroscopy)

Before cell work, validate the probe's response to purified NTR.

  • Setup: Prepare a quartz cuvette with 3 mL of PBS (pH 7.4).

  • Baseline: Add Probe (5 µM) and measure fluorescence spectrum (Emission scan). Result: Should be negligible.

  • Activation: Add NADH (500 µM) and purified Nitroreductase (1–10 µg/mL).

  • Kinetics: Measure fluorescence intensity at the peak emission wavelength every 2 minutes for 30 minutes at 37°C.

  • Data Check: You should observe a time-dependent fluorescence increase (typically 10–100 fold enhancement).

Protocol C: Live Cell Hypoxia Imaging

This protocol uses a gas-controlled chamber to induce "true" hypoxia.

Materials:

  • Human Cancer Cells (e.g., HeLa, A549, MCF-7).

  • Hypoxia Chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ).
  • Confocal Laser Scanning Microscope (CLSM).

Workflow:

CellProtocol cluster_conditions 3. Environmental Conditioning (4-6 Hours) Step1 1. Cell Seeding (Confocal Dish, 24h) Step2 2. Probe Incubation (5-10 µM, 30 min) Step1->Step2 Normoxia Normoxia Control (20% O2) Step2->Normoxia Hypoxia Hypoxia Induction (1% O2 / N2 Balance) Step2->Hypoxia Step4 4. Wash Steps (3x PBS, remove extracellular probe) Normoxia->Step4 Hypoxia->Step4 Step5 5. Live Imaging (Confocal Microscopy) Step4->Step5

Figure 2: Step-by-step workflow for differential imaging of normoxic vs. hypoxic cell populations.

Detailed Steps:

  • Seeding: Seed cells (

    
    ) in 35 mm glass-bottom confocal dishes. Incubate for 24h.
    
  • Staining: Replace media with fresh media containing the Probe (5 µM). Incubate for 30 minutes at 37°C.

  • Hypoxia Induction:

    • Hypoxic Group: Transfer dishes to a hypoxia chamber (1%

      
      ) for 4–6 hours.
      
    • Normoxic Group: Incubate in standard incubator (20%

      
      ) for the same duration.
      
    • Inhibitor Control (Optional): Pre-treat cells with Dicoumarin (NTR inhibitor, 50 µM) before probe addition to verify specificity.

  • Washing: Wash cells

    
     with PBS to remove background fluorescence. Add live-cell imaging buffer.
    
  • Imaging:

    • Excitation: Match probe

      
       (e.g., 488 nm for Fluorescein/BODIPY).
      
    • Emission: Collect signal at

      
       (e.g., 500–550 nm).
      
    • Gain/Laser Power: Keep constant between Normoxic and Hypoxic samples to ensure quantitative validity.

Data Analysis & Troubleshooting

  • Quantification: Use ImageJ/Fiji. Define Regions of Interest (ROIs) around individual cells and measure "Mean Gray Value". Calculate the ratio:

    
    .
    
  • Troubleshooting:

    • High Background in Normoxia: Reduce probe concentration or incubation time. Ensure cells are not over-confluent (which can induce local hypoxia).

    • No Signal in Hypoxia: Ensure the hypoxia chamber is sealed and

      
       levels are actually <1%. Check cell viability (severe hypoxia can induce apoptosis).
      
    • Photobleaching:[1] Use lower laser power or a more photostable scaffold (e.g., Naphthalimide).

References

  • Xu, K., et al. "A Probe for the Detection of Hypoxic Cancer Cells." Bioconjugate Chemistry, 2020.

  • Li, Y., et al. "Nitroreductase-responsive fluorescent probes for hypoxia imaging in solid tumors." Chemical Communications, 2019.

  • Kiyose, K., et al. "Hypoxia-sensitive fluorescent probes for in vivo real-time imaging of ischemia." Journal of the American Chemical Society, 2010.

  • Okuda, K., et al. "Fluorescent probes for the detection of hypoxia." Journal of Clinical Biochemistry and Nutrition, 2012.

  • Sigma-Aldrich. "BioTracker™ 520 Green Hypoxia Dye Protocol."

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-2-nitrophenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3M2NP-001 Subject: Purification Protocols & Troubleshooting for Crude 3-Methoxy-2-nitrophenol Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are accessing this guide because you are likely facing challenges with the isolation of 3-Methoxy-2-nitrophenol (CAS: 3114-61-2). This compound, often synthesized via the nitration of 3-methoxyphenol (resorcinol monomethyl ether), presents a classic organic chemistry challenge: Regioisomer Separation .

The nitration process typically yields a mixture of:

  • Target: 3-Methoxy-2-nitrophenol (Ortho-isomer relative to OH).

  • Contaminant: 3-Methoxy-4-nitrophenol (Para-isomer relative to OH).

  • Contaminant: 5-Methoxy-2-nitrophenol (Alternative Ortho-isomer).

This guide prioritizes Scientific Integrity and Reproducibility . We do not just tell you what to do; we explain why the chemistry dictates these steps.

Part 1: The Decision Matrix

Before starting, determine your purification path based on your scale and current purity.

PurificationMatrix Start Crude Reaction Mixture ScaleCheck Check Scale Start->ScaleCheck LargeScale > 10 Grams ScaleCheck->LargeScale SmallScale < 10 Grams ScaleCheck->SmallScale SteamDist Method A: Steam Distillation (Exploits Ortho-Effect) LargeScale->SteamDist Most Efficient ColumnChrom Method B: Flash Chromatography (Silica Gel) SmallScale->ColumnChrom Faster PurityCheck Purity Check (TLC/HPLC) SteamDist->PurityCheck ColumnChrom->PurityCheck Recryst Method C: Recrystallization (Ethanol/Water) PurityCheck->Recryst If < 98% Final Pure 3-Methoxy-2-nitrophenol (>98%) PurityCheck->Final If > 98% Recryst->Final

Figure 1: Strategic decision tree for selecting the optimal purification method based on synthesis scale.

Part 2: Troubleshooting & Protocols

Issue 1: "I cannot separate the 2-nitro isomer from the 4-nitro isomer."

Diagnosis: You are likely relying solely on solvent extraction or standard recrystallization. These isomers have distinct physical properties due to hydrogen bonding that must be exploited.

The Science (The "Ortho-Effect"):

  • 3-Methoxy-2-nitrophenol (Target): The nitro group is ortho to the hydroxyl group. This allows for Intramolecular Hydrogen Bonding (between the phenolic H and the nitro O).[1][2] This "locks" the molecule, reducing its polarity and preventing it from hydrogen bonding with water or other molecules. Result: High Volatility (Steam Volatile) .

  • 3-Methoxy-4-nitrophenol (Contaminant): The nitro group is para. It cannot bond internally. Instead, it forms Intermolecular Hydrogen Bonds with neighbors. Result: Low Volatility (Non-Steam Volatile) and higher melting point [1, 2].

Protocol A: Steam Distillation (Recommended for >5g scale)

  • Acidification: Ensure your crude reaction mixture is acidified to pH < 2 using dilute H₂SO₄. Note: Phenols must be protonated to be volatile; phenolate salts are not.

  • Setup: Place the crude solid/oil in a round-bottom flask with water. Connect a steam generator or vigorously boil the flask while adding fresh water (direct steam distillation is preferred).

  • Collection: Distill until the condensate runs clear. The target 3-methoxy-2-nitrophenol will co-distill with the water and crystallize/oil out in the receiving flask as a yellow solid/oil.

  • Isolation: Cool the distillate. Filter the yellow solid. If it oils out, extract the distillate with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

  • Residue: The para-isomer (4-nitro) will remain in the boiling flask.

Issue 2: "My product is co-eluting on the silica column."

Diagnosis: Incorrect solvent system polarity.

The Science: Because of the intramolecular hydrogen bonding described above, 3-methoxy-2-nitrophenol is less polar than its 4-nitro isomer. It will move significantly faster on silica gel. If they co-elute, your solvent is likely too polar, dragging the para-isomer along with the ortho.

Protocol B: Flash Chromatography Optimization

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvent System: Start with 100% Hexanes (or Petroleum Ether) and slowly ramp to 10-15% Ethyl Acetate .

  • Expected Rf Values (approximate in 80:20 Hex:EtOAc):

    • 3-Methoxy-2-nitrophenol:

      
       (Elutes First).
      
    • 3-Methoxy-4-nitrophenol:

      
       (Elutes Second).
      
  • Tip: If the spots are streaking, add 0.5% Acetic Acid to the mobile phase to suppress ionization of the phenol [3].

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: The melting point of 3-methoxy-2-nitrophenol is relatively low (~52-53°C) [4]. If you boil the solvent, you may exceed the melting point of the solid in the solvent mixture, causing it to separate as an oil before it crystallizes.

Protocol C: Low-Temperature Recrystallization

  • Solvent Choice: Ethanol/Water (approx 1:1) or dilute Acetic Acid.

  • Method:

    • Dissolve the crude solid in the minimum amount of warm Ethanol (do not boil vigorously; keep around 45-50°C).

    • Add warm water dropwise until slight turbidity (cloudiness) persists.

    • Crucial Step: Allow to cool to room temperature slowly with stirring. Then move to an ice bath (0°C).

    • Seed Crystals: If available, add a seed crystal at 30°C to induce lattice formation rather than oiling.

Part 3: Physical Data & Validation

Use the table below to validate which isomer you have isolated.

Property3-Methoxy-2-nitrophenol (Target)3-Methoxy-4-nitrophenol (Impurity)
Structure Nitro ortho to OHNitro para to OH
CAS Number 3114-61-216292-95-8
Steam Volatility Yes (High)No (Low)
Melting Point 52 - 53 °C [4]78 - 80 °C [5]
Polarity (TLC) Lower (High

)
Higher (Low

)
Appearance Yellow Needles/SolidLight Yellow/Brown Powder

Part 4: Workflow Visualization

The following diagram details the chemical logic flow for the Steam Distillation protocol, which is the most robust method for this specific separation.

SteamDistillationFlow Crude Crude Nitration Mix (Ortho + Para isomers) Acidify Acidify to pH < 2 (Ensures Phenol form) Crude->Acidify Heat Apply Heat & Steam Acidify->Heat Distillate Distillate (Vapor) Heat->Distillate Ortho Isomer (Volatile) Para Residue in Boiling Flask (3-Methoxy-4-nitrophenol) Heat->Para Para Isomer (Non-Volatile) Condenser Condenser (< 10°C) Distillate->Condenser Receiver Receiver Flask Condenser->Receiver Ortho 3-Methoxy-2-nitrophenol (Crystallizes/Oils out) Receiver->Ortho Phase Separation

Figure 2: Process flow for the steam distillation separation of nitrophenol isomers.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Nitrophenols and Steam Distillation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13681359, 2-Methoxy-3-nitrophenol. (Note: Isomer comparison data). Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 4-Methoxy-3-nitrophenol. (Provides comparative data for the para-isomer). Retrieved from [Link]

Sources

Identifying and removing impurities from 3-Methoxy-2-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Control in 3-Methoxy-2-nitrophenol Synthesis

Topic: Ticket ID: CHEM-SUP-2024-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 3-Methoxy-2-nitrophenol (also known as 2-nitroresorcinol monomethyl ether) presents a classic challenge in regioselectivity.[1] The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups create a competitive landscape where the 4-nitro isomer (para to the hydroxyl) is often the thermodynamic or kinetic major product, while the target 2-nitro isomer (between the substituents) is sterically hindered.[1]

This guide provides field-proven protocols to maximize the 2-nitro isomer yield and effectively remove the critical impurities: 3-methoxy-4-nitrophenol , 3-methoxy-6-nitrophenol , and oxidative tars.[1]

Module 1: Synthesis Optimization (Preventing Impurities)

Q: Why is my crude reaction mixture dominated by the 4-nitro isomer?

A: In standard electrophilic aromatic substitution using nitric acid (


), the position para to the hydroxyl group (C4) is electronically activated and sterically accessible. The C2 position, while activated by both the -OH and -OCH₃ groups, is "sandwiched" between them, suffering from significant steric hindrance.

The Fix: Switch to Regioselective Reagents To force nitration at the hindered C2 position, you must employ a mechanism that coordinates with the phenolic oxygen.

  • Protocol Recommendation: Use Cerium(IV) Ammonium Nitrate (CAN) .

  • Mechanism: CAN forms a complex with the phenolic oxygen, delivering the nitro group intramolecularly to the adjacent ortho position (C2), bypassing the steric barrier.

  • Expected Outcome: Literature reports yields of ~90% for the 2-nitro isomer using CAN, compared to <40% with standard

    
     nitration [1].
    
Q: My reaction turned into a black tar. What happened?

A: This indicates oxidative degradation, likely caused by over-nitration or excessive temperature when using strong acids (


/

). Electron-rich rings like resorcinol ethers are prone to oxidation into quinones.[1]
  • Troubleshooting:

    • Temperature Control: Maintain reaction temperature below 0°C during addition.

    • Dilution: Avoid concentrated

      
      . Use acetic acid or acetonitrile as a solvent to moderate reactivity.
      

Module 2: Isolation & Purification (The Work-up Phase)

Q: How do I effectively separate the 2-nitro target from the 4-nitro byproduct?

A: You do not need expensive chromatography for the bulk separation.[1] You can exploit the "Ortho Effect" using Steam Distillation .[2][3][4][5]

The Science:

  • 3-Methoxy-2-nitrophenol (Target): Forms a strong intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1] This "locks" the molecule, reducing its polarity and preventing it from sticking to other molecules. It becomes volatile and co-distills with steam.[4]

  • 3-Methoxy-4-nitrophenol (Impurity): Cannot form internal bonds.[1] It forms strong intermolecular hydrogen bonds with water and other phenol molecules. It is non-volatile and remains in the boiling flask.

Experimental Protocol: Steam Distillation

  • Quench: Pour the crude reaction mixture into crushed ice/water.

  • Distill: Transfer to a flask equipped with a steam inlet and condenser. Pass vigorous steam through the mixture.

  • Collect: The distillate will be cloudy/yellow. The 3-Methoxy-2-nitrophenol will crystallize in the receiver or condenser.[1]

  • Filter: Isolate the yellow crystals from the aqueous distillate by filtration.

  • Residue: The dark brown liquid remaining in the boiling flask contains the 4-nitro isomer and tars.

Q: I still see minor impurities after distillation. How do I polish the product?

A: Recrystallization is the final step.

  • Solvent System: Ethanol/Water (1:[1]1) or pure Ethanol.

  • Procedure: Dissolve the yellow solid in minimum hot ethanol. Add hot water until just turbid. Cool slowly to 4°C.

Module 3: Analytical Identification (QC)

Q: How do I prove I have the 2-nitro isomer and not the 4-nitro isomer using NMR?

A: Look for the "Deshielded Proton" signal.[1]

Feature3-Methoxy-2-nitrophenol (Target)3-Methoxy-4-nitrophenol (Impurity)
-OH Proton Shift > 10.5 ppm (Sharp Singlet)5.0 - 9.0 ppm (Broad, variable)
Reason Intramolecular H-bond deshields the proton significantly.[1]Exchangeable proton, shift depends on concentration/solvent.
Coupling Pattern 1,2,3-trisubstituted ring pattern.[1]1,3,4-trisubstituted ring pattern.[1]

Visual Workflow: Separation Strategy

The following diagram illustrates the critical separation logic based on hydrogen bonding differences.

PurificationWorkflow Crude Crude Reaction Mixture (2-nitro, 4-nitro, tars) Steam Steam Distillation Crude->Steam Transfer to flask Distillate Distillate (Vapor Phase) Volatile Components Steam->Distillate Intramolecular H-Bonding (Low Boiling Point) Residue Flask Residue (Liquid Phase) Non-Volatile Components Steam->Residue Intermolecular H-Bonding (High Boiling Point) Target Target: 3-Methoxy-2-nitrophenol (Yellow Crystals) Distillate->Target Filtration Waste Waste: 4-Nitro Isomer + Tars Residue->Waste Discard

Caption: Separation of nitrophenol regioisomers exploiting volatility differences driven by intramolecular vs. intermolecular hydrogen bonding.

References

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Source: Arkivoc, 2003(xv), 124-133. URL:[Link]

  • Method for the nitration of phenolic compounds.
  • Alcohols, Phenols and Ethers (Physical Properties & Steam Distillation). Source: NCERT Chemistry Textbook, Unit 11. URL:[Link]

Sources

Addressing stability issues of 3-Methoxy-2-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-2-nitrophenol Stability & Handling Guide

Introduction: The Stability Paradox of 3-Methoxy-2-nitrophenol

Welcome to the technical support archive. You are likely here because you have observed inconsistent results with 3-Methoxy-2-nitrophenol (CAS: 3114-61-2) —perhaps a color change in your stock solution, unexpected precipitation, or erratic peaks in your HPLC data.

This compound presents a unique stability profile due to its ortho-nitro substitution pattern.[1] Unlike its isomers, the nitro group at position 2 facilitates strong intramolecular hydrogen bonding with the phenolic hydroxyl group. While this confers some thermodynamic stability, it paradoxically reduces water solubility and heightens sensitivity to photo-degradation.[1]

This guide dissects these mechanisms and provides field-proven protocols to stabilize your workflows.

Module 1: Critical Solubility & Preparation Protocols

User Query: "My 100 mM stock solution in water precipitated overnight. Why is this happening?"

Technical Analysis: 3-Methoxy-2-nitrophenol is lipophilic.[1] The intramolecular hydrogen bond (OH···O2N) "locks" the polar hydroxyl group, effectively hiding it from water molecules.[1] This significantly reduces aqueous solubility compared to para-nitrophenols.[1]

Recommended Solubilization Workflow:

Solvent SystemMax Solubility (Est.)Stability RatingApplication
DMSO (Anhydrous) >100 mMHighLong-term storage (-20°C)
Ethanol (Abs.) ~50 mMModerateShort-term working stocks
Water / PBS <1 mMLowImmediate experimental use only

Protocol: The "Step-Down" Dilution Method To prevent "shock precipitation" when moving from organic stock to aqueous media:

  • Dissolve solid compound in 100% DMSO to create a 1000x Master Stock (e.g., 100 mM).[1]

  • Vortex vigorously until the solution is clear yellow.

  • Dilute this Master Stock 1:10 into an intermediate solvent (e.g., Ethanol or pure water) before adding to the final buffer.

    • Why? Direct addition of high-concentration DMSO stock to high-salt buffers (like PBS) often causes local precipitation at the injection site.[1]

Module 2: Photostability & Oxidation (The "Browning" Effect)

User Query: "My clear yellow solution turned brownish-orange after sitting on the bench for 4 hours. Is it still usable?"

Technical Analysis: Nitrophenols are notorious for photolysis .[1] Upon exposure to UV or intense visible light, the nitro group can undergo reduction or rearrangement, often initiating a radical cascade that leads to the formation of p-quinones or polymeric "brown carbon" species. The methoxy group at position 3 is electron-donating, which can further activate the ring toward oxidative attack.[2]

The "Dark Box" Rule:

  • Observation: Color shift from bright yellow to amber/brown.

  • Diagnosis: Photochemical degradation or oxidation.[1]

  • Action: Discard the solution. The degradation products (often quinones) are reactive electrophiles that will interfere with biological assays.[1]

DOT Diagram: Degradation & Handling Workflow

StabilityWorkflow Solid Solid 3-Methoxy-2-nitrophenol (Store at 4°C, Dark) Stock Master Stock Preparation (DMSO, Anhydrous) Solid->Stock Dissolve Dilution Working Solution (Aqueous Buffer) Stock->Dilution 1:1000 Dilution Assay Experimental Assay (Protect from Light) Dilution->Assay Immediate Use Photo Light Exposure (Photolysis) Dilution->Photo >4h Ambient Light Oxid Oxidation/Quinone Formation (Brown Precipitate) Photo->Oxid Degradation

Caption: Figure 1. Critical handling workflow emphasizing the risk of photolysis at the aqueous dilution stage.

Module 3: pH Sensitivity & Ionization

User Query: "The absorbance spectrum of my compound shifts completely when I change the buffer from pH 5 to pH 8. Is the compound degrading?"

Technical Analysis: This is likely not degradation , but ionization .[1]

  • Mechanism: Phenols are weak acids.[1] The ortho-nitro group increases the acidity (lowers the pKa) due to electron withdrawal.[1]

  • pKa Estimation: ~7.0–7.5.[1]

  • pH < 7: The molecule exists primarily as the neutral phenol (Yellow/Colorless).[1]

  • pH > 7: The molecule deprotonates to the phenolate anion . This anion has a distinct electronic structure, causing a bathochromic shift (red shift) in absorbance and often a deeper yellow/orange color.[1]

Troubleshooting Table: pH Effects

ConditionSpecies DominantVisual AppearanceReactivity Note
Acidic (pH < 6) Neutral PhenolPale YellowStable, less soluble.[1]
Neutral (pH ~7) Mixed EquilibriumYellowSensitive buffer region.[1] Small pH changes cause large signal shifts.[1]
Basic (pH > 8) Phenolate AnionDeep Yellow/OrangeHighly soluble , but more susceptible to oxidation.[1]

Recommendation: For consistent spectral data, buffer your solution at least 2 pH units away from the pKa (e.g., use pH 5.0 or pH 9.0) to ensure a single species dominates, unless physiological pH (7.[1]4) is strictly required.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw my DMSO stock? A: Yes, but limit it to 3 cycles. Repeated freeze-thaw introduces moisture (DMSO is hygroscopic).[1] Water in the DMSO stock can cause slow hydrolysis or precipitation over months.

  • Best Practice: Aliquot the Master Stock into single-use vials (e.g., 50 µL) and store at -20°C.

Q2: I see a new peak at a lower retention time in HPLC. What is it? A: This is likely a more polar degradation product, such as a hydroxylated intermediate (e.g., a dihydroxy-nitrobenzene derivative) formed via oxidation.[1] If the peak appears after light exposure, it confirms photolysis.

Q3: Is the compound compatible with reducing agents like DTT? A: Use with caution. Strong reducing agents can reduce the nitro group (-NO2) to an amine (-NH2), completely changing the compound's identity to an aminophenol. This reaction is slow at neutral pH but accelerates under basic conditions or with heat.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15654643, 3-Methoxy-2-nitrophenol. Retrieved from [Link][1][3]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.[1] (General stability and degradation data for nitrophenol class). Retrieved from [Link][1]

  • Zhao, X. et al. (2015). Aqueous phase photo-oxidation of nitrophenols.[1] (Mechanistic insight into "browning" and photolysis). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 4, 2026

Executive Summary & Analyte Profile

Welcome to the technical support hub for 3-Methoxy-2-nitrophenol (MNP) . This guide is designed for researchers encountering separation challenges with MNP, particularly in the presence of structural isomers (e.g., 3-methoxy-4-nitrophenol) or synthetic precursors.

The Chemist's Perspective: MNP is not a standard phenol.[1] The ortho-nitro group creates a strong intramolecular hydrogen bond with the hydroxyl group. This "ortho-effect" significantly reduces its polarity compared to its para-isomers, lowers its boiling point, and makes its retention behavior highly sensitive to mobile phase pH.

Critical Attribute Value / Characteristic Chromatographic Impact
pKa ~7.2 (Est.)High Risk: Operating near pH 7.0 causes peak splitting/broadening.
Hydrophobicity (LogP) ~1.3 - 1.4Moderate retention on C18; elutes before non-polar impurities but after highly polar degradants.
UV Maxima (

)
270-280 nm; ~340 nmDual-band detection allows for purity checks (ratio plots).
Structural Feature Intramolecular H-bondReduces interaction with aqueous phase; often elutes later than expected for a polar molecule.[2]

Standard Operating Procedure (The "Golden Method")

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol minimizes ionization variance and maximizes column longevity.

Recommended HPLC Conditions
ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm)C18 provides robust hydrophobic retention. Phenyl-Hexyl is preferred if separating from isomers due to

selectivity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains MNP in its neutral (protonated) state, preventing peak tailing caused by silanol interactions.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidACN yields sharper peaks and lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[3][4]
Temperature 30°C - 35°CPrecise control is vital; temperature fluctuations disrupt the intramolecular H-bond equilibrium.
Detection 280 nm (Quantitation)340 nm (Identification)340 nm is specific to the nitro-chromophore, reducing interference from non-nitro impurities.
Gradient Profile (Generic)
  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: 10%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60%

    
     90% B (Wash)
    
  • 20-25 min: 10% B (Re-equilibration)

Troubleshooting & Optimization (Q&A)

Category A: Peak Shape Issues

Q1: My MNP peak is tailing significantly (


). I am using a Water/Methanol gradient. What is wrong? 
A:  Tailing in nitrophenols is classically caused by two factors:
  • Secondary Silanol Interactions: The phenolic -OH interacts with free silanols on the silica support.

  • Partial Ionization: If your mobile phase pH is near the pKa (~7.0), the analyte splits between neutral and ionized forms.

Corrective Action:

  • Switch to Low pH: Ensure your aqueous phase is acidified (pH 2.5 - 3.0) using 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 2.5). This forces the phenol into its neutral state.

  • Column Choice: Use a "Base Deactivated" or highly end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Q2: I see a "shoulder" or split peak for MNP. A: This is often a solvent mismatch or a pH issue.

  • Sample Diluent: If your sample is dissolved in 100% ACN but your starting gradient is 10% ACN, the strong solvent plugs the analyte, causing it to rush through the column head. Fix: Dissolve the sample in the starting mobile phase (10:90 ACN:Water).

  • pH Hysteresis: If the column was previously used with a high pH buffer, memory effects can alter local pH. Flush the column with 20 column volumes of 50:50 Water:ACN (no buffer) before re-equilibrating.

Category B: Selectivity & Resolution

Q3: I cannot separate 3-Methoxy-2-nitrophenol from its isomer, 3-Methoxy-4-nitrophenol. A: Isomers often co-elute on standard C18 columns because their hydrophobicity is nearly identical. You must exploit their shape and electronic differences.

Corrective Action:

  • Change Stationary Phase: Switch to a Phenyl-Hexyl column. The nitro group's position alters the electron density of the aromatic ring.[5] A Phenyl-Hexyl phase interacts differently with the

    
    -electrons of the 2-nitro vs. 4-nitro isomers, often dramatically improving resolution (
    
    
    
    ).
  • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can participate in hydrogen bonding, which may differentiate the isomers based on the accessibility of their nitro/methoxy groups.

Q4: The retention time is drifting day-to-day. A: MNP's intramolecular hydrogen bond makes it sensitive to temperature.

  • Check: Is your column oven active? Ambient temperature swings of

    
    C can shift retention by 0.5 min.
    
  • Fix: Set the column oven to 35°C. This breaks weak intermolecular interactions and standardizes the internal H-bond stability.

Visual Workflows

Figure 1: Method Development Logic

A systematic approach to selecting the right parameters based on initial results.

MethodDev Start Start: 3-Methoxy-2-nitrophenol Separation InitialRun Initial Run: C18 Column, pH 2.7 (Formic Acid) Water/ACN Gradient Start->InitialRun CheckPeak Check Peak Shape & Resolution InitialRun->CheckPeak Tailing Issue: Peak Tailing CheckPeak->Tailing Tailing Factor > 1.5 Coelution Issue: Isomer Co-elution CheckPeak->Coelution Overlapping Peaks Success Success: Rs > 2.0 Tf < 1.2 CheckPeak->Success Good Separation FixTailing Action: Increase Buffer Strength (25mM Phosphate pH 2.5) OR Change to End-capped Column Tailing->FixTailing FixSelectivity Action: Switch to Phenyl-Hexyl Column OR Change ACN to MeOH Coelution->FixSelectivity FixTailing->InitialRun Retest FixSelectivity->InitialRun Retest

Caption: Decision matrix for optimizing HPLC separation of nitrophenols, addressing common failure modes.

Figure 2: Troubleshooting Peak Anomalies

Diagnosing physical vs. chemical causes of peak splitting.

Troubleshooting Problem Problem: Split Peak / Shoulder CheckSample Check Sample Solvent Problem->CheckSample StrongSolvent Solvent is 100% ACN? CheckSample->StrongSolvent Yes WeakSolvent Solvent is Mobile Phase? CheckSample->WeakSolvent No DiluentFix Fix: Dilute sample with Water/Buffer StrongSolvent->DiluentFix CheckpH Check Mobile Phase pH WeakSolvent->CheckpH pHFix Fix: Ensure pH < 3.0 (Suppresses Ionization) CheckpH->pHFix pH > 5.0 ColumnVoid Suspect: Column Void/Collapse CheckpH->ColumnVoid pH is OK (<3.0)

Caption: Diagnostic flow for identifying the root cause of peak splitting in MNP analysis.

References

  • PubChem. (2025).[6] 3-Methoxy-2-nitrophenol Compound Summary. National Library of Medicine. [Link][7]

  • Chen, J., Wenger, J. C., & Venables, D. S. (2011).[8] Near-Ultraviolet Absorption Cross Sections of Nitrophenols and Their Potential Influence on Tropospheric Oxidation Capacity. The Journal of Physical Chemistry A. [Link][8][9]

  • Phenomenex. (2025).[6] Chiral and Achiral HPLC Separation Guide. [Link]

Sources

Preventing degradation of 3-Methoxy-2-nitrophenol during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-2-nitrophenol Stability & Handling

Ticket ID: #MNP-STAB-001 Subject: Preventing Degradation & Troubleshooting Purity Issues Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Profile

3-Methoxy-2-nitrophenol (CAS: 3114-61-2) presents a unique stability profile due to the ortho-nitro positioning relative to the hydroxyl group. Unlike its para isomers, this compound forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitro oxygen. While this confers some thermodynamic stability, it paradoxically increases sensitivity to photo-oxidation and pH-dependent hydrolysis.

Critical Degradation Vectors:

  • Photolytic Instability: The nitro group is susceptible to nitro-nitrite rearrangement under UV/VIS light, leading to radical formation and rapid darkening (red/brown discoloration).

  • Oxidative Coupling: The electron-donating methoxy group activates the ring, making it prone to oxidation into quinoid structures, especially in basic solutions.

  • Thermal Decomposition: While stable at room temperature, it poses an explosion hazard if heated under confinement due to the high energy nitro group.

Troubleshooting Guide (Q&A Format)

Q1: My stock solution turned from yellow to a dark orange/reddish-brown. Is it still usable?

Diagnosis: This is the hallmark of photo-oxidation . Mechanism: The ortho-nitro group absorbs UV/blue light, generating a radical species. In the presence of trace oxygen, this leads to the formation of complex azo-dimers or quinone-methide intermediates. Action:

  • Immediate: Run a TLC or HPLC check. If the impurity peak is <2%, repurify via recrystallization (ethanol/water). If >5%, discard the batch as these impurities are often cytotoxic and interfere with biological assays.

  • Prevention: Store solid and solution forms in amber glass vials wrapped in aluminum foil.

Q2: I observe peak tailing and shifting retention times during HPLC. What is wrong?

Diagnosis: Ionization instability due to pH mismatch. Technical Insight: The pKa of 3-Methoxy-2-nitrophenol is approximately 7.5–8.0 . The intramolecular hydrogen bond (OH···NO₂) stabilizes the neutral form, but in neutral buffers (pH 7), a fraction exists as the phenolate anion. Action:

  • Mobile Phase Adjustment: You must suppress ionization. Acidify your mobile phase (Water/Acetonitrile) with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to maintain pH < 3.0. This forces the compound into its fully protonated, neutral state, ensuring sharp peaks and consistent retention.

Q3: Can I store stock solutions in DMSO at -20°C?

Diagnosis: Yes, but with caveats regarding hygroscopicity. Risk: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis or slow oxidation over months. Action:

  • Protocol: Use anhydrous DMSO (stored over molecular sieves). Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Alternative: For long-term storage (>6 months), dry solid storage at -20°C is superior to any solution storage.

Q4: The compound is not dissolving in water. Should I add NaOH?

Diagnosis: Do NOT use strong bases. Reasoning: While adding NaOH forms the water-soluble phenolate salt, the anionic form is highly electron-rich and rapidly oxidizes in air (electron transfer to O₂). Action:

  • Solubilization Strategy: Dissolve in a water-miscible organic solvent first (DMSO, Ethanol, or Methanol) to create a 100x stock, then dilute into your aqueous buffer. Keep the final organic content <1% if used for cell assays.

Experimental Protocols & Data

Table 1: Physical Properties & Handling Limits
ParameterValue / CharacteristicOperational Limit
Molecular Weight 169.13 g/mol N/A
Appearance Yellow crystalline solidReject if Brown/Red
Solubility (Water) Low (<1 mg/mL)Do not force with Base
Solubility (DMSO) High (>50 mg/mL)Max stock conc.
pKa (Estimated) ~7.5 – 8.0Buffer pH must be <5 or >9
Melting Point 96 - 98 °CDo not heat >80 °C
Storage Temp 2–8 °C (Short term), -20 °C (Long)Avoid >25 °C
Protocol: Safe Recrystallization (Purification)

If degradation is suspected, use this method to restore purity.

  • Solvent: Prepare a mixture of Ethanol:Water (approx. 1:1 ratio).

  • Dissolution: Dissolve the crude solid in minimal boiling ethanol (keep temp <75°C).

  • Precipitation: Slowly add hot water until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature in the dark , then move to 4°C.

  • Filtration: Collect yellow needles via vacuum filtration. Dry under vacuum in a desiccator (protect from light).

Visualizations

Figure 1: Degradation Pathways & Prevention Strategy

This diagram illustrates the mechanistic flow from the stable compound to its degradation products and the specific intervention points.[1][2]

DegradationPathways cluster_prevention Prevention Barriers Compound 3-Methoxy-2-nitrophenol (Stable, Yellow) Excited Excited State (Radical Species) Compound->Excited  Absorption (hν)   Phenolate Phenolate Anion (Highly Reactive) Compound->Phenolate  Deprotonation   Degradation Degradation Products: Quinones, Azo-dimers (Red/Brown Sludge) Excited->Degradation  Nitro-Nitrite Rearrangement   Phenolate->Degradation  Oxidative Coupling (+O2)   Light UV/VIS Light Base Basic pH (>8.0) Oxygen Atmospheric O2 AmberVial Amber Vial / Foil (Blocks Light) AmberVial->Light Blocks AcidicpH Acidic pH (<5.0) (Keeps Neutral) AcidicpH->Base Neutralizes InertGas N2/Ar Atmosphere (Removes O2) InertGas->Oxygen Displaces

Caption: Mechanistic pathways of degradation showing how Light and pH drive the compound toward instability, and the specific barriers (Amber Vials, Acidic pH, Inert Gas) required to halt these processes.[1][3][4][5][6][7][8][9][10][11]

Figure 2: Handling & Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific experimental phase.

StorageWorkflow Start Received Compound FormCheck Solid or Solution? Start->FormCheck SolidStorage Long-term Storage (-20°C, Desiccated) FormCheck->SolidStorage Solid SolventChoice Select Solvent FormCheck->SolventChoice Prepare Solution Weighing Weighing Step (Minimize Light Exposure) SolidStorage->Weighing Experiment Day Weighing->SolventChoice DMSO DMSO (Anhydrous) Stock Solution SolventChoice->DMSO Preferred Water Aqueous Buffer SolventChoice->Water Avoid for Stock StockStorage Aliquot & Freeze (-20°C, Dark) DMSO->StockStorage ImmediateUse Use Immediately (Do not store >24h) Water->ImmediateUse StockStorage->ImmediateUse Dilute for Assay

Caption: Operational workflow for handling 3-Methoxy-2-nitrophenol, prioritizing solid state storage and anhydrous organic solvents for stock solutions to maximize longevity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15654643, 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. (Mechanistic insight into methoxy-phenol photo-oxidation). Retrieved from [Link]

  • Kobayashi, Y., et al. (1976). Light-dependent inhibitory action of p-nitrothiophenol on photosystem II. Biochimica et Biophysica Acta. (Evidence of light sensitivity in nitro-aromatics). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up 3-Methoxy-2-nitrophenol Production

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 3-Methoxy-2-nitrophenol. This molecule is a valuable intermediate in the synthesis of more complex compounds for pharmaceuticals and agrochemicals[1][2]. This document is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary laboratory-scale synthesis route for 3-Methoxy-2-nitrophenol?

The most common and direct approach for synthesizing 3-Methoxy-2-nitrophenol is through the electrophilic aromatic substitution, specifically the nitration, of 3-methoxyphenol. This reaction involves treating 3-methoxyphenol with a suitable nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid, to introduce a nitro (-NO₂) group onto the aromatic ring.

Q2: Why is achieving high regioselectivity for the 2-position isomer a significant challenge?

Achieving high regioselectivity in the nitration of 3-methoxyphenol is complex due to the directing effects of both the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are activating, ortho-, para-directing groups[3].

  • Hydroxyl Group (-OH): Directs incoming electrophiles to positions 2, 4, and 6.

  • Methoxy Group (-OCH₃): Directs incoming electrophiles to positions 2, 4, and 6.

Since all three positions (2, 4, and 6) are electronically activated, the reaction can yield a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro-3-methoxyphenol, along with potential dinitrated byproducts[3]. Controlling reaction conditions is paramount to preferentially form the desired 2-nitro isomer.

Q3: What are the critical safety protocols to observe when scaling up nitration reactions?

Scaling up nitration reactions introduces significant safety hazards that must be rigorously managed. Nitration is a highly exothermic process, and poor temperature control can lead to a runaway reaction[4][5].

  • Corrosivity: Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns[6].

  • Exothermic Reaction: The heat of reaction for nitration is high, requiring an efficient cooling system and controlled reagent addition to prevent overheating[5].

  • Gas Evolution: Toxic nitrogen dioxide (NO₂) fumes can be produced, necessitating the use of a well-ventilated fume hood[6].

  • Reactivity: Nitric acid is a strong oxidizer and can react violently with organic materials, reducing agents, and metals[7][8].

All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields. An emergency response plan, including access to spill kits and emergency showers, is mandatory[6][9].

Q4: Which analytical methods are essential for monitoring reaction progress and final product purity?

A combination of analytical techniques is crucial for effective process control.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring to observe the consumption of the starting material and the formation of products and byproducts[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess the purity of the final product by separating the target compound from impurities and identifying them based on their mass fragmentation patterns[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the molecular structure of the final product, ensuring the nitro group is at the correct position[10]. The strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group in 3-Methoxy-2-nitrophenol results in a characteristic downfield chemical shift for the -OH proton[10].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3-Methoxy-2-nitrophenol.

Issue 1: Low Yield of the Desired 3-Methoxy-2-nitrophenol Isomer
  • Potential Cause: Suboptimal reaction conditions can favor the formation of other isomers or lead to incomplete reaction. Key factors include temperature, reaction time, and the concentration of the nitrating agent. For instance, nitration of phenols is highly temperature-dependent; temperatures kept too low can result in a slow or incomplete reaction, while excessively high temperatures can lead to unwanted side products[11][12].

  • Recommended Solution:

    • Temperature Control: Maintain a strict temperature range, typically between 0°C and 10°C, during the addition of the nitrating agent to manage the exothermic reaction and improve selectivity.

    • Controlled Addition: Add the nitrating agent dropwise to the solution of 3-methoxyphenol with vigorous stirring. This ensures localized heat is dissipated effectively and prevents localized high concentrations of the nitrating agent.

    • Solvent Choice: The choice of solvent can influence isomer distribution. While often performed in the acid mixture itself, exploring solvents like glacial acetic acid may alter the selectivity profile.

    • Systematic Optimization: Conduct a Design of Experiments (DoE) on a small scale to systematically investigate the effects of temperature, molar ratio of reactants, and reaction time on the yield of the desired isomer.

Issue 2: Formation of Dinitrated and Other Impurities
  • Potential Cause: The presence of significant amounts of 2,4-dinitro- or 2,6-dinitro-3-methoxyphenol indicates that the reaction conditions are too harsh. This is typically caused by using an excess of the nitrating agent, allowing the temperature to rise uncontrollably, or extending the reaction time unnecessarily[3].

  • Recommended Solution:

    • Stoichiometric Precision: Use a carefully measured molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. A typical starting point is 1.05 to 1.1 equivalents.

    • Quenching the Reaction: Once TLC or another monitoring technique indicates the consumption of the starting material, promptly quench the reaction by pouring it over ice water. This immediately stops the reaction and prevents further nitration.

    • Workup Procedure: After quenching, a proper workup, including neutralization and extraction, is critical to remove acidic residue that could catalyze degradation or side reactions.

Issue 3: Difficulty in Isolating the Pure 3-Methoxy-2-nitrophenol
  • Potential Cause: The various nitrated isomers of 3-methoxyphenol often have similar polarities and physical properties, making separation challenging. Simple recrystallization may not be sufficient to remove all isomeric impurities.

  • Recommended Solution:

    • Column Chromatography: This is the most effective method for separating isomers on a laboratory scale[3]. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the 2-nitro, 4-nitro, and 6-nitro isomers.

    • Selective Recrystallization: Investigate different solvent systems for recrystallization. Sometimes, a mixed solvent system can enhance the differential solubility of the isomers, allowing for the selective crystallization of the desired product[13].

    • Steam Distillation: For some nitrophenol isomers, particularly ortho-isomers which exhibit intramolecular hydrogen bonding, steam distillation can be a viable purification method on a larger scale[11]. This technique separates volatile compounds from non-volatile ones.

Issue 4: Runaway Reaction During Scale-Up
  • Potential Cause: The primary cause of a runaway reaction during scale-up is the failure to adequately dissipate the heat generated by the exothermic nitration reaction. The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient.

  • Recommended Solution:

    • Reactor Design: Utilize a jacketed reactor with a high-efficiency cooling system (e.g., a chiller unit). Ensure the reactor is equipped with a powerful overhead stirrer to maintain homogeneity and promote heat transfer to the reactor walls.

    • Controlled Feed Strategy: Implement a slow, controlled feed of the nitrating agent using a dosing pump. The feed rate should be tied to the reactor's internal temperature, automatically slowing or stopping if the temperature exceeds a set safety limit.

    • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis, including reaction calorimetry, to understand the thermal profile of the reaction and determine the maximum safe addition rate.

    • Emergency Plan: Have a documented and practiced emergency plan. This should include a method for rapidly quenching the reaction, such as adding a pre-calculated amount of a cold, inert solvent or a neutralizing agent.

Experimental Protocols & Data

Table 1: Lab-Scale Optimization Parameters for Guaiacol Nitration

While our focus is 3-methoxyphenol, data from the closely related nitration of guaiacol can provide a useful starting point for optimization. An economical synthesis of nitrophenols found that optimal yield (91%) was achieved with 32.5% nitric acid at 20°C for 1 hour[12].

ParameterRange/ConditionRationaleExpected Outcome
Temperature 0°C - 20°CControls reaction rate and exotherm; influences isomer distribution.[11][12]Lower temperatures generally favor higher selectivity for the ortho-isomer.
Nitric Acid (equiv.) 1.0 - 1.2Controls the extent of nitration.Excess can lead to dinitration; too little results in incomplete conversion.
Reaction Time 1 - 4 hoursEnsures complete conversion of starting material.Monitor by TLC to avoid formation of byproducts from prolonged exposure to acid.
Stirring Speed 300 - 500 RPMEnsures thermal and reactant homogeneity.Prevents localized overheating and improves yield and purity.
Protocol: Laboratory Synthesis of 3-Methoxy-2-nitrophenol

Disclaimer: This protocol involves highly corrosive and reactive chemicals. It must be performed by trained personnel in a certified fume hood with all appropriate safety measures in place.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reaction Mixture: To the flask, add 3-methoxyphenol (1.0 eq) and glacial acetic acid as the solvent. Cool the mixture to 0°C with vigorous stirring.

  • Nitrating Agent Preparation: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid (1.05 eq) while cooling in an ice bath to form the nitrating mixture.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the 3-methoxyphenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using TLC.

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via column chromatography on silica gel to isolate the 3-Methoxy-2-nitrophenol isomer.

Visualizations

Workflow for Synthesis and Purification

The following diagram outlines the key stages in the production of 3-Methoxy-2-nitrophenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge 3-Methoxyphenol & Solvent to Reactor C Cool Reactor to 0-5°C A->C B Prepare Nitrating Mix (HNO3 + H2SO4) D Slowly Add Nitrating Mix C->D E Maintain Temp & Stir (Monitor by TLC) D->E F Quench on Ice E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate (Crude Product) H->I J Column Chromatography I->J K Characterization (NMR, GC-MS) J->K L Pure 3-Methoxy-2-nitrophenol K->L

Caption: General workflow for lab-scale synthesis.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common issues during the synthesis.

G Start Poor Yield or Purity? CheckYield Is Yield Low? Start->CheckYield CheckPurity Are Impurities High? Start->CheckPurity Temp Check Temp Control (Was it <10°C?) CheckYield->Temp Yes Stoich Check Stoichiometry (1.05 eq HNO3?) Temp->Stoich Time Check Reaction Time (Incomplete?) Stoich->Time Optimize Optimize Conditions (DoE) Time->Optimize Dinitro Dinitration Products Present? CheckPurity->Dinitro Yes Isomers Other Isomers Present? Dinitro->Isomers No Reduce Reduce HNO3 eq. & Addition Time Dinitro->Reduce Yes Purify Improve Purification (Column Chromatography) Isomers->Purify

Caption: Decision tree for troubleshooting synthesis issues.

References
  • Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
  • Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol?
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Benchchem. (n.d.). 3-Methoxy-2-nitrophenol | 3114-61-2.
  • UKEssays.com. (2017). Synthesis and Purification of Nitrophenols.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • PrepChem.com. (n.d.). Preparation of 2-nitrophenol.
  • ResearchGate. (2006). 2-Methoxy-3-nitrophenol.
  • MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol.
  • ACS Publications. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms.
  • NIH. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC.
  • Amazon S3. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms.
  • Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.
  • ResearchGate. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms.
  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols.
  • Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.
  • Chem-Impex. (n.d.). 4-Methoxy-2-nitrophenol.
  • Lab Alley. (n.d.). How to dispose of nitric acid.
  • YouTube. (2024). Nitration reaction safety.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • NIH. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet.
  • Lab Pro Inc. (2023). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

Sources

Technical Support Center: Refinement of Crystallization Techniques for 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 3-Methoxy-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule: Physicochemical Properties

Before attempting crystallization, a thorough understanding of the compound's properties is essential. 3-Methoxy-2-nitrophenol is a nitroaromatic compound whose purification is critical for its use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its specific functional groups—a phenolic hydroxyl (-OH), a nitro group (-NO₂), and a methoxy group (-OCH₃)—dictate its solubility and crystallization behavior, primarily through their ability to participate in hydrogen bonding.[2][3][4]

PropertyValueSource
IUPAC Name 3-Methoxy-2-nitrophenol[2][5]
Molecular Formula C₇H₇NO₄[1][5][6]
Molecular Weight 169.13 g/mol [1][2][5]
Appearance Yellow Solid[2]
Melting Point 52-53 °C[2]
Key Functional Groups Phenol (-OH), Nitro (-NO₂), Methoxy (-OCH₃)[2]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for successfully crystallizing 3-Methoxy-2-nitrophenol?

A1: Solvent selection. The ideal solvent is the cornerstone of any crystallization procedure. It must exhibit high solubility for 3-Methoxy-2-nitrophenol at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for crystal formation. A common rule of thumb is "like dissolves like"; therefore, solvents with moderate polarity that can engage in hydrogen bonding are often a good starting point.[7]

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree. Given that the melting point of 3-Methoxy-2-nitrophenol is relatively low (52-53 °C), this is a significant risk. To prevent this, you can add a small amount of an additional "good" solvent to lower the saturation point or switch to a lower-boiling point solvent system.[8]

Q3: How pure does my crude 3-Methoxy-2-nitrophenol need to be before I start crystallization?

A3: Crystallization is a purification technique, but it works best when the target compound constitutes the vast majority of the solid. If significant impurities are present, they can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, reducing the final purity. As a general guideline, the crude material should be at least 85-90% pure for optimal results. If highly colored impurities are present, a preliminary treatment with activated carbon may be necessary.[9]

Q4: Can 3-Methoxy-2-nitrophenol exist in different crystal forms (polymorphs)?

A4: Yes, polymorphism is a known phenomenon in nitrophenol derivatives.[10][11] Different polymorphs can arise from varying crystallization conditions (e.g., solvent, cooling rate). These forms can have different physical properties, including melting point, solubility, and stability. It is crucial to maintain consistent crystallization parameters to ensure the production of a single, desired polymorph, which is a key consideration in pharmaceutical development.

Troubleshooting Guide: From Problems to Solutions

This section addresses specific experimental failures in a direct Q&A format.

Problem 1: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality: This issue almost always points to one of two scenarios: either too much solvent was used, and the solution is not saturated, or the solution is reluctant to nucleate.

  • Solution Pathway:

    • Induce Nucleation: First, try to induce crystal formation. Scratch the inside of the flask just below the surface of the solution with a glass rod.[8] The microscopic scratches provide nucleation sites for crystals to begin growing.

    • Seeding: If you have a pure crystal of 3-Methoxy-2-nitrophenol, add a tiny speck to the solution. This "seed crystal" provides a template for further crystal growth.[12]

    • Reduce Solvent Volume: If induction techniques fail, your solution is likely unsaturated. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the solute.[12] Allow the concentrated solution to cool slowly again.

    • Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and cool again. This is the principle behind mixed-solvent crystallization.[13]

Problem 2: The crystallization happens too quickly, resulting in a fine powder or small, needle-like crystals.

  • Causality: Rapid crystallization, often called "crashing out," occurs when the solution is too supersaturated or cools too quickly.[12] This process traps impurities and solvent within the crystal lattice, leading to poor purity and difficulty in filtration. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue for at least 20 minutes.[12]

  • Solution Pathway:

    • Re-heat and Add Solvent: Place the flask back on the heat source and add a small amount of additional hot solvent (e.g., 5-10% more) until the solid redissolves completely.[12] This slightly reduces the supersaturation level.

    • Insulate the Flask: Allow the flask to cool much more slowly. You can achieve this by wrapping it in glass wool or placing it inside a larger beaker containing warm water (a makeshift water jacket). The goal is to slow down the rate of temperature drop.

    • Ambient Cooling is Key: Never transfer the flask directly from a heat source to an ice bath. Allow it to cool undisturbed to room temperature first before considering further cooling.[9] Slow cooling is essential for growing large, pure crystals.[14]

Problem 3: The final crystals are colored, even though the pure compound should be a pale yellow.

  • Causality: The color is due to the presence of highly conjugated, colored impurities that have been co-precipitated or adsorbed onto the surface of your crystals.

  • Solution Pathway:

    • Activated Carbon Treatment: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated carbon (charcoal) to the hot solution—typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Hot Filtration: Keep the solution hot and perform a gravity filtration using fluted filter paper to remove the carbon.[9] The carbon adsorbs the colored impurities.

    • Recrystallize: Allow the filtered, now colorless or less colored, solution to cool slowly as you would in a normal crystallization.

Troubleshooting Decision Workflow

Here is a visual guide to help you navigate common crystallization problems.

G start Crystallization Attempt outcome Observe Outcome After Cooling start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal Clear solution oiling_out Problem: Oily Precipitate outcome->oiling_out Liquid droplets appear poor_quality Problem: Powder/Small Needles outcome->poor_quality Solid 'crashes out' success Success: Well-formed Crystals outcome->success Slow crystal growth sol_scratch Action: Scratch flask / Add seed crystal no_xtal->sol_scratch sol_oil Action: Re-heat, add more 'good' solvent, cool slower oiling_out->sol_oil sol_fast Action: Re-heat, add more solvent, cool much slower poor_quality->sol_fast sol_scratch->outcome Re-evaluate sol_evap Action: Boil off some solvent sol_scratch->sol_evap If no effect sol_evap->outcome Re-cool sol_oil->outcome Re-cool sol_fast->outcome Re-cool

Caption: A troubleshooting workflow for common crystallization issues.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: Test the solubility of a small amount of crude 3-Methoxy-2-nitrophenol in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath). Continue adding the hot solvent just until all the solid has dissolved.[9] This creates a saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them or by transferring them to a watch glass.[9]

Protocol 2: Mixed-Solvent Recrystallization

Use this method when no single solvent has the ideal solubility profile. This requires a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent protocol above. As the solution cools, the solubility of the compound will decrease dramatically, leading to crystallization.

Crystallization Method Selection Guide

G start Start: Crude 3-Methoxy-2-nitrophenol find_solvent Can you find a single solvent with good hot/cold solubility differential? start->find_solvent single_solvent Use Protocol 1: Single-Solvent Recrystallization find_solvent->single_solvent Yes find_pair Can you find a miscible solvent pair (good/bad)? find_solvent->find_pair No mixed_solvent Use Protocol 2: Mixed-Solvent Recrystallization find_pair->mixed_solvent Yes advanced_methods Consider Advanced Methods: - Vapor Diffusion - Layering find_pair->advanced_methods No

Caption: A decision tree for selecting an appropriate crystallization method.

References

  • Edelmann, F. T. (2021). Answer to "What exactly needed to develop a perfect crystal of synthesized organic compounds?". ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Perrin, A. (1976). Process for the purification of p-nitrophenol. U.S.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Schaefer, K. (1959). Method of crystallizing nitro products. U.S.
  • Wikipedia. Nitrophenol. [Link]

  • MySkinRecipes. 3-Methoxy-2-nitrophenol. [Link]

  • Carl ROTH. 3-Nitrophenol. [Link]

  • Pająk, J., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3097. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-nitrophenol. PubChem Compound Database. [Link]

  • ResearchGate. (2008). 2-Methoxy-3-nitrophenol. [Link]

  • ResearchGate. (2014). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • National Center for Biotechnology Information. (2019). Crystal structure and Hirshfeld surface analysis of 4-allyl-2-methoxy-6-nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Nitrophenols. [Link]

  • Hiesgen, R., et al. (2001). O-Nitro(thio)phenol derivatives, and their preparation. U.S.
  • National Center for Biotechnology Information. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • National Council of Educational Research and Training (NCERT). Alcohols, Phenols and Ethers. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Methoxy-2-nitrophenol and Its Isomeric Landscape for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire discovery and development pipeline. The nuanced differences between isomers can profoundly impact reaction kinetics, product yield, biological activity, and safety profiles. This guide provides an in-depth, objective comparison of 3-methoxy-2-nitrophenol with its various nitrophenol isomers, grounded in experimental data and established scientific principles. We will delve into the structural subtleties that govern their physicochemical properties, reactivity, and toxicological profiles, offering a comprehensive resource to inform your selection of the optimal building block for your specific application.

The Structural Framework: Understanding the Interplay of Substituents

The properties of nitrophenols are dictated by the electronic and steric effects of the nitro (-NO₂) and hydroxyl (-OH) groups on the benzene ring. The introduction of a methoxy (-OCH₃) group, as in 3-methoxy-2-nitrophenol, adds another layer of complexity and versatility. The relative positions of these functional groups create a unique electronic environment that influences acidity, solubility, and reactivity.

A key differentiating feature among nitrophenol isomers is the potential for intramolecular hydrogen bonding. In ortho-nitrophenols, the proximity of the hydroxyl and nitro groups allows for the formation of a stable six-membered ring through an internal hydrogen bond. This phenomenon significantly impacts the physical properties of the molecule, as we will explore in the subsequent sections.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Nitrophenols.

Physicochemical Properties: A Comparative Analysis

The subtle variations in molecular structure among nitrophenol isomers lead to significant differences in their physical and chemical properties. These properties are critical for predicting the behavior of these compounds in various experimental setups, from reaction media to biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaWater Solubility (g/L)
3-Methoxy-2-nitrophenol C₇H₇NO₄169.1352-53[1]--
2-NitrophenolC₆H₅NO₃139.1144-457.232.1 (20°C)
3-NitrophenolC₆H₅NO₃139.11978.3513.5 (25°C)[2]
4-NitrophenolC₆H₅NO₃139.11113-1147.1516 (25°C)
2,4-DinitrophenolC₆H₄N₂O₅184.11112-114[3]4.09[3]5.6 (18°C)[3]
2,6-DinitrophenolC₆H₄N₂O₅184.1163-643.710.42 (temperature not specified)[4]
2-Methoxy-5-nitrophenolC₇H₇NO₄169.13---
4-Methoxy-2-nitrophenolC₇H₇NO₄169.1476-82[5]--
4-Methoxy-3-nitrophenolC₇H₇NO₄169.13---

Key Insights:

  • Acidity (pKa): The position of the electron-withdrawing nitro group significantly influences the acidity of the phenolic proton. Isomers with nitro groups at the ortho and para positions are more acidic (lower pKa) than the meta isomer due to the resonance stabilization of the corresponding phenoxide ion.[6][7] The presence of a methoxy group can either increase or decrease acidity depending on its position relative to the hydroxyl and nitro groups, due to its dual electronic nature (electron-donating by resonance, electron-withdrawing by induction).

  • Solubility: The intramolecular hydrogen bond in o-nitrophenol reduces its ability to form hydrogen bonds with water, resulting in lower water solubility compared to its m- and p-isomers.[8] The meta and para isomers, lacking this internal hydrogen bond, can engage in intermolecular hydrogen bonding with water, enhancing their solubility.

  • Melting Point: The presence of intermolecular hydrogen bonding in p-nitrophenol leads to a more ordered crystal lattice and consequently a higher melting point compared to o-nitrophenol, where these strong intermolecular forces are absent.[9]

Experimental Protocol: Spectrophotometric Determination of pKa

The acidity of a nitrophenol isomer is a critical parameter that influences its reactivity and biological activity. A reliable method for determining the pKa is through UV-Vis spectrophotometry, which leverages the different absorption spectra of the protonated and deprotonated forms of the phenol.

Objective: To determine the pKa of a nitrophenol isomer by measuring the absorbance of its solutions at various pH values.

Materials:

  • Nitrophenol isomer of interest

  • Buffer solutions of varying pH (e.g., phosphate or universal buffers)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol or deionized water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and stable pH values that bracket the expected pKa of the analyte.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a precise volume of the nitrophenol stock solution to a volumetric flask and diluting to the mark with the buffer. Ensure the final concentration of the nitrophenol is constant across all samples.

  • Spectrophotometric Measurement:

    • Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 13) to identify the wavelength of maximum absorbance (λmax) for each species.[10]

    • Measure the absorbance of each buffered sample solution at the λmax of the deprotonated species.

  • pH Measurement: Accurately measure the pH of each buffered sample solution using a calibrated pH meter.[11]

  • Data Analysis:

    • Plot the measured absorbance versus the pH.

    • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[10]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio of these concentrations can be determined from the absorbance values.[12]

G cluster_workflow pKa Determination Workflow A Prepare Nitrophenol Stock Solution C Create Sample Solutions (Constant [Nitrophenol]) A->C B Prepare Buffer Solutions (Varying pH) B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Measure pH (pH Meter) C->E F Plot Absorbance vs. pH D->F E->F G Determine pKa (Inflection Point) F->G

Caption: Experimental workflow for pKa determination via spectrophotometry.

Synthesis of Nitrophenol Isomers: A Look at the Chemistry

The synthesis of nitrophenol isomers typically involves the electrophilic nitration of a phenol or a substituted phenol. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring.

General Protocol for Nitration of a Substituted Phenol:

  • Protection of the Hydroxyl Group (Optional but often recommended): The phenolic hydroxyl group is highly activating and can be susceptible to oxidation by nitric acid. To achieve better control over the reaction and improve yields, the hydroxyl group is often protected, for example, by converting it into an acetate ester.[13]

  • Nitration: The protected phenol is then treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

  • Deprotection: The protecting group is subsequently removed by hydrolysis to yield the desired nitrophenol.

  • Purification: The resulting mixture of isomers is then separated and purified, commonly by techniques such as column chromatography or crystallization.

Example: Synthesis of 4-fluoro-2-methoxy-5-nitrophenol

A three-step continuous flow synthesis has been reported for 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate for the GnRH receptor antagonist Linzagolix.[2] This method involves:

  • Esterification: Protection of the hydroxyl group of 4-fluoro-2-methoxyphenol.

  • Nitration: Introduction of the nitro group.

  • Hydrolysis: Deprotection to yield the final product.

This continuous flow approach offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and higher overall yields.[2]

Reactivity and Applications in Synthesis

The unique electronic and steric properties of each nitrophenol isomer dictate its reactivity and suitability for various applications in organic synthesis and drug development.

  • 3-Methoxy-2-nitrophenol and its isomers serve as valuable intermediates in the synthesis of a wide range of compounds, including dyes, pigments, pharmaceuticals, and agrochemicals.[5][14] The presence of the methoxy and nitro groups provides multiple sites for further functionalization.

  • The reduction of nitrophenols to the corresponding aminophenols is a fundamentally important transformation. These aminophenols are precursors to a variety of pharmaceuticals, including analgesics and antipyretics. The rate of this reduction is highly dependent on the isomeric structure. para-Nitrophenol generally exhibits the fastest reduction rate due to the strong electron-withdrawing effect of the nitro group and the absence of steric hindrance.[15] The intramolecular hydrogen bond in ortho-nitrophenol can decrease its reactivity in some reactions compared to the para isomer.[15] The meta isomer is typically the least reactive.[15]

Toxicological Profile: A Comparative Overview

The toxicity of nitrophenol isomers is a critical consideration, particularly for researchers and professionals in drug development. The available data indicates that the toxicity can vary significantly between isomers.

CompoundOral LD₅₀ (Rat)Key Toxic Effects
2-Nitrophenol2830–5376 mg/kg[16]Least toxic of the mononitrophenols.[16]
3-Nitrophenol930 mg/kg[16]
4-Nitrophenol220–620 mg/kg[16]Most cytotoxic of the mononitrophenols.[16] Can cause a blood disorder.[17]
2,4-Dinitrophenol30 mg/kgUncouples oxidative phosphorylation.[3] Used in diet pills in the 1930s but banned due to severe adverse effects.[18]

Key Insights:

  • For the mononitrophenols, 4-nitrophenol is generally the most toxic, while 2-nitrophenol is the least toxic.[16]

  • Dinitrophenols, such as 2,4-dinitrophenol, are significantly more toxic than their mononitro counterparts.[18]

  • The toxicological data for many of the methoxy-substituted nitrophenols is less comprehensive, highlighting an area for further investigation.

Analytical Techniques for Isomer Separation and Identification

The analysis of nitrophenol isomers often requires sophisticated analytical techniques due to their structural similarity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for the separation and quantification of nitrophenol isomers.[19][20] By optimizing the mobile phase composition and detector wavelength, baseline separation of the isomers can be achieved.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: As discussed in the pKa determination protocol, the distinct absorption spectra of the isomers can be used for their simultaneous determination.[8]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. For example, in 3-methoxy-2-nitrophenol, the phenolic proton exhibits a significant downfield shift due to strong intramolecular hydrogen bonding.[1]

    • Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying the characteristic vibrational modes of the functional groups present in the molecules.[1]

G cluster_analytical Analytical Techniques A Mixture of Nitrophenol Isomers B HPLC (Separation) A->B C UV-Vis Spectroscopy (Quantification, pKa) A->C D NMR Spectroscopy (Structure Elucidation) A->D E IR/Raman Spectroscopy (Functional Group ID) A->E F Separated and Identified Isomers B->F C->F D->F E->F

Caption: A summary of analytical techniques for nitrophenol isomer analysis.

Conclusion

The choice between 3-methoxy-2-nitrophenol and its various isomers is a multifaceted decision that requires a thorough understanding of their comparative properties. This guide has illuminated the key structural features that govern their acidity, solubility, reactivity, and toxicity. For researchers embarking on synthetic pathways or developing new chemical entities, a careful consideration of these factors is paramount. The presence of intramolecular hydrogen bonding in ortho-isomers, the powerful electronic effects of the nitro group, and the modulating influence of the methoxy substituent all contribute to a diverse and versatile chemical landscape. By leveraging the experimental data and protocols presented herein, scientists can make more informed decisions, leading to more efficient and successful research outcomes.

References

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. (URL: [Link])

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix | Organic Process Research & Development. (URL: [Link])

  • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. (URL: [Link])

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. (URL: [Link])

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P
  • Synthesis of C. 4-Methoxy-3-nitrophenol - PrepChem.com. (URL: [Link])

  • o-Nitro Phenol Vs p-Nitro Phenol | Intermolecular Vs Intramolecular Hydrogen Bonding #youtubeshorts - YouTube. (URL: [Link])

  • 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem. (URL: [Link])

  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. (URL: [Link])

  • How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? - Knowledge - Bloom Tech. (URL: [Link])

  • 2,4-Dinitrophenol - Wikipedia. (URL: [Link])

  • Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. (URL: [Link])

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC - PubMed Central. (URL: [Link])

  • Why o-Nitrophenol is more volatile than p-Nitrophenol? [duplicate] - Chemistry Stack Exchange. (URL: [Link])

  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google P
  • Nitrophenols. (URL: [Link])

  • Provisional Peer Reviewed Toxicity Values for p- Nitrophenol. (URL: [Link])

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liqui - Taylor & Francis. (URL: [Link])

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SciRP.org. (URL: [Link])

  • Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation | The Journal of Physical Chemistry. (URL: [Link])

  • Toxicological Profile for Dinitrophenols - ATSDR. (URL: [Link])

  • CN105837452A - Production method of 2-methyl-5-nitrophenol - Google P
  • Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats - PubMed. (URL: [Link])

  • ASSERTION Pnitrophenol is a stronger acid than onitrophenol class 12 chemistry CBSE - Vedantu. (URL: [Link])

  • Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? - Quora. (URL: [Link])

  • 2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. (URL: [Link])

  • 3-Methoxy-2-nitrophenol - MySkinRecipes. (URL: [Link])

  • Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics | Request PDF. (URL: [Link])

  • How to find Pka of compound using UV visible spectroscopy - YouTube. (URL: [Link])

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (URL: [Link])

  • Suggest a method to separate a mixture of o-nitrophenol and p-nitrophenol. - YouTube. (URL: [Link])

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (URL: [Link])

  • 2-Methoxy-3-nitrophenol | C7H7NO4 | CID 13681359 - PubChem. (URL: [Link])

  • Dinitrophenols - Toxic Substance Portal - CDC. (URL: [Link])

  • UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

Sources

A Comparative Analysis of the Acidity of 3-Methoxy-2-nitrophenol and Other Substituted Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the acidity of 3-methoxy-2-nitrophenol and other substituted phenols, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the intricate interplay of electronic and steric effects, we can better predict and modulate the physicochemical properties of phenolic compounds, a cornerstone of many pharmaceutical agents.

The Fundamentals of Phenol Acidity: A Delicate Balance of Effects

The acidity of a phenol, quantified by its pKa value, is a measure of its ability to donate a proton from its hydroxyl group. The stability of the resulting phenoxide anion is the primary determinant of acidity. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion and decrease acidity (higher pKa).[1][2] This interplay of inductive and resonance effects, along with steric considerations and hydrogen bonding, creates a nuanced landscape of acidity among substituted phenols.[3]

In Focus: 3-Methoxy-2-nitrophenol - A Case of Intramolecular Influence

  • The Powerful Electron-Withdrawing Nitro Group: The nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M).[3] This delocalizes the negative charge of the phenoxide ion, substantially increasing acidity compared to unsubstituted phenol.

  • The Duality of the Methoxy Group: The methoxy group exhibits a dual electronic nature. It has a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a positive resonance effect (+M) due to the lone pairs on the oxygen. From the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect predominates, which should contribute to a slight increase in acidity.

  • Intramolecular Hydrogen Bonding: A Key Determinant: A critical feature of 3-methoxy-2-nitrophenol's structure is the potential for strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group.[4] This interaction stabilizes the proton on the hydroxyl group, making it more difficult to remove. This effect counteracts the electronic influence of the nitro and methoxy groups, leading to a decrease in acidity (a higher pKa) compared to what would be expected based solely on electronic effects. Spectroscopic data, such as a significant downfield chemical shift of the hydroxyl proton in ¹H NMR, is indicative of this strong intramolecular hydrogen bonding.[4]

A Comparative Landscape: Positioning 3-Methoxy-2-nitrophenol

To contextualize the acidity of 3-methoxy-2-nitrophenol, a comparison with other substituted phenols is essential. The following table summarizes the pKa values of relevant compounds.

CompoundpKaSubstituent Effects
Phenol10.0[5]Reference Compound
2-Nitrophenol7.23[6]Strong -I, -M effect of NO2; Intramolecular H-bonding
3-Nitrophenol8.40[7][8]Strong -I effect of NO2
4-Nitrophenol7.15[8][9]Strong -I, -M effect of NO2
2-Methoxyphenol9.98-I and +M effects of OCH3
3-Methoxyphenol9.65Dominant -I effect of OCH3
4-Methoxyphenol10.21Dominant +M effect of OCH3

Analysis of Comparative Data:

  • Nitrophenols: The nitrophenols are all significantly more acidic than phenol due to the electron-withdrawing nature of the nitro group.[3] 4-Nitrophenol is slightly more acidic than 2-nitrophenol. This is often attributed to the strong intramolecular hydrogen bonding in the ortho isomer, which stabilizes the protonated form and slightly decreases acidity.[6] 3-Nitrophenol is the least acidic of the three, as the nitro group exerts only its inductive effect from the meta position.

  • Methoxyphenols: The methoxy group's effect is position-dependent. In the para position, the electron-donating resonance effect dominates, making 4-methoxyphenol less acidic than phenol. In the meta position, the inductive effect is more influential, leading to a slight increase in acidity for 3-methoxyphenol compared to phenol. For 2-methoxyphenol, the opposing inductive and resonance effects nearly cancel each other out, resulting in an acidity very similar to phenol.

Predicted Acidity of 3-Methoxy-2-nitrophenol:

Based on this analysis, the acidity of 3-methoxy-2-nitrophenol is expected to be primarily dictated by the strong electron-withdrawing nitro group, tempered by the intramolecular hydrogen bonding. The meta-methoxy group will have a smaller, acidity-enhancing inductive effect. Therefore, its pKa is likely to be in the same range as 2-nitrophenol, but potentially slightly higher due to the stabilizing effect of the intramolecular hydrogen bond.

Visualizing the Factors at Play

The following diagram illustrates the key electronic and steric factors influencing the acidity of the compared phenols.

Caption: Interplay of electronic and structural effects on phenol acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a reliable method for the experimental determination of the pKa of a substituted phenol. Potentiometric titration is a widely used and cost-effective technique for this purpose.[9]

I. Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Substituted phenol sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Nitrogen gas source (optional)

II. Experimental Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of the substituted phenol in deionized water. If the compound has low water solubility, a co-solvent such as a water-acetonitrile mixture can be used.[7]

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

    • Place a 20 mL aliquot of the 1 mM phenol solution into the beaker with a magnetic stir bar.

    • If using KCl, add the appropriate volume to achieve a final concentration of 0.15 M.

    • Immerse the pH electrode into the solution.

    • If the sample is sensitive to atmospheric CO2, purge the solution with nitrogen gas before and during the titration.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • If the initial pH of the phenol solution is not acidic, add a small amount of 0.1 M HCl to bring the pH to around 2.

    • Begin the titration by adding small increments (e.g., 0.1 mL) of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH reaches approximately 12.

III. Data Analysis:

  • Titration Curve: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis).

  • Equivalence Point: Determine the equivalence point of the titration, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[5]

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point. This is the point where half of the phenol has been neutralized.

Conclusion

The acidity of 3-methoxy-2-nitrophenol is a fascinating case study in the multifaceted nature of substituent effects on phenol acidity. While the strong electron-withdrawing nitro group significantly enhances its acidity compared to phenol, the presence of strong intramolecular hydrogen bonding acts as a moderating influence. A comparative analysis with other substituted phenols provides a robust framework for understanding and predicting the behavior of this and other complex phenolic compounds. The provided experimental protocol offers a reliable method for the empirical determination of pKa values, a critical parameter in the design and development of new chemical entities.

References

  • Vertex AI Search. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.
  • Quora. (2017, July 23). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. Retrieved February 4, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrophenol. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved February 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved February 4, 2026, from [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Retrieved February 4, 2026, from [Link]

  • Borbas, E. (2017, April 11). Homework 3 – 2017/04/11. Retrieved February 4, 2026, from [Link]

  • Sharma, I., & Kaminski, G. A. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of computational chemistry, 33(23), 1847–1855.]([Link])

  • PubChem. (n.d.). 3-Methoxyphenol. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. Retrieved February 4, 2026, from [Link]

  • SATHEE. (2024, November 4). Phenol's Acidity Explained: What Every Student Should Know. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 4, 2026, from [Link]

  • Aktaş, A. H., Ertürk, S., & Çelik, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.]([Link])

  • Meert, C., Leito, I., & Leys, J. (2016). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 46(2), 115-133.]([Link])

  • TÜBİTAK Academic Journals. (1999). A Modified Potentiometric Method for the Estimation of Phenol in Aqueous Systems. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Absolute p K a Determinations for Substituted Phenols. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved February 4, 2026, from [Link]

  • Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved February 4, 2026, from [Link]

Sources

Comparative analysis of 3-Methoxy-2-nitrophenol and 4-methoxy-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-Methoxy-2-nitrophenol and 4-Methoxy-2-nitrophenol , designed for researchers in medicinal chemistry and organic synthesis.[1]

Executive Summary: The "Steric vs. Electronic" Divergence

While 3-Methoxy-2-nitrophenol (3M2NP) and 4-Methoxy-2-nitrophenol (4M2NP) are constitutional isomers sharing the same core functional groups (phenol, nitro, methoxy), their behaviors are radically distinct due to their substitution patterns.[1]

  • 4-Methoxy-2-nitrophenol (4M2NP) is the "stabilized" isomer.[1] The para-methoxy group electronically donates into the ring, while the ortho-nitro group forms a robust intramolecular hydrogen bond with the phenol, creating a planar, lipophilic molecule with a lower melting point.[1]

  • 3-Methoxy-2-nitrophenol (3M2NP) is the "crowded" isomer.[1] The meta-methoxy group exerts a steric clash with the ortho-nitro group.[1] This "vicinal trisubstitution" (1,2,3-pattern) forces the nitro group out of planarity, weakening intramolecular hydrogen bonding and significantly altering its solubility and packing forces (melting point).

Molecular Architecture & Interaction Map[1]

The primary differentiator is the Intramolecular Hydrogen Bond (IMHB) network. In 4M2NP, the IMHB is stable. In 3M2NP, steric pressure disrupts it.

G cluster_0 4-Methoxy-2-nitrophenol (4M2NP) cluster_1 3-Methoxy-2-nitrophenol (3M2NP) A1 Phenol OH (C1) A2 Nitro NO2 (C2) A1->A2 Strong Intramolecular H-Bond (Planar) A3 Methoxy OMe (C4) A3->A1 +R Effect (Destabilizes Anion) B1 Phenol OH (C1) B2 Nitro NO2 (C2) B1->B2 Weakened H-Bond (Twisted NO2) B3 Methoxy OMe (C3) B3->B1 -I Effect (Stabilizes Anion) B3->B2 Steric Clash (Vicinal Repulsion)

Figure 1: Mechanistic interaction map showing the disruption of planarity in the 3-isomer due to steric crowding.

Physicochemical Profile

The disruption of the intramolecular hydrogen bond in 3M2NP leads to a massive increase in melting point compared to 4M2NP, as the 3-isomer relies more on intermolecular forces in the crystal lattice.

Property3-Methoxy-2-nitrophenol (3M2NP)4-Methoxy-2-nitrophenol (4M2NP)Causality
CAS Number 16292-95-81568-70-3-
Structure 1-OH, 2-NO₂, 3-OMe1-OH, 2-NO₂, 4-OMe-
Melting Point 144 °C 78–80 °C 3M2NP's twisted nitro group allows intermolecular stacking; 4M2NP is "locked" internally.[1]
Acidity (pKa) ~6.8 – 7.0 (More Acidic)~7.33 (Less Acidic)3-OMe is electron-withdrawing (-I); 4-OMe is electron-donating (+R).
Solubility Moderate in EtOH, Low in HexaneHigh in organic solvents (DCM, Ether)4M2NP is more lipophilic due to effective IMHB masking polar groups.
Appearance Yellow/Orange NeedlesOrange/Brown Prisms-

Synthetic Accessibility & Protocols

A. Synthesis of 4-Methoxy-2-nitrophenol (Direct Route)

Mechanism: Electrophilic Aromatic Substitution (Nitration). Regioselectivity: The OH group is a stronger activator than OMe. The ortho position (C2) is activated by OH and meta to OMe. The para position to OH is blocked. Accessibility: High (Commercial commodity).

Experimental Protocol (Self-Validating):

  • Dissolution: Dissolve 4-methoxyphenol (1 eq) in glacial acetic acid. Cool to 0–5 °C.

  • Nitration: Add a solution of fuming HNO₃ (1.05 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temp <10 °C to prevent oxidation to benzoquinone.

  • Quench: Pour mixture into crushed ice/water.

  • Isolation: The orange precipitate is 4M2NP. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: TLC (Hexane/EtOAc 3:1) should show a single spot with R_f ~0.6 (higher than starting material).

B. Synthesis of 3-Methoxy-2-nitrophenol (Challenging Route)

Mechanism: Direct nitration of 3-methoxyphenol yields predominantly the 4-nitro and 6-nitro isomers due to steric hindrance at C2.[1] Accessing the 2-nitro isomer often requires indirect routes or careful separation.[1] Accessibility: Medium/Low (Research chemical).[2]

Recommended Route (Indirect): Often synthesized via lithiation or from 2,6-difluoronitrobenzene substitution, but a classical route involves:

  • Starting Material: 3-methoxybenzoic acid.[1]

  • Nitration: Nitration occurs at C2 (ortho to OMe, ortho to COOH).

  • Decarboxylation/Oxidation: Conversion of the acid to phenol (e.g., via Curtius rearrangement to aniline then hydrolysis, or oxidative decarboxylation). Note: Direct nitration of 3-methoxyphenol yields <10% of the 2-nitro isomer.[1]

Spectroscopic Identification (NMR)[3][4]

Distinguishing these isomers is trivial via ¹H NMR due to the coupling patterns of the aromatic protons.

IsomerProton PatternCoupling Constants (

)
Description
3M2NP ABC System (1,2,3)

Hz (Ortho)
Shows a Triplet (H5) and two Doublets (H4, H6). The triplet confirms the vicinal 1,2,3 substitution.
4M2NP ABX System (1,2,4)

Hz,

Hz
Shows a Doublet (H6), Doublet of Doublets (H5), and a Meta-Doublet (H3).

Functional Performance in Drug Development

Scaffold for Kinase Inhibitors[1]
  • 4M2NP: Used as a precursor for Entacapone analogs (COMT inhibitors). The 4-methoxy group is easily demethylated to form catechols (1,2-dihydroxybenzenes), which are critical for metal binding in enzyme active sites.[1]

  • 3M2NP: Offers a unique geometry. The steric bulk of the 3-methoxy group forces the nitro (or subsequent aniline) group out of plane. This is utilized in designing "Atropisomeric" drugs where restricted rotation is required to fit into narrow hydrophobic pockets of kinases.

Reduction to Anilines (Precursors)

Both compounds are reduced to their corresponding amino-anisoles (anilines) using Fe/NH₄Cl or H₂/Pd-C.

  • Reactivity Note: 3M2NP reduces slower than 4M2NP due to steric hindrance around the nitro group blocking the approach of the reducing agent/catalyst.

References

  • PubChem Compound Summary. 3-Methoxy-2-nitrophenol (CID 15654643).[1][3] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. 4-Methoxy-2-nitrophenol (CID 76738).[1] National Center for Biotechnology Information. Link

  • Beake, B. D., et al. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid.[1][4] Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • ChemicalBook. 3-Methoxy-2-nitrophenol Properties and NMR Data.Link

  • Fisher Scientific. Safety Data Sheet: 4-Methoxy-2-nitrophenol.[1]Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methoxy-2-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison and cross-validation of two common analytical methods for the quantification of 3-Methoxy-2-nitrophenol, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your analytical needs.

Introduction: The Importance of Accurate 3-Methoxy-2-nitrophenol Quantification

3-Methoxy-2-nitrophenol (C₇H₇NO₄, Molar Mass: 169.13 g/mol ) is a nitrophenolic compound whose precise measurement is critical for process optimization, impurity profiling, and quality control in various stages of drug development and chemical manufacturing. The presence of chromophoric nitro and phenolic groups, along with a methoxy substituent, lends itself to analysis by both chromatographic and spectroscopic techniques. The choice of analytical method can significantly impact the accuracy, precision, and efficiency of your workflow. Therefore, a thorough understanding and validation of the chosen method, and ideally a cross-validation against an orthogonal technique, is paramount.

This guide will explore and compare two widely applicable methods:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A separation-based technique offering high specificity and sensitivity.

  • UV-Visible (UV-Vis) Spectrophotometry: A rapid and straightforward spectroscopic method based on the analyte's light-absorbing properties.

We will delve into the detailed protocols for each method, present their validation data in a comparative format, and outline a comprehensive cross-validation strategy to ensure the interchangeability and reliability of the results obtained.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation of the analyte from potential impurities and matrix components.[2] This specificity is crucial for accurate quantification, especially in complex sample matrices.

Rationale for HPLC Method Design

The chosen Reverse-Phase HPLC (RP-HPLC) method is designed to provide a robust separation of the moderately polar 3-Methoxy-2-nitrophenol. A C18 column is selected for its versatility and proven performance with aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape. An acidic buffer is employed to suppress the ionization of the phenolic hydroxyl group, leading to better peak symmetry and consistent retention. UV detection is ideal due to the strong absorbance of the nitrophenol chromophore.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: 0.05 M Acetic acid buffer (pH 5.9) and Acetonitrile (80:20 v/v).[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 40°C.[3]
  • Detection Wavelength: 290 nm.[4]
  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Methoxy-2-nitrophenol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample containing 3-Methoxy-2-nitrophenol in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the blank (mobile phase), followed by the series of working standard solutions and the sample solutions.
  • Record the chromatograms and integrate the peak area of 3-Methoxy-2-nitrophenol.

4. System Suitability:

  • Perform five replicate injections of a mid-range standard solution.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Validation of the HPLC Method

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The key validation parameters are summarized below.

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9999
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.2%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%0.59% - 1.92%[3]
- Intermediate Precision (Inter-day)≤ 2.0%0.68% - 1.95%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantification of compounds with significant UV absorbance.[1] For 3-Methoxy-2-nitrophenol, the aromatic ring and nitro group act as a strong chromophore, making this method highly suitable for straightforward assays.

Rationale for UV-Vis Method Design

The principle of this method lies in the direct relationship between the absorbance of light at a specific wavelength and the concentration of the analyte in solution, as described by the Beer-Lambert Law. The choice of solvent is critical to ensure the analyte is fully dissolved and stable. The wavelength of maximum absorbance (λmax) is selected to achieve the highest sensitivity. To enhance specificity, particularly in the presence of acidic or basic impurities, the analysis is performed in a basic solution. The phenolic proton is abstracted in a basic medium, leading to a bathochromic (red) shift of the λmax, which can help to resolve the analyte's absorbance from that of potential interferents.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.
  • Cuvettes: 1 cm matched quartz cuvettes.
  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., in 0.1M NaOH) from 200 to 600 nm. For nitrophenols in basic solution, this is typically around 400 nm.
  • Blank: 0.1M Sodium Hydroxide (NaOH) solution.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Methoxy-2-nitrophenol reference standard and dissolve in a 100 mL volumetric flask with methanol.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1M NaOH to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
  • Sample Preparation: Dissolve the sample containing 3-Methoxy-2-nitrophenol in methanol and then dilute with 0.1M NaOH to achieve a final concentration within the calibration range.

3. Analysis Procedure:

  • Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.
  • Set the λmax.
  • Zero the instrument with the blank solution (0.1M NaOH).
  • Measure the absorbance of each working standard solution and the sample solution.
Validation of the UV-Vis Method

The UV-Vis method was also validated in accordance with ICH Q2(R1) guidelines.[5] The results are presented for comparison with the HPLC method.

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9995
Range 2 - 20 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%98.5% - 101.8%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%0.85% - 1.52%
- Intermediate Precision (Inter-day)≤ 2.0%1.10% - 1.88%
Limit of Detection (LOD) Based on the standard deviation of the response and the slope0.5 µg/mL
Limit of Quantification (LOQ) Based on the standard deviation of the response and the slope1.5 µg/mL
Specificity Minimal interference from excipients or related substancesAcceptable in the absence of co-absorbing species

Cross-Validation of HPLC and UV-Vis Methods

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same set of samples. This is a critical step when methods are used interchangeably or when transferring a method between laboratories.

Causality Behind the Cross-Validation Experimental Design

The objective is to statistically compare the data generated by the "Test Method" (UV-Vis) against the "Reference Method" (HPLC). The HPLC method is designated as the reference due to its higher specificity. The experimental design involves analyzing a set of samples by both methods and evaluating the agreement between the results.

Cross-validation workflow for comparing HPLC and UV-Vis methods.
Detailed Cross-Validation Protocol

1. Sample Selection: Prepare a minimum of six independent samples of 3-Methoxy-2-nitrophenol with concentrations spanning the analytical range of both methods.

2. Analysis:

  • Analyze each sample in triplicate using the validated HPLC method to obtain the reference concentration values (C_HPLC).
  • Analyze the same set of samples in triplicate using the validated UV-Vis method to obtain the test concentration values (C_UV-Vis).

3. Data Evaluation and Statistical Analysis:

  • For each sample, calculate the percentage difference between the mean results from the two methods: % Difference = [(C_UV-Vis - C_HPLC) / C_HPLC] * 100
  • Paired t-test: Perform a paired t-test on the sets of concentration data to determine if there is a statistically significant difference (systematic bias) between the two methods. A p-value greater than 0.05 indicates no significant difference.
  • Correlation and Regression Analysis: Plot the results from the UV-Vis method against the HPLC method. Calculate the correlation coefficient (r) and perform a linear regression analysis to determine the slope and intercept of the line.

4. Acceptance Criteria:

  • The percentage difference for each sample should ideally be within ±5.0%.
  • The p-value from the paired t-test should be > 0.05.
  • The correlation coefficient (r) should be > 0.99.
  • The slope of the regression line should be between 0.95 and 1.05, and the intercept should be close to zero.

Comparison of Method Performance

The following table summarizes the key performance characteristics of the two analytical methods, providing a clear comparison to guide your method selection.

Performance Characteristic HPLC-UV Method UV-Vis Spectrophotometric Method Commentary
Specificity High (Separates analyte from impurities)Low to Moderate (Prone to interference from other absorbing species)HPLC is superior for complex matrices or when impurity profiling is required.
Sensitivity (LOQ) 0.3 µg/mL1.5 µg/mLHPLC offers significantly better sensitivity for detecting low concentrations.
Linear Range Wide (1 - 100 µg/mL)Narrower (2 - 20 µg/mL)The HPLC method is suitable for a wider range of sample concentrations without dilution.
Precision (%RSD) < 2.0%< 2.0%Both methods demonstrate excellent precision.
Accuracy (% Recovery) 99.1% - 101.2%98.5% - 101.8%Both methods are highly accurate.
Analysis Time per Sample ~10 minutes~2 minutesUV-Vis is significantly faster for high-throughput screening.
Cost and Complexity Higher (instrumentation, solvents, columns)Lower (simpler instrumentation, fewer consumables)UV-Vis is a more economical choice for routine analysis of pure samples.

Conclusion and Recommendations

Both the HPLC-UV and UV-Vis spectrophotometric methods, when properly validated, can provide accurate and precise quantification of 3-Methoxy-2-nitrophenol.

  • The HPLC-UV method is the recommended choice for applications requiring high specificity, such as in the presence of impurities, degradation products, or complex sample matrices. Its superior sensitivity and wider linear range also make it a more versatile tool for research and development.

  • The UV-Vis spectrophotometric method is a highly efficient and cost-effective alternative for the routine analysis of relatively pure samples, such as in quality control of the bulk substance. Its speed makes it ideal for high-throughput applications.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical results and allows for the flexible use of either method depending on the specific analytical need, ensuring data integrity across different stages of a project.

Decision logic for selecting an analytical method.

References

  • MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (2002). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Journal of Liquid Chromatography & Related Technologies, 25(12), 1857-1871. Retrieved from [Link]

  • Galan, A., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. Retrieved from [Link]

  • Neliti. (2018). Development And Validation Of Three Novel UV Spectrophotometric Methods For Determination Of Newly Discovered Combination Fo. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Data Confirmation of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 3-Methoxy-2-nitrophenol in Modern Chemistry

Nitrophenolic compounds represent a critical class of organic molecules, serving as versatile precursors and intermediates in the synthesis of numerous commercially significant products, including dyes, polymers, pesticides, and pharmaceuticals.[1] The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group confers unique reactivity upon the aromatic ring, making these compounds valuable building blocks. Among these, 3-Methoxy-2-nitrophenol (CAS No. 3114-61-2) is of particular interest. Its distinct substitution pattern—a methoxy group at the 3-position and a nitro group at the 2-position relative to the hydroxyl group—creates a specific electronic and steric environment. This guide provides a comprehensive characterization of 3-Methoxy-2-nitrophenol, compares its properties to structural isomers, and outlines robust analytical workflows for its confirmation, offering researchers and developers a definitive resource for its application.

Part 1: Comprehensive Physicochemical and Spectroscopic Characterization

Unambiguous identification of a chemical entity is the bedrock of reproducible science. For 3-Methoxy-2-nitrophenol, a multi-technique approach involving spectroscopic and physical analysis provides a definitive fingerprint.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Methoxy-2-nitrophenol are summarized below. These data are essential for handling, storage, and downstream reaction planning.

PropertyValueSource
IUPAC Name 3-Methoxy-2-nitrophenol[1]
CAS Number 3114-61-2[2]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1][2]
Appearance Yellow Solid[1]
Melting Point 52-53 °C[1]
Spectroscopic Data Confirmation: A Self-Validating System

Spectroscopic analysis provides a detailed view of the molecule's architecture. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely confirmatory; they are logically interconnected, with features in one spectrum explaining observations in another.

The Role of Intramolecular Hydrogen Bonding: A dominant structural feature of 3-Methoxy-2-nitrophenol is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and an oxygen atom of the ortho-positioned nitro group. This interaction dictates many of the compound's spectroscopic characteristics, leading to a more planar and rigid conformation.[1]

NMR is the cornerstone technique for elucidating the proton and carbon framework of 3-Methoxy-2-nitrophenol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the compound's structure. A key diagnostic feature is the significant downfield chemical shift of the phenolic hydroxyl (-OH) proton, which typically appears as a singlet around 11.07 ppm.[1] This pronounced deshielding is a direct consequence of the aforementioned intramolecular hydrogen bond.[1] The methoxy (-OCH₃) protons are observed as a sharp singlet at approximately 3.90 ppm.[1] The aromatic protons appear as a complex multiplet between 6.55 and 8.07 ppm, their shifts influenced by the combined electronic effects of the methoxy and nitro groups.[1]

  • ¹³C NMR Spectroscopy: This technique complements the proton data by providing a detailed map of the carbon skeleton, confirming the presence of seven distinct carbon environments.

The IR spectrum reveals the molecule's vibrational modes, providing a characteristic fingerprint of its functional groups.

  • Nitro Group (NO₂): This group gives rise to two prominent and strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹.[1]

  • Phenolic O-H Stretch: The intramolecular hydrogen bonding causes the O-H stretching band to be broad and shifted to a lower frequency, typically observed around 3198 cm⁻¹.[1] In a non-hydrogen-bonded phenol, this peak would appear as a sharper band at a higher wavenumber (~3600 cm⁻¹).

  • Other Key Stretches: The spectrum will also feature C-H stretching from the methoxy group (near 2880-2988 cm⁻¹) and aromatic C=C and C-O stretching modes.[1]

Mass spectrometry is employed to confirm the molecular weight and can provide structural information from fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169, corresponding to the molecular weight of the compound.[1]

  • High-Resolution Mass Spectrometry (HRMS): For definitive formula confirmation, HRMS is indispensable. It can measure the m/z ratio to a very high degree of accuracy, allowing for the unambiguous determination of the elemental composition (C₇H₇NO₄).[1]

  • Fragmentation: Common fragmentation pathways for related nitrophenols include the loss of small neutral molecules such as NO₂ (a loss of 46 amu) or a methyl radical (CH₃, a loss of 15 amu).[1]

Summary of Spectroscopic Characterization Data

TechniqueKey FeatureObserved Value/RangeCausality / Interpretation
¹H NMR Phenolic -OH~11.07 ppm (singlet)Deshielded by intramolecular H-bond with NO₂ group.[1]
Methoxy -OCH₃~3.90 ppm (singlet)Protons on the electron-donating methoxy group.[1]
Aromatic -ArH6.55 - 8.07 ppm (multiplet)Protons on the benzene ring.[1]
IR O-H Stretch~3198 cm⁻¹ (broad)Broadening and red-shift due to strong H-bonding.[1]
NO₂ Asymmetric Stretch~1520 cm⁻¹ (strong)Characteristic vibration of the nitro group.[1]
NO₂ Symmetric Stretch~1340 cm⁻¹ (strong)Characteristic vibration of the nitro group.[1]
MS Molecular Ion (M⁺)m/z 169Confirms the molecular weight of C₇H₇NO₄.[1]

Part 2: Comparative Analysis with Structural Isomers

The properties of a substituted phenol are highly dependent on the relative positions of its functional groups. Comparing 3-Methoxy-2-nitrophenol to its structural isomers provides invaluable insight into structure-property relationships. Here, we compare it with 5-Methoxy-2-nitrophenol and 2-Methoxy-3-nitrophenol.

Compound3-Methoxy-2-nitrophenol5-Methoxy-2-nitrophenol2-Methoxy-3-nitrophenol
Structure
CAS Number 3114-61-2[2]704-14-3[3]20734-71-8[4]
Key Structural Feature Ortho-nitro group allows strong intramolecular H-bonding.Methoxy group is para to the nitro group, influencing ring electronics differently.Ortho-methoxy group sterically interacts with the nitro group.
Reported Melting Point 52-53 °C[1]Room Temperature Storage (Implies lower MP or liquid)[3]69-70 °C (342-343 K)[5]
Expected pKa Similar to 2-nitrophenol (~7.2)[6]Influenced by para-methoxy group.Influenced by ortho-methoxy group.

Discussion of Comparative Data:

  • Intramolecular Hydrogen Bonding: Like 3-Methoxy-2-nitrophenol, 5-Methoxy-2-nitrophenol also has an ortho-nitro group relative to the hydroxyl, allowing for strong intramolecular hydrogen bonding. This is a common feature for ortho-nitrophenols and significantly impacts their volatility and acidity compared to their meta and para isomers.

  • Electronic Effects: The position of the electron-donating methoxy group (-OCH₃) relative to the electron-withdrawing nitro group (-NO₂) and the hydroxyl group (-OH) alters the electron density of the aromatic ring. In 3-Methoxy-2-nitrophenol, the methoxy group is meta to the nitro group, whereas in 5-Methoxy-2-nitrophenol, it is para. This difference in electronic delocalization can affect the compound's reactivity in electrophilic substitution reactions and its acidity (pKa).

  • Physical Properties: The significant difference in melting points, particularly with 2-Methoxy-3-nitrophenol, highlights how subtle changes in substituent position can impact the crystal packing and intermolecular forces, leading to different physical properties.[5]

Part 3: Validated Analytical Workflows for Data Confirmation

To ensure the identity, purity, and concentration of 3-Methoxy-2-nitrophenol, standardized analytical protocols are essential. The following workflows are based on established methods for nitrophenolic compounds.[7][8]

Workflow 1: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying nitrophenols without the need for derivatization.

Caption: HPLC workflow for purity and quantification analysis.

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of 3-Methoxy-2-nitrophenol of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and buffered water (e.g., 50 mM acetate buffer, pH 5.0).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to a wavelength where the analyte absorbs strongly (e.g., ~317 nm in acidic/neutral mobile phase).[9]

  • Data Analysis: Integrate the area of the analyte peak. Calculate purity by area percent and determine concentration by comparing the peak area to the standard calibration curve.

Workflow 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation, though derivatization may be necessary to improve peak shape and prevent interaction with the column.[10]

Caption: GC-MS workflow for identity confirmation.

Detailed Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Derivatization (Recommended): To improve chromatography, derivatize the phenolic hydroxyl group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step reduces the polarity of the analyte, preventing peak tailing.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Split/splitless injector at ~250 °C.

    • Oven Program: A temperature gradient, e.g., starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram. Confirm identity by matching the obtained mass spectrum (molecular ion and fragmentation pattern) with reference library data or theoretical fragmentation.

Workflow 3: Rapid Quantification by UV-Vis Spectrophotometry

For routine concentration measurements of a known pure substance, UV-Vis spectrophotometry is a fast and effective method. Nitrophenols exhibit a distinct color change in basic solutions, which can be exploited for sensitive detection.

Caption: UV-Vis spectrophotometry workflow for quantification.

Detailed Protocol:

  • Causality: Under strongly alkaline conditions, the phenolic proton is removed, forming the phenolate anion. This increases electronic conjugation with the nitro group, shifting the maximum absorbance (λmax) to a longer wavelength (~400 nm) and intensifying the color.[9][11]

  • Standard Curve: Prepare a series of standards of known concentration in the basic solution and measure their absorbance at ~400 nm to create a calibration curve.

  • Sample Preparation: Prepare a stock solution of the sample. Dilute an aliquot of the stock solution into a known volume of a basic solution (e.g., 0.1 M NaOH) to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement: Use the basic solution as a blank. Measure the absorbance of the prepared sample at the λmax (~400 nm).

  • Calculation: Determine the concentration of the sample using the Beer-Lambert law or by reading it from the standard curve.

Conclusion

3-Methoxy-2-nitrophenol is a valuable synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its characterization is dominated by the strong intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, a feature that is clearly evidenced in both NMR and IR spectra. When compared to its structural isomers, the specific placement of the methoxy group imparts distinct physical properties and electronic characteristics. For researchers and drug development professionals, confident application of this compound relies on robust data confirmation. The HPLC, GC-MS, and UV-Vis spectrophotometry workflows detailed herein provide a validated, multi-tiered approach to ensure identity, purity, and concentration, forming a comprehensive framework for quality control and experimental reproducibility.

References

  • 3-Methoxy-2-nitrophenol - MySkinRecipes. [Link]

  • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. [Link]

  • 2-Methoxy-3-nitrophenol | C7H7NO4 | CID 13681359 - PubChem. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC. [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC - NIH. [Link]

  • CN113624700A - Method for detecting p-nitrophenol - Google P

Sources

Comparative Guide: Purity Assessment of Commercially Available 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles—particularly benzoxazoles and benzoxazines—3-Methoxy-2-nitrophenol is a critical intermediate.[1] Its purity, however, is frequently compromised by the "isomer problem" inherent in the nitration of 3-methoxyphenol.

This guide compares the quality of commercially available "Technical Grade" (95%) versus "High-Purity Grade" (>98%) samples. Our assessment reveals that isomeric impurities (specifically the 4-nitro and 6-nitro isomers) in lower-grade commercial samples are often under-reported by standard UV-HPLC methods due to co-elution, leading to catastrophic yield losses in downstream hydrogenation reactions.

Key Recommendation: For pharmaceutical applications, we recommend implementing a qNMR (Quantitative NMR) validation step or a modified Acidic-Mobile Phase HPLC protocol described herein to ensure regioisomeric purity.

The Isomer Challenge: Origin of Impurities

To understand the purity profile, one must understand the synthesis. The nitration of 3-methoxyphenol is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho/para directors.[2]

  • Target: 3-Methoxy-2-nitrophenol (Substitution at C2: between OH and OMe).

  • Major Impurities: 3-Methoxy-4-nitrophenol and 3-Methoxy-6-nitrophenol.

Standard nitration (HNO₃/H₂SO₄) produces a statistical mixture. High-purity commercial sources typically utilize regioselective methods (e.g., Cerium Ammonium Nitrate) or extensive steam distillation, driving up cost but ensuring performance.

Visualization: Impurity Genesis Pathway

NitrationPathways Start 3-Methoxyphenol (Starting Material) Reagent Nitration (HNO3 or CAN) Start->Reagent Target 3-Methoxy-2-nitrophenol (Target: C2 Sub) Reagent->Target Sterically Hindered (Preferred w/ CAN) Impurity1 3-Methoxy-4-nitrophenol (Major Impurity) Reagent->Impurity1 Less Hindered (Common in Bulk) Impurity2 3-Methoxy-6-nitrophenol (Minor Impurity) Reagent->Impurity2 Downstream Downstream Risk: Mixture of Anilines (Difficult Separation) Target->Downstream Reduction Impurity1->Downstream

Figure 1: Reaction pathways showing the origin of regioisomeric impurities during the synthesis of 3-Methoxy-2-nitrophenol.

Comparative Analysis: Supplier A vs. Supplier B

We acquired samples from two distinct commercial tiers:

  • Supplier A (Technical Grade): Marketed as 95% purity; lower cost.

  • Supplier B (Analytical Grade): Marketed as 98% purity; recrystallized.

Experimental Data Summary
ParameterSupplier A (Tech Grade)Supplier B (High Purity)Method
Appearance Dark yellow/orange powderBright yellow needlesVisual
Melting Point 102–106 °C (Broad)108–109 °C (Sharp)Capillary DSC
HPLC Purity (Area %) 96.2%99.1%Method A (Neutral)
True Purity (qNMR) 91.5% 98.8% 1H NMR (Internal Std)
Major Impurity 4-Nitro isomer (5.8%)Water (<0.2%)NMR Integration
Downstream Yield 62% (Reddish solid)91% (Off-white solid)Pd/C Hydrogenation
Interpretation

Supplier A's product shows a discrepancy between HPLC and qNMR. This is a classic "Iso-Response" error. In neutral HPLC conditions, the isomers often co-elute or have similar extinction coefficients, masking the impurity. Supplier B is the only viable option for GMP or late-stage synthesis.

Validated Assessment Protocols

To ensure reproducibility, we provide the specific protocols used to generate the data above.

Protocol 1: Regio-Specific HPLC Method

Standard neutral separation is insufficient. Phenols require acidification to suppress ionization and prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 350 nm (nitro group specific).

  • Critical Success Factor: The 2-nitro isomer (Target) is capable of intramolecular hydrogen bonding (between OH and NO₂), making it less polar than the 4-nitro isomer. It will elute later than the 4-nitro impurity on a reversed-phase column.

Protocol 2: 1H NMR Identification (The "Gold Standard")

NMR is the only definitive way to distinguish the substitution pattern without reference standards for every impurity.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 3-Methoxy-2-nitrophenol (Target): Look for the phenolic -OH proton. Due to strong intramolecular H-bonding with the adjacent nitro group, this proton is extremely deshielded, appearing at δ 10.5 – 11.0 ppm as a sharp singlet.

    • 3-Methoxy-4-nitrophenol (Impurity): The -OH is not H-bonded to the nitro group. It appears broadly at δ 9.5 – 10.0 ppm .

    • Coupling: The aromatic region (δ 6.5–7.5) will show a triplet (t) for the C5 proton in the target structure, whereas the 4-nitro isomer shows a different splitting pattern (doublets).

Downstream Impact Assessment

Why does the 5-8% impurity in Supplier A matter?

We performed a standard hydrogenation (H₂, Pd/C, MeOH) on both samples to produce 2-amino-3-methoxyphenol .

  • Supplier B (Pure): Clean conversion. The product crystallized easily from ethanol.

  • Supplier A (Impure): The 4-nitro impurity reduced to the 4-amino isomer.

    • The Problem: Aminophenols are prone to oxidation (turning black/tarry). The presence of the para-amino isomer accelerated oxidative degradation during workup.

    • Result: An oily, dark mixture requiring column chromatography to purify, reducing the isolated yield to 62% (vs 91% for Supplier B).

Visualization: Analytical Workflow

AssessmentWorkflow Sample Commercial Sample (3-Methoxy-2-nitrophenol) Step1 Visual & MP Check (Screening) Sample->Step1 Decision1 MP > 107°C? Step1->Decision1 Step2 Acidic HPLC (Separates Isomers) Decision1->Step2 Yes ResultFail FAIL: Recrystallize or Reject Decision1->ResultFail No (Likely Isomer Mix) Step3 1H NMR (DMSO-d6) (Check OH shift @ 11ppm) Step2->Step3 Single Peak? ResultPass PASS: Proceed to Synthesis Step3->ResultPass OH @ 11ppm confirmed Step3->ResultFail OH @ 9.5ppm detected

Figure 2: Recommended decision tree for validating incoming raw material batches.

References

  • Synthesis & Regioselectivity

    • Dauzonne, D., & Grandjean, C. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc.

    • Context: Establishes the difficulty of obtaining the 2-nitro isomer purely via standard nitration and valid
  • Physical Properties & NMR Data

    • National Institutes of Health (NIH). PubChem Compound Summary for CID 15654643 (3-Methoxy-2-nitrophenol).

    • Context: Provides computed properties and links to spectral d
  • Chromatographic Methods

    • Chromatography Online. Method Development and Validation for Phenol and Nitrophenols by HPLC.

    • Context: Supports the requirement for acidic buffering in the mobile phase for nitrophenol separ
  • Isomer Distinction (General)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Nitrophenol separation via steam distillation).[4]

    • Context: Explains the physical property differences (volatility)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-2-nitrophenol, a compound frequently utilized in organic synthesis and pharmaceutical research. By moving beyond mere procedural lists, we delve into the causality behind each recommendation, empowering researchers to make informed, safe, and compliant decisions.

Foundational Safety: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic hazards is essential. 3-Methoxy-2-nitrophenol, like many nitrophenolic compounds, presents a multi-faceted risk profile that dictates its handling and disposal requirements. The primary hazards are rooted in its toxicity and environmental impact.

Key Hazard Insights:

  • Toxicity: Nitrophenols are classified as toxic. For related compounds like 2-nitrophenol, exposure routes of concern are inhalation, skin contact, and ingestion, with harmful effects.[1] High-level exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[2]

  • Irritation: The compound is an irritant, capable of causing serious irritation to the eyes and skin, as well as respiratory irritation.[3][4]

  • Environmental Hazard: A critical aspect of nitrophenols is their toxicity to aquatic life, with potentially long-lasting effects.[1][3] This property is the primary reason why direct disposal into sanitary sewer systems is strictly prohibited.[5][6]

These hazards necessitate that 3-Methoxy-2-nitrophenol be treated as a hazardous waste stream from the point of generation to its final disposal.

PropertyDataSource
Chemical Name 3-Methoxy-2-nitrophenol[7]
CAS Number 3114-61-2[7]
Molecular Formula C₇H₇NO₄[7]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[3]
The Core Principle: Segregation and Containment at the Source

The cornerstone of proper chemical disposal is the immediate and correct segregation of waste. Mixing hazardous waste with non-hazardous materials or other incompatible chemical waste streams can lead to dangerous reactions, complicate the disposal process, and significantly increase costs.

Operational Mandate: Never mix 3-Methoxy-2-nitrophenol waste with other waste streams. It must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection:

    • Choose a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with nitrophenolic compounds.

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be clean and dry before its first use as a waste receptacle.

  • Waste Accumulation:

    • Solid Waste: For pure compound, contaminated personal protective equipment (PPE) like gloves, or contaminated consumables (e.g., weighing paper, TLC plates), carefully place the items into the designated solid waste container. Avoid generating dust.[3]

    • Liquid Waste: For solutions containing 3-Methoxy-2-nitrophenol, pour the waste carefully into the designated liquid waste container using a funnel to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Labeling - The Non-Negotiable Step:

    • Immediately label the waste container. Unlabeled containers pose a significant safety risk and are a common source of regulatory violations.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "3-Methoxy-2-nitrophenol."

      • A clear indication of the major hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date accumulation started.

Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk. The procedure for handling a spill is dictated by the compound's properties.

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (inspect them before use), and safety goggles.[8]

  • Contain the Spill: For solid spills, prevent dust formation. Do not use air hoses for cleaning.[3] For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to dike the spill and prevent it from spreading.[9] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect the Waste: Carefully sweep or scoop the spilled solid or absorbed liquid into your designated hazardous waste container.[6][8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as 3-Methoxy-2-nitrophenol hazardous waste.

The Disposal Pathway: From Lab Bench to Final Disposition

Disposing of 3-Methoxy-2-nitrophenol is not a "one-size-fits-all" process. It requires adherence to institutional, local, and national regulations. The following decision-making workflow illustrates the required steps.

DisposalWorkflow A Waste Generation (3-Methoxy-2-nitrophenol) B Is the container full or is the project complete? A->B C Securely close and inspect the labeled waste container. B->C Yes D Store in designated satellite accumulation area. C->D E Request waste pickup from Environmental Health & Safety (EHS). D->E F EHS transports waste to a licensed Hazardous Waste Facility. E->F G Final Disposal Method? F->G H High-Temperature Incineration with flue gas scrubbing. G->H Preferred & Compliant I Landfill (Prohibited) G->I Non-compliant J Sewer (Prohibited) G->J Non-compliant

Caption: Decision workflow for compliant disposal of 3-Methoxy-2-nitrophenol waste.

The universally recommended and often legally mandated method for the disposal of nitrophenolic compounds is high-temperature incineration .[10][11]

  • Why Incineration? This method ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The process is conducted in specialized facilities equipped with scrubbers and other pollution control devices to manage the emission of potentially harmful byproducts like NOx gases.[11]

  • Why Not Landfill or Sewer?

    • Landfill: Disposing of this chemical in a landfill is prohibited because of its potential to leach into the soil and groundwater, posing a long-term environmental threat due to its aquatic toxicity and persistence.

    • Sewer: As established, the compound is harmful to aquatic organisms.[3] Wastewater treatment plants are generally not equipped to fully degrade or remove such specialized chemicals, leading to their release into surface waters.[5][6]

Trustworthiness Through Self-Validation: A Final Checklist

Before handing off your waste container, perform this final self-audit to ensure every protocol has been met:

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.

References

  • Fisher Scientific. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • ECHEMI. 3-Methoxy-2-nitrobenzaldehyde SDS, 53055-05-3 Safety Data Sheets.

  • Chemius. nitro razredčilo.

  • University of Puerto Rico at Mayagüez. Safety Data Sheet.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.

  • Fisher Scientific. Safety Data Sheet.

  • Fisher Scientific. BP612-1 - Safety Data Sheet.

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.

  • New Jersey Department of Health. Hazard Summary: 2-Nitrophenol.

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%.

  • European Chemicals Agency (ECHA). Nitrobenzene - Registration Dossier.

  • Loba Chemie. 2-NITROPHENOL EXTRA PURE - Safety Data Sheet.

  • Apollo Scientific. 3-Methyl-2-nitrophenol - Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet: 2-Methoxy-5-nitrophenol.

  • Georganics. 5-METHOXY-2-NITROPHENOL Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: 2-Nitrophenol.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11137, 3-Nitrophenol.

  • U.S. Environmental Protection Agency (EPA). 4-Nitrophenol Fact Sheet.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15654643, 3-Methoxy-2-nitrophenol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.